Product packaging for Rubratoxin B(Cat. No.:CAS No. 12770-94-4)

Rubratoxin B

Cat. No.: B10752257
CAS No.: 12770-94-4
M. Wt: 518.5 g/mol
InChI Key: ZJTBTDVZNGBSNG-RETZLTROSA-N
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Description

Rubratoxin B is a carbonyl compound.
This compound is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. This compound has been shown to be hepatotoxic, nephrotoxic, and splenotoxic. (A2985)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O11 B10752257 Rubratoxin B CAS No. 12770-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
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InChI

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1
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InChI Key

ZJTBTDVZNGBSNG-RETZLTROSA-N
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Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Isomeric SMILES

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Molecular Formula

C26H30O11
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DSSTOX Substance ID

DTXSID601019060
Record name Rubratoxin B
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Molecular Weight

518.5 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name Rubratoxin B
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Solubility

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/
Record name RUBRATOXIN B
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Color/Form

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline

CAS No.

21794-01-4
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Record name [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone
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Melting Point

168-170 °C (dec.)
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Foundational & Exploratory

Rubratoxin B: A Technical Guide to its Discovery, History, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B is a mycotoxin produced by the fungi Penicillium rubrum and Penicillium purpurogenum. Historically implicated in veterinary mycotoxicoses, this secondary metabolite has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its isolation, purification, and characterization. Furthermore, it elucidates its mechanism of action, focusing on its role as a protein phosphatase 2A inhibitor, an inducer of oxidative stress, and an activator of key signaling pathways involved in cellular apoptosis. This document synthesizes quantitative toxicological data and presents detailed experimental protocols for the study of this compound, intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Discovery and History

The story of this compound begins not with its isolation, but with the investigation of mysterious animal illnesses. In the 1950s, outbreaks of a hemorrhagic disease in swine and other livestock in the southeastern United States were linked to the consumption of moldy corn. Early investigations identified Penicillium rubrum as a likely causative agent. These initial findings spurred research into the toxic metabolites produced by this fungus, leading to the eventual discovery of the rubratoxins.

A significant milestone in this journey was the work of Townsend and colleagues in 1966, who successfully isolated and characterized two related toxic compounds from P. rubrum, which they named Rubratoxin A and this compound.[1] Subsequent research confirmed that this compound is the major, more toxic metabolite of the two.[2] These early studies laid the groundwork for decades of research into the chemical properties, biosynthesis, and biological effects of this potent mycotoxin.

Historical Milestones:

  • 1950s: Outbreaks of hemorrhagic disease in livestock are linked to moldy feed, with Penicillium rubrum identified as a key fungal contaminant.[3]

  • 1966: Townsend et al. isolate and characterize Rubratoxin A and B from P. rubrum.[1]

  • 1968: The chemical structure of this compound is proposed.

  • 1970s-1980s: Extensive toxicological studies establish the hepatotoxic, nephrotoxic, and splenotoxic effects of this compound in various animal models.[4]

  • 2010: Research by Wada et al. identifies this compound as a specific, albeit modest, inhibitor of protein phosphatase 2A (PP2A), providing a key insight into its mechanism of action.

Physicochemical Properties and Characterization

This compound is a complex polycyclic molecule with the chemical formula C₂₆H₃₀O₁₁. It possesses two α,β-unsaturated lactone rings, which are crucial for its biological activity.

PropertyValueReference
Molecular Formula C₂₆H₃₀O₁₁
Molar Mass 518.51 g/mol
Appearance Crystalline solid
Solubility Very soluble in acetone; moderately soluble in alcohols and esters; sparingly soluble in water; insoluble in non-polar solvents.
UV max (acetonitrile) 251 nm

Characterization Techniques:

  • Thin-Layer Chromatography (TLC): A common method for the initial detection and separation of this compound from crude extracts.

  • High-Performance Liquid Chromatography (HPLC): Used for the quantification and purification of this compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the elucidation of the detailed chemical structure of this compound.

Experimental Protocols

Production, Isolation, and Purification of this compound

This protocol is based on methodologies developed for the production and purification of this compound from Penicillium rubrum cultures.

3.1.1. Fungal Culture and Toxin Production

  • Culture Medium: Prepare Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. This medium has been shown to support high yields of this compound.

  • Inoculation: Inoculate the sterile medium with a spore suspension of Penicillium rubrum.

  • Incubation: Incubate the cultures under stationary conditions at room temperature for 21-28 days. Aeration is a critical factor, and stationary cultures have been found to yield higher toxin production compared to shake cultures.

3.1.2. Extraction

  • Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Acidification: Adjust the pH of the culture filtrate to 1.5 with a suitable acid. This will cause the this compound to precipitate.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate with ethyl ether. Repeat the extraction multiple times to ensure complete recovery of the toxin.

  • Concentration: Combine the ether extracts and evaporate the solvent under reduced pressure to obtain a crude extract of this compound.

3.1.3. Purification and Crystallization

  • Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a solvent system such as acetic acid-methanol-chloroform (e.g., 2:10:90 v/v/v) to separate this compound from other metabolites and pigments.

  • Fraction Collection and Analysis: Collect fractions from the column and analyze them for the presence of this compound using TLC.

  • Crystallization: Pool the fractions containing pure this compound and evaporate the solvent. Dissolve the residue in a minimal amount of hot acetone and allow it to cool slowly to induce crystallization. The resulting crystals can be collected by filtration and dried.

Experimental Workflow for this compound Isolation and Purification

G cluster_production Toxin Production cluster_extraction Extraction cluster_purification Purification culture P. rubrum Culture (Mosseray's Raulin + 2.5% Malt Extract) incubation Stationary Incubation (21-28 days) culture->incubation filtration Filtration incubation->filtration acidification Acidification (pH 1.5) filtration->acidification extraction Ethyl Ether Extraction acidification->extraction concentration Evaporation extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom fraction_analysis TLC Analysis column_chrom->fraction_analysis crystallization Crystallization from Acetone fraction_analysis->crystallization final_product final_product crystallization->final_product Pure this compound Crystals G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome rubratoxinB This compound pp2a PP2A Inhibition rubratoxinB->pp2a ros Oxidative Stress (ROS Production) rubratoxinB->ros mapk MAPK Activation pp2a->mapk ros->mapk jnk_p38 JNK / p38 Activation mapk->jnk_p38 caspase Caspase Activation jnk_p38->caspase apoptosis Apoptosis caspase->apoptosis

References

Penicillium rubrum as a Source of Rubratoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillium rubrum as a biological source for the mycotoxin Rubratoxin B. The document covers the biology of the fungus, optimal production conditions for the toxin, detailed biochemical properties, and comprehensive experimental protocols for its isolation, purification, and analysis. Furthermore, it delves into the toxicological effects and known mechanisms of action of this compound, offering valuable insights for researchers in toxicology and pharmacology.

Introduction to Penicillium rubrum and this compound

Penicillium rubrum is a species of filamentous fungi belonging to the genus Penicillium. It is commonly found in soil and on decaying organic matter, including grains like corn and soybeans[1]. This species is notable for its production of several secondary metabolites, the most significant of which are the rubratoxins, particularly this compound[1].

This compound is a potent mycotoxin known for its hepatotoxic, nephrotoxic, and splenotoxic effects[2]. It has garnered significant interest in the scientific community due to its complex chemical structure and its profound biological activities, which include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis[2]. This guide focuses on the practical aspects of working with Penicillium rubrum to produce, isolate, and study this compound.

Production of this compound from Penicillium rubrum

The production of this compound by P. rubrum is highly dependent on specific culture conditions. Stationary liquid cultures have been found to be more effective than shake flasks or fermentors with restricted aeration[3].

Several studies have identified the key environmental and nutritional factors that influence the yield of this compound. Mosseray's simplified Raulin solution supplemented with malt extract has been shown to be an effective medium for high-yield production.

Table 1: Quantitative Data on this compound Production

ParameterValueReference
Maximum Reported Yield874.7 mg/L
Alternate Reported Yield552.0 mg/500 mL
Optimal Incubation Time21 days
Optimal TemperatureAmbient Temperature
Zinc Requirement≥ 0.4 mg/L
Effect of Iron Sulfate Absence50-fold reduction in yield
Optimal pH5.5

This protocol is synthesized from established methods for achieving high yields of this compound.

  • Media Preparation: Prepare Mosseray's simplified Raulin solution. For each liter of distilled water, add the appropriate salts and nutrients. Supplement the medium with 2.5% (w/v) malt extract broth. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of Penicillium rubrum (e.g., strain NRRL A-11785).

  • Incubation: Incubate the cultures under stationary conditions at ambient temperature for up to 21 days. The appearance of an orange to red pigmentation in the culture often coincides with toxin production.

  • Monitoring: Periodically and aseptically, samples can be withdrawn to measure pH and toxin concentration to determine the optimal harvest time.

G cluster_0 Culture Preparation cluster_1 Fungal Culture cluster_2 Harvesting prep_media Prepare Mosseray's Raulin Solution + 2.5% Malt Extract sterilize Sterilize Media prep_media->sterilize inoculate Inoculate with P. rubrum sterilize->inoculate incubate Incubate Stationarily (21 days, ambient temp) inoculate->incubate monitor Monitor pH and Toxin Production incubate->monitor harvest Harvest Culture Filtrate monitor->harvest

Workflow for the production of this compound from P. rubrum.

Physicochemical Properties of this compound

This compound is a complex polyketide-derived mycotoxin. Its chemical properties are essential for designing effective extraction and detection methods.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₀O₁₁
Molecular Weight518.5 g/mol
Melting Point176°C
IUPAC Name(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
CAS Number21794-01-4

Isolation and Purification of this compound

The recovery of pure this compound from culture filtrates involves several key steps, including extraction and chromatographic purification.

This protocol is based on methods described for the efficient recovery of crystalline this compound.

  • Acidification and Extraction:

    • Filter the fungal culture to separate the mycelium from the culture filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH of the concentrated filtrate to 1.5 with a suitable acid. This will cause the toxin to precipitate if abundant.

    • Perform a liquid-liquid extraction of the acidified concentrate with ethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Column Chromatography:

    • Pool the ethyl ether extracts and evaporate to dryness.

    • Redissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the concentrated extract to a silica gel column to separate the toxin from pigments and other impurities.

    • Elute the column with a solvent system such as glacial acetic acid-methanol-chloroform (2:20:80, v/v/v).

  • Recrystallization:

    • Collect the fractions containing this compound (monitored by TLC).

    • Evaporate the solvent from the purified fractions.

    • Recrystallize the resulting solid from acetone to obtain pure, crystalline this compound.

G start Culture Filtrate concentrate Concentrate Filtrate start->concentrate acidify Adjust pH to 1.5 concentrate->acidify extract Liquid-Liquid Extraction (Ethyl Ether) acidify->extract dry_extract Evaporate Ether extract->dry_extract column_chrom Silica Gel Column Chromatography dry_extract->column_chrom fractions Collect Toxin Fractions column_chrom->fractions recrystallize Recrystallize from Acetone fractions->recrystallize pure_toxin Crystalline this compound recrystallize->pure_toxin

Workflow for the isolation and purification of this compound.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound are crucial for research and safety assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

Table 3: Analytical Methods and Parameters for this compound

MethodDetailsDetection LimitReference
HPLC Reversed-phase column; Mobile phase: acetonitrile-water-ethyl acetate (11:9.9:3); UV detection at 254 nm3-5 ng
TLC Adsorbent: Silica Gel HF254; Solvent: glacial acetic acid-methanol-chloroform (2:20:80, v/v/v); Detection: UV lightNot specified
Multimycotoxin TLC Solvent: acetonitrile/acetic acid (100:2, v/v)10 mg/kg in corn

This protocol is adapted from a validated method for the analysis of rubratoxins.

  • Sample Preparation: Dissolve the purified toxin or extract in the mobile phase. For biological samples like urine or plasma, perform an initial extraction. For urine, adjust the pH to 2 before extraction. For plasma, treat with 3 N HCl followed by ethyl acetate extraction.

  • Chromatographic Conditions:

    • Column: Small-particle (10 µm) reversed-phase column.

    • Mobile Phase: Acetonitrile-water-ethyl acetate (11:9.9:3).

    • Detection: UV absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of pure this compound. The relationship between peak height/area and quantity is linear over a range of 0.05-5 µg.

Toxicology and Mechanism of Action

This compound exhibits significant toxicity in animal models, primarily targeting the liver, kidneys, and spleen.

Table 4: Toxicological Data for this compound

ParameterValueSpeciesRouteReference
LD₅₀0.22-0.43 mg/kgMouseIntraperitoneal
LD₅₀< 1.0 mg/kgNot specifiedNot specified

This compound's toxicity stems from its ability to interfere with fundamental cellular processes:

  • Inhibition of Protein Phosphatase 2A (PP2A): Rubratoxins are known inhibitors of PP2A, a critical enzyme in cellular signal transduction.

  • Induction of Fatty Acid Oxidation Disorder (FAOD)-like Symptoms: In mice, this compound causes hypoglycemia and fatty liver. It depletes hepatic glycogen by inhibiting the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) at the transcriptional level.

  • Inhibition of ATPase: The toxin has been shown to inhibit Na+-K+-ATPase and Mg++-ATPase activities in the brain, kidney, and liver, which may contribute to its toxic action.

  • Induction of Oxidative Stress and DNA Repair: In mouse brain tissue, this compound has been reported to elicit antioxidative and DNA repair responses.

G cluster_0 Transcriptional Regulation cluster_1 Metabolic Effect rubratoxin_b This compound phospho_creb Phospho-CREB rubratoxin_b->phospho_creb cebpa C/EBPα rubratoxin_b->cebpa pepck_gene PEPCK Gene Transcription phospho_creb->pepck_gene cebpa->pepck_gene pepck_activity PEPCK Activity pepck_gene->pepck_activity leads to reduced glycogen_depletion Hepatic Glycogen Depletion pepck_activity->glycogen_depletion inhibition leads to hypoglycemia Hypoglycemia glycogen_depletion->hypoglycemia

Mechanism of this compound-induced hypoglycemia via PEPCK inhibition.

Conclusion

Penicillium rubrum remains a crucial source for obtaining this compound for research purposes. Understanding the optimal conditions for its production and the detailed protocols for its purification and analysis are fundamental for any investigation into its toxicological or pharmacological properties. The ability of this compound to modulate key cellular signaling pathways, such as those involved in glucose metabolism and protein phosphorylation, makes it a valuable tool for studying these processes. However, its potent toxicity necessitates careful handling and containment procedures in a laboratory setting. This guide provides a comprehensive foundation for professionals working with this potent mycotoxin.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Rubratoxin B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B, a potent mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, has garnered significant attention due to its hepatotoxic, nephrotoxic, and splenotoxic effects. Understanding its biosynthetic pathway is crucial for developing strategies to control its production in food and feed, as well as for exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its proposed intermediates, the genetic framework, and detailed experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a complex process involving a polyketide synthase (PKS) pathway. While the complete pathway has not been fully elucidated and experimentally verified, a putative model has been proposed based on the identification of a biosynthetic gene cluster (BGC) and feeding studies.

An early hypothesis suggests the pathway initiates with the condensation of decanoic acid and oxaloacetic acid, which then undergoes a series of transformations including dehydration, decarboxylation, and oxidation to form an intermediate anhydride. This anhydride is then proposed to dimerize and undergo further oxidation to yield the rubratoxin backbone. More recent genomic data points towards a pentaketide origin for the core structure.

The identified biosynthetic gene cluster in Talaromyces stipitatus, which shows high homology to a cluster in Penicillium dangeardii, contains genes predicted to encode key enzymes for the synthesis of the rubratoxin scaffold. These include a polyketide synthase, oxidoreductases, and other tailoring enzymes. One notable enzyme identified is a multi-domain ferric reductase (RbtH), which is implicated in the reduction of a carbonyl group, a step that may be crucial in the formation of related compounds like rubratoxin A.

Below is a diagram illustrating the hypothesized biosynthetic pathway of this compound.

Rubratoxin_B_Biosynthesis Precursors Pentaketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Precursors->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclization Cyclization/Etherification Polyketide->Cyclization Monomer Monomeric Intermediate (Maleic Anhydride Derivative) Cyclization->Monomer Dimerization Dimerization Monomer->Dimerization Dimer Dimeric Intermediate Dimerization->Dimer Oxidations Series of Oxidations (P450 monooxygenases, etc.) Dimer->Oxidations RubratoxinB This compound Oxidations->RubratoxinB

A hypothesized biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of specific intermediates in the this compound biosynthesis pathway. However, studies on the production of this compound by Penicillium rubrum have provided some data on the overall yield under different culture conditions.

Culture ConditionThis compound Yield (mg/L)Reference
Yeast Extract Sucrose (YES) Medium, pH 5.5Varies with strain and time[1]
Sabouraud Dextrose Yeast Extract (SDYE) MediumGenerally lower than YES medium[1]
YES Medium + Gamma-irradiation (1.0 kGy)Not detected[1]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster responsible for this compound production.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a known this compound-producing strain of Penicillium rubrum or Talaromyces stipitatus.

  • Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is focused on clusters containing a polyketide synthase (PKS) gene, as this is the predicted core of the this compound pathway.

  • Gene Annotation: The genes within the candidate BGC are annotated based on homology to known enzymes involved in secondary metabolism, such as PKSs, oxidoreductases, transcription factors, and transporters.

Functional Analysis of Biosynthetic Genes via Gene Knockout

Objective: To determine the function of individual genes within the BGC by observing the effect of their deletion on this compound production and the accumulation of intermediates.

Methodology:

  • Construction of Gene Deletion Cassettes: Deletion cassettes for target genes (e.g., the core PKS gene, putative oxidoreductases) are constructed using homologous recombination techniques. These cassettes typically contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal Transformation: Protoplasts of the this compound-producing fungus are generated and transformed with the gene deletion cassettes using methods such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Selection and Verification of Mutants: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The wild-type and mutant strains are cultured under conditions conducive to this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound and the potential accumulation of a biosynthetic intermediate in the mutant strain provide evidence for the function of the deleted gene.

Gene_Knockout_Workflow Start Start: Identify Target Gene in BGC Construct Construct Gene Deletion Cassette (with selectable marker) Start->Construct Transform Transform Fungal Protoplasts Construct->Transform Select Select Transformants on Resistant Medium Transform->Select Verify Verify Gene Deletion (PCR, Southern Blot) Select->Verify Culture Culture Wild-Type and Mutant Strains Verify->Culture Extract Extract Metabolites Culture->Extract Analyze Analyze by HPLC/LC-MS Extract->Analyze Compare Compare Metabolite Profiles Analyze->Compare End End: Determine Gene Function Compare->End

Experimental workflow for gene knockout studies.
Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the entire this compound BGC in a heterologous host to confirm its role in biosynthesis and to facilitate the isolation of intermediates.

Methodology:

  • Cloning of the BGC: The entire BGC is cloned from the genomic DNA of the producing organism. This can be achieved through techniques such as Transformation-Associated Recombination (TAR) in yeast or by using long-range PCR and Gibson assembly.

  • Vector Construction: The cloned BGC is inserted into an appropriate expression vector for the chosen heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae). The vector should contain a strong, inducible promoter to drive the expression of the biosynthetic genes.

  • Host Transformation: The expression vector is introduced into the heterologous host.

  • Culture and Induction: The transformed host is cultured, and the expression of the BGC is induced.

  • Metabolite Analysis: The culture extract is analyzed by HPLC and LC-MS to detect the production of this compound and any novel intermediates.

Conclusion

The biosynthesis of this compound is a complex process that is beginning to be unraveled through genomic and bioinformatic approaches. While a definitive pathway with all intermediates characterized is yet to be established, the identification of the biosynthetic gene cluster provides a critical roadmap for future research. The application of the detailed experimental protocols outlined in this guide, particularly gene knockout and heterologous expression studies, will be instrumental in fully elucidating the step-by-step enzymatic reactions that lead to the formation of this important mycotoxin. This knowledge will not only aid in the development of strategies to mitigate its contamination but also open avenues for the bioengineering of novel, bioactive molecules.

References

Unraveling the Toxicological Profile of Rubratoxin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a mycotoxin produced by various fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum.[1] These molds are common contaminants of animal feed and foodstuffs, raising concerns about potential exposure and subsequent toxicity in both animals and humans. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data, detailing experimental approaches, and visualizing its mechanisms of action to support further research and risk assessment.

Executive Summary

This compound exhibits significant toxicity, primarily targeting the liver, kidneys, and spleen.[1] Its core mechanisms of action involve the potent inhibition of protein phosphatase 2A (PP2A) and the induction of oxidative stress, culminating in cellular apoptosis.[2][3] This guide synthesizes the available quantitative toxicological data, outlines the methodologies employed in key toxicological studies, and presents visual representations of the known signaling pathways and experimental workflows.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models. The following tables summarize the available quantitative data.

Table 1: Acute Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationVehicleLD50 (mg/kg body weight)Reference(s)
MouseIntraperitoneal (i.p.)Dimethylsulfoxide (DMSO)0.31 (0.22-0.43)[4]
Mouse (male)Intraperitoneal (i.p.)Propylene glycol1.42
Hamster (Syrian golden)Intraperitoneal (i.p.)Dimethylsulfoxide (DMSO)0.4 (0.2-0.8)

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeMetricValue (µM)Reference(s)
Protein Phosphatase 2A (PP2A)IC502.95
Protein Phosphatase 2A (PP2A)Ki3.1

Note: A No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been definitively established in the reviewed literature.

Mechanism of Action and Signaling Pathways

The toxicity of this compound is underpinned by two primary mechanisms: the inhibition of Protein Phosphatase 2A (PP2A) and the induction of oxidative stress.

Protein Phosphatase 2A (PP2A) Inhibition

This compound is a specific, albeit modest, inhibitor of the serine/threonine phosphatase PP2A. PP2A is a crucial regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, this compound disrupts the phosphorylation-dephosphorylation balance within the cell, leading to the hyperphosphorylation of various substrate proteins and subsequent cellular dysfunction.

PP2A_Inhibition RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibits SubstrateP Phosphorylated Substrate Proteins PP2A->SubstrateP Dephosphorylates CellularDysfunction Cellular Dysfunction (e.g., Apoptosis) SubstrateP->CellularDysfunction Leads to

Figure 1: this compound inhibits Protein Phosphatase 2A (PP2A).
Oxidative Stress Induction

This compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This leads to damage of cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway RubratoxinB This compound Mitochondria Mitochondria RubratoxinB->Mitochondria Impacts ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generates CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes Apoptosis Apoptosis CellularDamage->Apoptosis Induces

Figure 2: this compound induces oxidative stress leading to apoptosis.
Downstream Signaling Effects

The inhibition of PP2A and induction of oxidative stress by this compound converge on downstream signaling pathways that regulate cellular metabolism and survival. For instance, in mice, this compound treatment leads to a significant reduction in the levels of the phosphorylated (active) form of CREB (cAMP response element-binding protein) and C/EBPα (CCAAT/enhancer-binding protein alpha) in the liver. These transcription factors are critical for the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK). The downregulation of this pathway contributes to the observed hypoglycemia and hepatic glycogen depletion in this compound-treated animals.

Downstream_Signaling RubratoxinB This compound PP2A_Inhibition PP2A Inhibition RubratoxinB->PP2A_Inhibition pCREB phospho-CREB (active) PP2A_Inhibition->pCREB Reduces CEBPa C/EBPα PP2A_Inhibition->CEBPa Reduces PEPCK PEPCK Gene Transcription pCREB->PEPCK Activates CEBPa->PEPCK Activates Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Enables Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Prevents

Figure 3: Downstream effects of this compound on gluconeogenesis.

Experimental Protocols

While detailed, step-by-step experimental protocols are not consistently provided in the reviewed literature, this section outlines the general methodologies employed in key toxicological studies of this compound.

Acute Toxicity (LD50) Determination
  • Objective: To determine the median lethal dose (LD50) of this compound.

  • Animal Model: Typically mice or hamsters.

  • Procedure:

    • Animals are divided into groups and administered single doses of this compound at varying concentrations.

    • The toxin is typically dissolved in a vehicle such as dimethylsulfoxide (DMSO) or propylene glycol and administered via intraperitoneal (i.p.) injection.

    • A control group receives the vehicle only.

    • Animals are observed for a specified period (e.g., 7 days), and mortality is recorded.

    • The LD50 value is calculated using statistical methods (e.g., probit analysis).

LD50_Workflow Start Animal Acclimatization Grouping Group Assignment (Control & Dose Groups) Start->Grouping Dosing Single Dose Administration (i.p. injection) Grouping->Dosing Observation Observation Period (e.g., 7 days) Dosing->Observation DataCollection Record Mortality Observation->DataCollection Analysis LD50 Calculation (Probit Analysis) DataCollection->Analysis End Results Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Rubratoxin B

Introduction

This compound is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, which are sometimes found as contaminants in animal feeds[1][2]. It is known for its hepatotoxic, nephrotoxic, and splenotoxic effects, causing congestive, hemorrhagic, and degenerative lesions[1]. While its toxicity is well-documented, recent studies have also suggested potential anticancer and antimetastatic properties, making its mechanism of action a subject of significant interest for toxicologists and drug development professionals alike[1][3]. This guide provides a detailed examination of the molecular mechanisms underlying this compound's biological activities, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Induction of Oxidative Stress and Cellular Response

A primary mechanism of this compound's toxicity involves the induction of oxidative stress. It is believed to interfere with the mitochondrial electron transport chain, leading to an increased generation of reactive oxygen species (ROS) and a decrease in ATP production. This disruption of mitochondrial respiration is a key trigger for subsequent cellular damage.

In a study on mice, a single dose of this compound led to an unexpected biological response. Instead of observing increased oxidative damage, researchers found that the brain initiated robust protective measures. This included a significant upregulation of superoxide dismutase (SOD), a major scavenger of oxygen radicals, across all brain regions. Furthermore, there was an observed increase in oxidative DNA repair mechanisms, specifically involving the enzyme 8-oxoguanine DNA glycosylase (OGG1), in several brain regions. This suggests a compensatory antioxidant and DNA repair response to the toxin-induced oxidative stress.

Experimental Protocol: Assessment of Oxidative Stress in Mouse Brain
  • Animal Model: Male mice.

  • Dosing: A single intraperitoneal injection of this compound.

  • Time Point: Tissues were analyzed 24 hours after administration.

  • Parameters Measured:

    • Oxidative DNA Damage: Levels of 8-oxodG (8-oxo-7,8-dihydro-2'-deoxyguanosine) were measured as a marker.

    • Lipid Peroxidation: Assessed as an indicator of damage to lipids.

    • Enzyme Activity: Superoxide dismutase (SOD) and 8-oxoguanine DNA glycosylase (OGG1) activities were measured across six different brain regions.

  • Methodology: Specific assays for each parameter were conducted on homogenized brain tissue samples.

This compound-Induced Oxidative Stress and Cellular Response RubratoxinB This compound Mitochondria Mitochondrial Electron Transport Chain RubratoxinB->Mitochondria Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress CellularResponse Cellular Antioxidant & Repair Response OxidativeStress->CellularResponse Triggers SOD ↑ Superoxide Dismutase (SOD) Activity CellularResponse->SOD OGG1 ↑ OGG1 Activity (DNA Repair) CellularResponse->OGG1 Protection Neuroprotection against Oxidative Damage SOD->Protection Contributes to OGG1->Protection Contributes to This compound-Mediated Enzyme Inhibition Pathway RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibits ATPase Na+/K+ ATPase RubratoxinB->ATPase Inhibits Hyperphosphorylation Hyperphosphorylation of Substrate Proteins (e.g., CREB, FAK, Paxillin) PP2A->Hyperphosphorylation Leads to IonImbalance Disruption of Cellular Ion Gradients ATPase->IonImbalance Leads to Signaling Altered Cell Signaling & Adhesion Hyperphosphorylation->Signaling Results in Toxicity Cellular Toxicity IonImbalance->Toxicity Results in Experimental Workflow for Metabolic Studies Start Animal Model (Mice) Treatment Administer this compound (1.5 mg/kg, 24h) Start->Treatment Observation Observe Phenotypes: - Hypoglycemia - Fatty Liver - Hepatic Glycogen Depletion Treatment->Observation Analysis Biochemical & Molecular Analysis of Liver Tissue Observation->Analysis PEPCK_Assay Measure PEPCK Enzyme Activity Analysis->PEPCK_Assay mRNA_Quant Quantify PEPCK mRNA Levels (e.g., qPCR) Analysis->mRNA_Quant TF_Analysis Analyze Trans-activators (p-CREB, C/EBPα) (e.g., Western Blot) Analysis->TF_Analysis Conclusion Conclusion: This compound inhibits PEPCK at the transcriptional level, leading to FAOD-like signs. PEPCK_Assay->Conclusion mRNA_Quant->Conclusion TF_Analysis->Conclusion

References

An In-Depth Technical Guide to the Known Biological Activities of Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by Penicillium species, exhibits a wide range of biological activities, primarily characterized by its hepatotoxic, nephrotoxic, and splenotoxic effects.[1] At the cellular level, it is known to be cytotoxic, inhibit cell proliferation, and induce apoptosis.[1] The multifaceted mechanisms of action of this compound include the inhibition of key cellular enzymes such as protein phosphatase 2A (PP2A) and Na+/K+-transporting ATPases, as well as the modulation of cellular stress responses and signaling pathways.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Toxicological Profile

This compound is a potent toxin with a range of adverse effects on various organs. Its toxicity has been demonstrated in several animal models.

Organ Toxicity
  • Hepatotoxicity, Nephrotoxicity, and Splenotoxicity: this compound is known to cause congestive, hemorrhagic, and degenerative lesions in the liver, kidneys, and spleen.[1] Studies in Swiss ICR mice have shown that intraperitoneal administration leads to hepatic and splenic congestion, as well as renal tubular degeneration.

Acute Toxicity

The acute toxicity of this compound has been quantified in various animal models, with the LD50 (the dose causing death in 50% of the test subjects) varying by species and route of administration.

Animal Model Route of Administration LD50 (mg/kg) Vehicle
Mouse (ICR)Intraperitoneal (i.p.)0.31 (0.22-0.43)Dimethylsulfoxide
MouseIntraperitoneal (i.p.)1.42Propylene glycol

Table 1: Acute Toxicity (LD50) of this compound in Mice.

Cellular and Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular processes and signaling pathways.

Enzyme Inhibition

A primary mechanism of this compound's toxicity and biological activity is its ability to inhibit crucial cellular enzymes.

This compound is a specific, albeit weak, inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in regulating numerous cellular processes. Its inhibitory activity is significantly lower than its analog, Rubratoxin A.

Parameter Value
IC502.95 µM
Ki3.1 µM

Table 2: Inhibitory Activity of this compound against Protein Phosphatase 2A (PP2A).

The inhibition of PP2A by this compound can lead to the hyperphosphorylation of various substrate proteins, disrupting cellular signaling and contributing to its cytotoxic effects.

This compound inhibits the activity of (Na+-K+)-stimulated ATPase in a dose-dependent manner. This inhibition is competitive with respect to Na+ and K+ ions.

Parameter Value System
IC506 x 10⁻⁶ MMouse brain microsomes

Table 3: Inhibitory Activity of this compound against Na+/K+-ATPase.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. This has been observed in various cell lines, including human leukemia HL-60 cells. The induction of apoptosis is a key contributor to its cytotoxic and antitumor effects.

Effects on Cell Proliferation and the Cell Cycle

This compound hinders cell proliferation. This effect is often linked to its ability to induce cell cycle arrest, preventing cells from progressing through the stages of division.

Modulation of Oxidative Stress

The role of this compound in oxidative stress is complex. While some mycotoxins are known to induce oxidative stress, studies on this compound have shown that it can also elicit antioxidative and DNA repair responses in mouse brain.

Effects on Glycogen Metabolism

In mice, this compound has been shown to cause hypoglycemia and deplete hepatic glycogen stores. This is attributed to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This effect is linked to the reduced levels of the transcription factors phospho-CREB and C/EBPα.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its influence on several critical signaling pathways.

PP2A Inhibition-Mediated Signaling

The inhibition of PP2A by this compound is a central event that can trigger a cascade of downstream signaling events. PP2A is a negative regulator of many signaling pathways, and its inhibition leads to the sustained phosphorylation and activation of various kinases.

PP2A_Inhibition_Pathway RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylates Downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Substrate_P->Downstream Leads to

This compound inhibits PP2A, leading to hyperphosphorylation and altered cell function.
MAPK Signaling in Apoptosis

Mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK, p38, and ERK pathways, are crucial regulators of apoptosis. While direct studies on this compound's comprehensive effect on the MAPK cascade are limited, its known induction of apoptosis suggests a likely involvement of these pathways, potentially downstream of cellular stress or PP2A inhibition.

MAPK_Apoptosis_Pathway RubratoxinB This compound Stress Cellular Stress RubratoxinB->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Proposed involvement of MAPK pathways in this compound-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of this compound on a cell line such as HepG2 human hepatoma cells.

  • Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

  • Materials:

    • HepG2 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is designed for detecting apoptosis in a suspension cell line like HL-60 human promyelocytic leukemia cells treated with this compound.

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

  • Materials:

    • HL-60 cells

    • RPMI-1640 medium with 10% FBS

    • This compound stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a culture flask.

    • Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Start Seed Cells Treat Treat with This compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptosis Analyze->End

Workflow for the detection of apoptosis using Annexin V/PI staining.
Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PP2A by this compound.

  • Objective: To determine the inhibitory effect of this compound on PP2A activity.

  • Principle: The assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PP2A. The product, p-nitrophenol, is yellow and can be quantified by measuring the absorbance at 405 nm.

  • Materials:

    • Purified PP2A enzyme

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

    • p-Nitrophenyl phosphate (pNPP) solution

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of the this compound dilutions to the appropriate wells. Include a control with no inhibitor.

    • Add 20 µL of the PP2A enzyme solution to each well and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of PP2A inhibition for each concentration of this compound relative to the control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a mycotoxin with significant and diverse biological activities. Its toxicity at the organ and cellular levels is well-documented, and its mechanisms of action, particularly the inhibition of key enzymes like PP2A and Na+/K+-ATPase, are central to its effects. The induction of apoptosis and inhibition of cell proliferation further underscore its potential impact on cellular homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the toxicological properties of this compound and for professionals in drug development exploring its potential as a lead compound or a tool for studying cellular signaling. Further research is warranted to fully elucidate the intricate signaling networks modulated by this mycotoxin and to explore its potential therapeutic applications, particularly in the context of its pro-apoptotic and anti-proliferative properties.

References

Unveiling the Nephrotoxic Profile of Rubratoxin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B, a mycotoxin produced by Penicillium species such as Penicillium rubrum and Penicillium purpurogenum, poses a significant threat to animal and human health. While its hepatotoxic and splenotoxic effects are well-documented, the nephrotoxic potential of this compound warrants in-depth investigation for comprehensive risk assessment and the development of potential therapeutic interventions. This technical guide provides a detailed overview of the current understanding of this compound-induced nephrotoxicity, focusing on its molecular mechanisms, experimental evaluation, and key signaling pathways.

Core Toxicological Profile

This compound is recognized as a cytotoxic mycotoxin that impedes cell proliferation and triggers apoptosis.[1] Its toxic effects extend to multiple organs, with the kidneys being a primary target.[1] Exposure to this compound leads to congestive, hemorrhagic, and degenerative lesions in the kidneys.[1]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of this compound, primarily from studies conducted in mice.

ParameterValueSpeciesRoute of AdministrationReference
LD500.31 (0.22-0.43) mg/kg body weightICR MiceIntraperitoneal[1]
ID50 (Na+-K+ ATPase inhibition)1.17 µmolMouse (in vivo)Not specified[1]
ID50 (Oligomycin-sensitive Mg++ ATPase inhibition)2.57 µmolMouse (in vivo)Not specified
ID50 (Oligomycin-insensitive Mg++ ATPase inhibition)8.35 µmolMouse (in vivo)Not specified

Histopathological Findings

Histopathological examination of kidney tissue from animals exposed to this compound reveals significant damage, primarily targeting the renal tubules. Key findings include:

  • Renal Tubular Degeneration: Mild to severe degenerative changes in the epithelial cells of the renal tubules are consistently observed.

  • Renal Tubular Necrosis: In more severe cases, exposure leads to the death of tubular epithelial cells.

  • Pallor and Mottling of the Kidneys: Gross examination of the kidneys often shows a pale and mottled appearance, indicative of underlying tissue damage.

Molecular Mechanisms and Signaling Pathways

While the precise molecular mechanisms of this compound-induced nephrotoxicity are still under investigation, evidence suggests the involvement of several key pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress

Similar to other nephrotoxic mycotoxins, this compound is believed to induce oxidative stress in renal cells. This is likely due to the generation of reactive oxygen species (ROS) that overwhelm the cellular antioxidant defense mechanisms. The resulting oxidative damage can affect lipids, proteins, and DNA, leading to cellular dysfunction and death.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. It is plausible that this compound disrupts this pathway, leading to increased susceptibility to oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Release Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Proteasome Proteasome Cul3->Proteasome Degradation Nrf2_Keap1->Cul3 Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_n->ARE Binding RubratoxinB This compound (Induces ROS) ROS Reactive Oxygen Species (ROS) RubratoxinB->ROS ROS->Keap1 Oxidation of Cysteine Residues

Proposed role of this compound in the Nrf2 signaling pathway.
Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. In the context of the kidney, this leads to the elimination of damaged renal tubular cells. The primary mechanism is likely the intrinsic or mitochondrial pathway of apoptosis.

Exposure to this compound can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm RubratoxinB This compound Mito Mitochondrial Dysfunction RubratoxinB->Mito Bax Bax RubratoxinB->Bax Upregulation? Bcl2 Bcl-2 RubratoxinB->Bcl2 Downregulation? CytoC Cytochrome c Mito->CytoC Release Bax->Mito Promotes Outer Membrane Permeabilization Bcl2->Mito Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution

Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

This section outlines key experimental protocols for investigating the nephrotoxic effects of this compound.

In Vivo Animal Model of Nephrotoxicity

Objective: To induce and evaluate this compound-induced nephrotoxicity in a rodent model.

Animal Model: Male ICR mice (6-8 weeks old).

Protocol:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Toxin Preparation: Dissolve this compound in a suitable vehicle such as dimethyl sulfoxide (DMSO).

  • Dosing:

    • Acute Study: Administer a single intraperitoneal (i.p.) injection of this compound at varying doses (e.g., 0.1, 0.2, 0.4 mg/kg body weight) to determine the LD50. A control group should receive the vehicle only.

    • Sub-acute Study: Administer daily i.p. injections of this compound at sublethal doses (e.g., 25%, 50%, and 75% of the LD50) for a specified period (e.g., 7 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection: At the end of the study period, euthanize the animals and collect blood and kidney tissues.

    • Blood: Collect blood via cardiac puncture for serum separation. Analyze serum for renal function biomarkers such as blood urea nitrogen (BUN) and creatinine.

    • Kidney Tissue: Perfuse the kidneys with ice-cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Experimental_Workflow_InVivo start Start: Acclimatize Mice dosing This compound Administration (i.p. injection) start->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight) dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia blood Blood Collection (Serum for BUN, Creatinine) euthanasia->blood kidney Kidney Tissue Collection euthanasia->kidney end End of Experiment blood->end histology Formalin Fixation (Histopathology) kidney->histology molecular Snap Freezing (Molecular/Biochemical Analysis) kidney->molecular histology->end molecular->end

Experimental workflow for the in vivo assessment of this compound nephrotoxicity.
In Vitro Renal Cell Culture Cytotoxicity Assay

Objective: To assess the direct cytotoxic effects of this compound on renal cells.

Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2) or porcine kidney cells (e.g., LLC-PK1).

Protocol:

  • Cell Culture: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Toxin Exposure: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for different time points (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.

  • Cytotoxicity Assessment (MTT Assay):

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Histopathological Staining

Objective: To visualize the structural changes in the kidney tissue.

Protocol:

  • Tissue Processing: Dehydrate the formalin-fixed kidney tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to stain the nuclei blue/purple.

    • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

    • Dehydrate, clear, and mount the sections.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as tubular degeneration, necrosis, and inflammation.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation associated with apoptosis in kidney tissue.

Protocol:

  • Tissue Preparation: Use paraffin-embedded kidney sections as described for histopathology.

  • TUNEL Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if required by the kit manufacturer.

    • Follow the instructions of a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. This typically involves:

      • Permeabilization of the cells.

      • Incubation with TdT enzyme and labeled nucleotides (e.g., BrdUTP).

      • Detection of the incorporated labeled nucleotides using a fluorescently labeled antibody or a colorimetric reaction.

  • Counterstaining and Imaging: Counterstain the nuclei with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) for fluorescence microscopy.

  • Quantification: Quantify the number of TUNEL-positive (apoptotic) cells per field of view to determine the apoptotic index.

Measurement of Oxidative Stress Markers

Objective: To quantify markers of oxidative stress in kidney tissue.

Protocol:

  • Tissue Homogenization: Homogenize the snap-frozen kidney tissue in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the homogenate to obtain the supernatant for analysis.

  • Assays: Use commercially available assay kits to measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels.

    • Antioxidant Enzyme Activity: Superoxide dismutase (SOD) and catalase (CAT) activity.

    • Glutathione Levels: Reduced glutathione (GSH) and oxidized glutathione (GSSG) ratio.

  • Protein Quantification: Measure the protein concentration of the tissue homogenates to normalize the results.

Conclusion and Future Directions

This compound is a potent nephrotoxin that induces significant renal damage through mechanisms involving oxidative stress and apoptosis. This guide provides a framework for researchers to investigate its toxicological profile. However, several knowledge gaps remain. Future research should focus on:

  • Elucidating the specific signaling pathways in renal cells that are directly targeted by this compound.

  • Identifying sensitive and specific biomarkers for early detection of this compound-induced nephrotoxicity.

  • Investigating the potential for synergistic toxic effects with other mycotoxins.

  • Developing and evaluating potential therapeutic strategies to mitigate the nephrotoxic effects of this compound.

A deeper understanding of the molecular intricacies of this compound nephrotoxicity is crucial for safeguarding human and animal health and for the development of effective countermeasures.

References

Unraveling the Splenotoxicity of Rubratoxin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the splenotoxicity associated with Rubratoxin B, a mycotoxin produced by Penicillium species. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological effects of mycotoxins and related compounds.

Executive Summary

This compound is a known hepatotoxic, nephrotoxic, and splenotoxic mycotoxin.[1] Its effects on the spleen are characterized by congestion and hemorrhagic and degenerative lesions.[1] While the precise molecular mechanisms underlying this compound-induced splenotoxicity are not fully elucidated, evidence suggests the involvement of apoptosis and oxidative stress. This guide summarizes the current knowledge, presents relevant quantitative data, details experimental protocols for assessing splenotoxicity, and proposes signaling pathways that may be involved based on current research.

Quantitative Data on this compound Toxicity

The primary quantitative data available for this compound toxicity relates to its lethal dose (LD50) in mice. These values provide a benchmark for acute toxicity studies.

Table 1: Acute Toxicity of this compound in Mice

Administration RouteSolventLD50 (mg/kg body weight)Animal ModelReference
Intraperitoneal (i.p.)Dimethylsulfoxide0.22-0.43Mouse[1]
Intraperitoneal (i.p.)Propylene glycol1.42Male Mouse[2]

Note: Variations in LD50 values can be attributed to differences in solvent, strain, and sex of the animal models used.

Pathophysiology and Histopathology of Splenotoxicity

Exposure to this compound leads to observable gross and microscopic changes in the spleen.

Gross Pathology:

  • Congestion: The most consistently reported gross alteration is the congestion of the spleen.[1] This suggests a disruption of normal blood flow and architecture within the organ.

  • Splenomegaly: While not consistently quantified in the available literature, splenomegaly (enlargement of the spleen) is a potential outcome of the congestive and inflammatory processes induced by the toxin.

Histopathology:

  • Congestion: Microscopic examination reveals congestion within the splenic parenchyma.

  • Hemorrhagic and Degenerative Lesions: These lesions indicate damage to the splenic tissue and vasculature.

  • Disruption of Splenic Architecture: Chronic exposure to toxins can lead to the disorganization of the spleen's white and red pulp, affecting its immunological function.

Molecular Mechanisms of this compound-Induced Splenotoxicity

The splenotoxicity of this compound is likely a multifactorial process involving the induction of apoptosis, oxidative stress, and inflammatory responses.

Apoptosis

This compound is known to be cytotoxic and induces apoptosis. In the context of the spleen, this can lead to the depletion of lymphocyte populations, impairing the organ's immune function.

Oxidative Stress

Mycotoxins are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to damage of cellular macromolecules. While direct evidence in the spleen for this compound is limited, this is a plausible mechanism contributing to its toxicity.

Inflammatory Response

Studies on other mycotoxins have shown that they can modulate the expression of cytokines in splenic lymphocytes, leading to an inflammatory response. This compound has been shown to induce the secretion of the pro-inflammatory cytokine IL-6 in other tissues, suggesting a similar mechanism may occur in the spleen.

Proposed Signaling Pathways in this compound Splenotoxicity

Based on evidence from in vitro studies and research on other mycotoxins, the following signaling pathways are proposed to be involved in this compound-induced splenotoxicity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

  • Caption: Proposed MAPK signaling cascade in this compound-induced splenotoxicity.

    MAPK_Pathway RubratoxinB This compound ROS Oxidative Stress (ROS Production) RubratoxinB->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK (Phosphorylation) MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 (Phosphorylation) MKK3_6->p38 p38->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation (Cytokine Production) AP1->Inflammation

    Caption: Proposed MAPK signaling cascade in this compound-induced splenotoxicity.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

  • Caption: Hypothesized NF-κB activation pathway in this compound-induced splenic inflammation.

    NFkB_Pathway RubratoxinB This compound ROS Oxidative Stress (ROS Production) RubratoxinB->ROS IKK IKK Complex (Activation) ROS->IKK IkB IκBα (Phosphorylation & Degradation) IKK->IkB P NFkB NF-κB (p65/p50) (Nuclear Translocation) IkB->NFkB Releases Gene_Expression Gene Transcription NFkB->Gene_Expression Inflammation Inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Inflammation

    Caption: Hypothesized NF-κB activation pathway in this compound-induced splenic inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced splenotoxicity.

Animal Model and Dosing Regimen

  • Workflow for In Vivo Splenotoxicity Study

    Animal_Study_Workflow Start Acclimatization of Animals Grouping Randomization into Control and Treatment Groups Start->Grouping Dosing Administration of this compound (e.g., i.p. injection) Grouping->Dosing Monitoring Daily Observation (Clinical signs, Body weight) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection (Spleen, Blood) Monitoring->Sacrifice Analysis Downstream Analyses Sacrifice->Analysis

    Caption: General workflow for an in vivo study of this compound splenotoxicity.

Spleen Weight and Histopathology
  • Spleen Weight:

    • At the time of sacrifice, carefully excise the spleen and remove any adhering tissue.

    • Blot the spleen dry and weigh it on an analytical balance.

    • Calculate the spleen-to-body weight ratio: (spleen weight / terminal body weight) x 100.

  • Histopathological Analysis:

    • Fix the spleen in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

    • Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Dehydrate, clear, and mount with a coverslip.

    • Examine under a light microscope for changes in red and white pulp architecture, congestion, necrosis, and lymphocyte depletion.

Apoptosis Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Use paraffin-embedded spleen sections.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval if required by the kit manufacturer.

    • Follow the instructions of a commercial TUNEL assay kit, which typically involves permeabilization, incubation with TdT enzyme and labeled dUTPs, and detection with a fluorescent or chromogenic substrate.

    • Counterstain nuclei with DAPI or Hematoxylin.

    • Visualize and quantify apoptotic cells using fluorescence or light microscopy.

  • Caspase-3 Activity Assay:

    • Homogenize fresh or frozen spleen tissue in lysis buffer provided with a commercial caspase-3 colorimetric or fluorometric assay kit.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Incubate a defined amount of protein with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate caspase-3 activity relative to a standard curve or as a fold change compared to the control group.

Oxidative Stress Markers
  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Homogenize spleen tissue in a suitable buffer (e.g., PBS with butylated hydroxytoluene).

    • React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic pH.

    • Measure the absorbance of the resulting pink-colored product at ~532 nm.

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare spleen tissue homogenate in an appropriate buffer.

    • Use a commercial SOD assay kit, which typically measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.

    • Measure the absorbance at the specified wavelength and calculate the SOD activity based on the degree of inhibition.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Prepare spleen tissue homogenate.

    • Use a commercial GPx assay kit, which often involves a coupled reaction where GPx reduces a peroxide substrate, and the resulting oxidized glutathione (GSSG) is recycled to reduced glutathione (GSH) by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

    • Monitor the decrease in absorbance at 340 nm due to NADPH consumption to determine GPx activity.

DNA Damage Assessment (Comet Assay)
  • Cell Isolation:

    • Mechanically dissociate the spleen in a suitable buffer to obtain a single-cell suspension of splenocytes.

  • Comet Assay Procedure:

    • Embed the splenocytes in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and allow fragments to migrate.

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

    • Visualize the "comets" using a fluorescence microscope and quantify DNA damage using appropriate software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction:

    • Homogenize spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, IκBα, and NF-κB p65.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Analysis (ELISA)
  • Sample Preparation:

    • Homogenize spleen tissue in a buffer containing protease inhibitors.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the total protein concentration.

  • ELISA Procedure:

    • Use commercial ELISA kits for specific cytokines (e.g., IL-6, TNF-α).

    • Follow the kit manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the spleen homogenate, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Conclusion

This compound exhibits clear splenotoxicity, characterized primarily by congestion and histopathological lesions. The underlying mechanisms likely involve the induction of apoptosis and oxidative stress, potentially mediated by the MAPK and NF-κB signaling pathways. Further research is warranted to provide quantitative data on the specific effects of this compound on the spleen and to definitively elucidate the signaling cascades involved. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be crucial for a comprehensive understanding of the immunotoxic potential of this mycotoxin.

References

The Cytotoxic Enigma of Rubratoxin B: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – Rubratoxin B, a mycotoxin produced by Penicillium species, presents a significant area of study for researchers in toxicology and drug development. This technical guide synthesizes the current understanding of this compound's cytotoxic effects on various cell lines, offering a comprehensive overview of its mechanisms of action, experimental protocols for its study, and a visual representation of the signaling pathways involved.

Abstract

This compound is a known hepatotoxic, nephrotoxic, and splenotoxic agent that exerts its effects through the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.[1] This document provides a detailed examination of the cellular and molecular consequences of this compound exposure in vitro. It aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this mycotoxin's cytotoxic profile, supported by experimental methodologies and visual pathway models.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the existing data indicates a potent cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the general cytotoxic effects of this compound and provides a comparative context with other mycotoxins for which data is more readily available.

Cell LineToxinIC50 ValueExposure TimeAssay
General This compound Data Not Available--
HepG2Aflatoxin B116.9 µM48 hoursSRB
HepG2Sterigmatocystin7.3 µM48 hoursSRB
HEK293Ochratoxin A16 µM-MTT
SH-SY5YOchratoxin A9.1 µM24 hours-
SH-SY5YFumonisin B1>100 µM144 hours-
A549Various Synthetic Compounds-72 hoursSRB
MCF-7Various Synthetic Compounds--MTT

Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation to quantify its cytotoxic potency in various cell lines.

Mechanisms of this compound-Induced Cytotoxicity

This compound's cytotoxic activity is multifactorial, primarily driven by the induction of apoptosis, the generation of oxidative stress, and the disruption of mitochondrial function.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which this compound eliminates cells. This process is characterized by a cascade of molecular events involving the activation of caspases and the regulation by the Bcl-2 family of proteins.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in determining a cell's fate. This compound is thought to disrupt this balance, favoring a pro-apoptotic state, which leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which ultimately leads to the dismantling of the cell.

Oxidative Stress

This compound exposure leads to an increase in the production of reactive oxygen species (ROS), creating a state of oxidative stress within the cell. This imbalance between ROS production and the cell's antioxidant defense mechanisms can damage cellular components, including lipids, proteins, and DNA. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[2][3] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.[2][3]

Mitochondrial Dysfunction

The mitochondria are a primary target of this compound. The toxin can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in ROS generation. This mitochondrial dysfunction is a central event that links oxidative stress and the intrinsic pathway of apoptosis.

Cell Cycle Arrest

Mycotoxins, in general, have been shown to induce cell cycle arrest at various phases (G0/G1, S, or G2/M), preventing cell proliferation. This effect is often mediated by the modulation of cell cycle regulatory proteins.

Experimental Protocols

The following section details the methodologies for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in the cytotoxic response.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol for Caspase Activation and Bcl-2 Family Proteins:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, -9), Bax, and Bcl-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is a fluorescent method to assess mitochondrial health.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or unhealthy cells with a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form, which emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

  • Protocol:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the cells by flow cytometry to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment cluster_treatment Experimental Setup MTT MTT Assay (Cell Viability) Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis IC50 Determination Apoptosis Annexin V/PI (Apoptosis) Apoptosis->Data_Analysis Apoptosis Rate MMP JC-1 Assay (Mitochondrial Potential) MMP->Data_Analysis Red/Green Ratio CellCycle PI Staining (Cell Cycle) CellCycle->Data_Analysis Phase Percentages Western Western Blot (Protein Expression) Western->Data_Analysis Protein Levels CellCulture Cell Line Culture Treatment This compound Treatment CellCulture->Treatment Treatment->MTT Treatment->Apoptosis Treatment->MMP Treatment->CellCycle Treatment->Western Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway RubratoxinB This compound Bax Bax RubratoxinB->Bax activates Bcl2 Bcl-2 RubratoxinB->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Oxidative_Stress_Pathway cluster_ros Oxidative Stress cluster_nrf2 Nrf2 Pathway RubratoxinB This compound ROS ROS Production RubratoxinB->ROS OxidativeDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->OxidativeDamage Nrf2 Nrf2 ROS->Nrf2 activates Keap1 Keap1 Keap1->Nrf2 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus & binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, SOD) ARE->AntioxidantGenes activates transcription

References

Rubratoxin B: A Potential Carcinogen? An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by Penicillium rubrum and Penicillium purpurogenum, has long been recognized for its acute toxicity, primarily targeting the liver, kidneys, and spleen.[1] While not classified as a carcinogen by the International Agency for Research on Cancer (IARC), a growing body of evidence on its mechanisms of action warrants a closer examination of its carcinogenic potential.[1] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on the cytotoxic, genotoxic, and signaling pathway alterations that may contribute to carcinogenesis. Detailed experimental protocols, quantitative toxicological data, and visual representations of key cellular pathways are presented to facilitate a deeper understanding for researchers in toxicology and oncology.

Introduction

Mycotoxins, secondary metabolites of fungi, are known contaminants of food and feed, posing a significant threat to human and animal health.[2][3] Among these, this compound has been identified as a potent hepatotoxin, nephrotoxin, and splenotoxin, leading to congestive, hemorrhagic, and degenerative lesions.[1] Although direct evidence of its carcinogenicity is lacking, several of its known biological activities, such as the induction of oxidative stress, interference with DNA repair mechanisms, and modulation of apoptosis, are hallmarks of carcinogenic compounds. This guide synthesizes the current knowledge on this compound to provide a foundation for future research into its potential role in cancer development.

Toxicology and Quantitative Data

This compound exhibits significant acute toxicity, with lethal and inhibitory concentrations varying across different experimental models. The following tables summarize the key quantitative data available in the literature.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationValueUnitsReference
MouseIntraperitoneal0.22-0.43mg/kg

Table 2: In Vitro and In Vivo Inhibitory Concentrations (ID50/IC50) of this compound

TargetSystemValueUnitsReference
Na+/K+-transporting ATPaseIn vitro0.08mmol
Na+-K+ ATPaseRat Brain (in vivo)1.17µmol
Oligomycin-sensitive Mg++ ATPaseRat Brain (in vivo)2.57µmol
Oligomycin-insensitive Mg++ ATPaseRat Brain (in vivo)8.35µmol
ATPaseRat Liver (in vivo)4.5µmol
Protein Phosphatase 2A (PP2A)In vitro2.95µM

Mechanisms of Action Relevant to Carcinogenesis

While a direct carcinogenic effect has not been established, this compound influences several cellular processes that are critically involved in the initiation and progression of cancer.

Induction of Oxidative Stress and DNA Repair Response

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, can lead to cellular damage and has been implicated in carcinogenesis. This compound has been shown to interfere with mitochondrial electron transport, a primary source of endogenous ROS.

A study in mice demonstrated that a single dose of this compound led to an upregulation of antioxidative and DNA repair systems in the brain. This included an increase in the activity of superoxide dismutase (SOD), a key enzyme in mitigating oxidative stress, and enhanced oxidative DNA repair activity. While this indicates a protective response, chronic exposure to a substance that continually induces such stress could potentially overwhelm these defense mechanisms, leading to persistent DNA damage and an increased risk of mutation.

cluster_stress Oxidative Stress Induction cluster_response Cellular Response cluster_outcome Potential Carcinogenic Outcome RubratoxinB This compound Mitochondria Mitochondrial Electron Transport Interference RubratoxinB->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS SOD Superoxide Dismutase (SOD) Activity Increase ROS->SOD DNA_Repair Oxidative DNA Repair Upregulation ROS->DNA_Repair DNA_Damage Potential for Chronic DNA Damage DNA_Repair->DNA_Damage If overwhelmed Mutation Increased Mutation Risk DNA_Damage->Mutation cluster_pathway PP2A Inhibition Pathway RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibits pCREB Phosphorylated CREB (pCREB) PP2A->pCREB Dephosphorylates CellProliferation Altered Cell Proliferation & Survival pCREB->CellProliferation cluster_workflow Experimental Workflow: Neurotoxicity Study Start Administer single dose of This compound to mice Wait Wait 24 hours Start->Wait Dissect Dissect specific brain regions Wait->Dissect Assays Perform biochemical assays Dissect->Assays Measure1 Measure oxidative DNA damage Assays->Measure1 Measure2 Measure DNA repair activity Assays->Measure2 Measure3 Measure lipid peroxidation Assays->Measure3 Measure4 Measure SOD activity Assays->Measure4

References

Unraveling the Genotoxic Profile of Rubratoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the genotoxicity of Rubratoxin B, a mycotoxin produced by Penicillium species. While data from a complete battery of standard genotoxicity assays are not publicly available, existing research points towards a mechanism of action involving the induction of oxidative DNA damage. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates key biological pathways and experimental workflows to support further investigation into the genotoxic potential of this compound.

Core Concepts in this compound Genotoxicity: Oxidative Stress and DNA Repair

The primary evidence for the genotoxicity of this compound stems from its ability to induce oxidative stress, leading to damage of cellular macromolecules, including DNA. The formation of 8-oxo-2'-deoxyguanosine (8-oxodG), a major product of DNA oxidation, is a key indicator of this type of damage. In response to this lesion, cells activate specific DNA repair pathways, such as the Base Excision Repair (BER) pathway, to maintain genomic integrity.

A key study in mice has demonstrated that acute exposure to this compound leads to an increase in oxidative DNA damage in the brain, which is counteracted by an upregulation of the DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1)[1].

Quantitative Data on Oxidative DNA Damage and Repair

The following table summarizes the significant findings from an in vivo study investigating the effects of a single dose of this compound on oxidative DNA damage and repair in different regions of the mouse brain[1].

Brain RegionParameterControl (Mean ± SEM)This compound-Treated (Mean ± SEM)Fold Change
Cerebellum (CB) 8-oxodG (lesions/10⁶ dG)1.8 ± 0.21.9 ± 0.2~1.06
OGG1 Activity (fmol/h/mg protein)13.7 ± 1.123.8 ± 2.1~1.74
Corpus Striatum (CP) 8-oxodG (lesions/10⁶ dG)2.1 ± 0.32.0 ± 0.2~0.95
OGG1 Activity (fmol/h/mg protein)15.2 ± 1.326.4 ± 2.5~1.74
Cortex (CX) 8-oxodG (lesions/10⁶ dG)2.5 ± 0.32.3 ± 0.2~0.92
OGG1 Activity (fmol/h/mg protein)18.9 ± 1.832.8 ± 3.1~1.73
Hippocampus (HP) 8-oxodG (lesions/10⁶ dG)3.8 ± 0.51.4 ± 0.1~0.37
OGG1 Activity (fmol/h/mg protein)22.1 ± 2.428.7 ± 3.0~1.30
Hypothalamus (HT) 8-oxodG (lesions/10⁶ dG)2.9 ± 0.42.7 ± 0.3~0.93
OGG1 Activity (fmol/h/mg protein)20.5 ± 2.225.1 ± 2.7~1.22
Midbrain (MB) 8-oxodG (lesions/10⁶ dG)2.7 ± 0.32.6 ± 0.3~0.96
OGG1 Activity (fmol/h/mg protein)19.8 ± 2.024.3 ± 2.6~1.23
* Statistically significant difference from control (p < 0.05).
Signaling Pathway: Base Excision Repair of this compound-Induced DNA Damage

The cellular response to the formation of 8-oxodG lesions induced by this compound involves the Base Excision Repair (BER) pathway. The following diagram illustrates this process, initiated by the OGG1 enzyme.

BER_Pathway cluster_0 Cellular Response to this compound-Induced Oxidative DNA Damage RB This compound ROS Reactive Oxygen Species (ROS) RB->ROS induces Damaged_DNA Damaged DNA (8-oxodG) ROS->Damaged_DNA oxidizes Guanine to DNA Intact DNA (Guanine) OGG1 OGG1 Damaged_DNA->OGG1 recognized by AP_site AP Site OGG1->AP_site excises 8-oxodG, creating APE1 APE1 AP_site->APE1 cleaved by SSB Single-Strand Break APE1->SSB creating PolB_Lig3 DNA Polymerase β & Ligase III SSB->PolB_Lig3 repaired by Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA restoring

Base Excision Repair (BER) pathway for this compound-induced 8-oxodG lesions.

Standard Genotoxicity Assays: Methodologies and Relevance

A comprehensive assessment of a compound's genotoxic potential typically involves a battery of standardized in vitro and in vivo assays. While specific data for this compound in these assays are not currently available in the public domain, understanding their methodologies is crucial for designing future studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[2][3].

Experimental Protocol:

  • Strain Selection: Several strains of S. typhimurium are used, each with a different type of mutation in the histidine operon, to detect various types of mutagens (e.g., base-pair substitution, frameshift mutagens)[3].

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_1 Ames Test Experimental Workflow Start Start Prepare_Bacteria Prepare S. typhimurium histidine auxotrophs Start->Prepare_Bacteria Prepare_Test_Compound Prepare this compound at various concentrations Start->Prepare_Test_Compound Mix_Components Mix bacteria, this compound, and S9 fraction (or buffer) Prepare_Bacteria->Mix_Components Prepare_Test_Compound->Mix_Components Plate Plate on minimal glucose agar (no histidine) Mix_Components->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze Analyze data and determine mutagenicity Count_Colonies->Analyze End End Analyze->End

Workflow for the Ames Test.
In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, is a hallmark of genotoxic exposure.

Experimental Protocol:

  • Animal Dosing: Typically, mice or rats are treated with this compound at three or more dose levels, usually administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: The collected cells are smeared onto microscope slides, fixed, and stained (e.g., with Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by scoring at least 2000 cells per animal.

  • Toxicity Assessment: The ratio of polychromatic to normochromatic erythrocytes is calculated to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates genotoxicity.

Micronucleus_Assay_Workflow cluster_2 In Vivo Micronucleus Assay Workflow Start Start Dosing Administer this compound to rodents at multiple doses Start->Dosing Sample_Collection Collect bone marrow or peripheral blood Dosing->Sample_Collection Slide_Prep Prepare and stain slides Sample_Collection->Slide_Prep Scoring Score micronucleated polychromatic erythrocytes Slide_Prep->Scoring Toxicity_Eval Assess bone marrow toxicity (PCE/NCE ratio) Slide_Prep->Toxicity_Eval Analysis Statistical analysis of micronucleus frequency Scoring->Analysis Toxicity_Eval->Analysis End End Analysis->End

Workflow for the In Vivo Micronucleus Assay.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Under alkaline conditions, the assay can detect single- and double-strand breaks, as well as alkali-labile sites.

Experimental Protocol:

  • Cell Preparation: A single-cell suspension is obtained from tissues of interest (from in vivo studies) or from cell cultures (for in vitro studies) exposed to this compound.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Fragmented DNA migrates out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. Increased tail length and intensity indicate a higher level of DNA damage.

Comet_Assay_Workflow cluster_3 Comet Assay Experimental Workflow Start Start Cell_Prep Prepare single-cell suspension (exposed to this compound) Start->Cell_Prep Embedding Embed cells in low-melting-point agarose Cell_Prep->Embedding Lysis Lyse cells to form nucleoids Embedding->Lysis Electrophoresis Perform alkaline unwinding and electrophoresis Lysis->Electrophoresis Staining Stain DNA with fluorescent dye Electrophoresis->Staining Visualization Visualize comets with fluorescence microscopy Staining->Visualization Analysis Quantify DNA damage (comet tail analysis) Visualization->Analysis End End Analysis->End

Workflow for the Comet Assay.

Summary and Future Directions

The current body of evidence strongly suggests that this compound possesses genotoxic properties, primarily through the induction of oxidative DNA damage. The observed upregulation of the DNA repair enzyme OGG1 in response to this compound exposure in vivo provides a clear indication of a cellular response to this damage.

However, a significant knowledge gap remains regarding the full genotoxic profile of this compound. There is a pressing need for studies employing a standard battery of genotoxicity tests, including the Ames test, micronucleus assay, and comet assay, to be conducted. Such studies would provide crucial data on the mutagenic and clastogenic potential of this mycotoxin and would be invaluable for a comprehensive risk assessment for human and animal health. Future research should also aim to elucidate other potential DNA damage and repair pathways that may be modulated by this compound.

References

Rubratoxin B inhibition of protein phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Inhibition of Protein Phosphatase 2A by Rubratoxin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that regulates a vast array of cellular signaling pathways, making it a key player in cellular homeostasis and a target of interest in various diseases.[1][2] Its activity is modulated by numerous natural toxins.[3][4] Among these is this compound, a mycotoxin produced by fungi such as Penicillium rubrum.[5] While its congener, Rubratoxin A, is a potent and specific inhibitor of PP2A, this compound also demonstrates specific, albeit more modest, inhibitory activity against this enzyme. This document provides a comprehensive technical overview of the inhibitory action of this compound on PP2A, detailing quantitative inhibition data, experimental protocols for its assessment, and the downstream cellular consequences of this inhibition.

Quantitative Inhibition Data

This compound has been identified as a specific inhibitor of PP2A. Its inhibitory potency is significantly lower than that of Rubratoxin A. However, it demonstrates high specificity for PP2A, with negligible effects on other phosphatases at concentrations up to 200 μM. The inhibition is characterized as competitive, suggesting that this compound likely binds to the catalytic site of the PP2A enzyme, similar to other well-known inhibitors like okadaic acid.

All quantitative data regarding the in vitro inhibition of Protein Phosphatase 2A by this compound are summarized below.

CompoundTarget EnzymeIC50 ValueKi ValueInhibition TypeOther Phosphatases Tested (No Significant Inhibition)Reference
This compound PP2A2.95 μM3.1 μMCompetitivePP1, PP2B, PTP-1B, CIP
Rubratoxin APP2A170 nM28.7 nMCompetitivePP1, PP2B, PTP-1B, CIP

Experimental Protocols

Assessing the inhibitory effect of this compound on PP2A can be performed both in vitro with purified components and within a cellular context to observe downstream effects.

In Vitro PP2A Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), by purified PP2A. The generation of the yellow product, p-nitrophenol, is inversely proportional to the activity of the PP2A inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer & Reagents B Prepare Serial Dilutions of this compound A->B C Prepare Purified PP2A Enzyme Solution A->C D Incubate PP2A with this compound (or vehicle control) B->D C->D E Initiate Reaction by Adding p-Nitrophenyl Phosphate (pNPP) D->E F Incubate at 37°C for 30 min E->F G Stop Reaction (e.g., add NaOH) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: this compound inhibits PP2A, preventing the dephosphorylation of key signaling proteins.

Studies have shown that treatment with rubratoxins leads to the overphosphorylation of multiple PP2A substrates, including CREB, c-Myc, JNK, p38, Akt, and ERK1/2. This sustained phosphorylation can lead to aberrant cell signaling, impacting cell growth, stress responses, and metabolism.

One of the documented toxicological outcomes of this compound is the induction of signs characteristic of fatty acid oxidation disorders (FAODs) in mice, including hypoglycemia and hepatic glycogen depletion. This effect is linked to the inhibition of the gluconeogenic enzyme phosphoenolpyruvate carboxykinase (PEPCK). The expression of PEPCK is regulated by the transcription factor CREB, which is activated by phosphorylation. While PP2A inhibition increases p-CREB, the study observed a reduction in active p-CREB in the liver, suggesting a more complex regulatory mechanism or indirect effects in an in vivo context that ultimately lead to reduced PEPCK transcription.

Proposed Pathway for this compound-Induced Hepatotoxicity

G RTXB This compound pCREB Reduced Active p-CREB (in vivo liver) RTXB->pCREB Leads to PEPCK_gene PEPCK Gene Transcription pCREB->PEPCK_gene Inhibits PEPCK_act PEPCK Activity PEPCK_gene->PEPCK_act Reduced Glycogen Hepatic Glycogen Depletion PEPCK_act->Glycogen Contributes to Hypo Hypoglycemia Glycogen->Hypo

Caption: Proposed mechanism for this compound-induced hypoglycemia and glycogen depletion.

Conclusion and Implications

This compound is a specific, competitive inhibitor of protein phosphatase 2A. Although less potent than its analog Rubratoxin A, its ability to elevate the phosphorylation of key signaling proteins confirms its mechanism of action and underlies its toxicological profile. The detailed protocols and pathway diagrams provided in this guide offer researchers the necessary tools to study the effects of this compound and other potential PP2A modulators. For drug development professionals, understanding the structure-activity relationship between the rubratoxins and PP2A could provide a scaffold for designing novel, specific PP2A inhibitors or activators for therapeutic purposes, particularly in oncology where PP2A is considered a tumor suppressor. Further investigation is warranted to fully elucidate the binding interaction at the molecular level and to explore the potential of modifying the rubratoxin structure to enhance potency and selectivity.

References

Rubratoxin B and the Induction of Fatty Acid Oxidation Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by Penicillium species, has been identified as a potent inducer of symptoms characteristic of fatty acid oxidation disorders (FAODs). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's toxicity, with a focus on its impact on fatty acid metabolism. We summarize the available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. Evidence points to this compound's inhibitory action on protein phosphatase 2A (PP2A) as a central event, leading to downstream dysregulation of gene expression critical for gluconeogenesis and potentially fatty acid oxidation. This document serves as a comprehensive resource for researchers investigating mycotoxin-induced metabolic disorders and for professionals in drug development seeking to understand and mitigate such toxicities.

Introduction

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic disorders characterized by the inability to break down fatty acids for energy production. While typically genetic in origin, recent research has indicated that environmental toxins can elicit FAOD-like symptoms. This compound, a secondary metabolite of certain fungi, has emerged as one such toxin. Exposure to this compound in animal models leads to a phenotype that mirrors clinical signs of FAODs, including hypoglycemia, fatty liver, and hepatic glycogen depletion[1]. This guide synthesizes the current understanding of how this compound disrupts fatty acid metabolism at a molecular level.

Pathophysiology: this compound's Impact on Metabolism

The primary observable effects of this compound toxicity are hepatotoxicity, nephrotoxicity, and splenotoxicity[2]. The FAOD-like symptoms are a direct consequence of its interference with key metabolic pathways.

Induction of FAOD-like Symptoms

Studies in mice have demonstrated that administration of this compound (1.5 mg/kg for 24 hours) results in hallmark signs of FAODs[1]:

  • Hypoglycemia: A significant drop in blood glucose levels.

  • Fatty Liver (Hepatic Steatosis): Accumulation of lipids in the liver.

  • Hepatic Glycogen Depletion: A marked reduction in stored liver glycogen[1].

These symptoms suggest a profound disruption in the body's ability to maintain energy homeostasis, a central feature of FAODs.

Inhibition of Gluconeogenesis

A key mechanism underlying the observed hypoglycemia and glycogen depletion is the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This compound has been shown to reduce both the activity and mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis[1].

Molecular Mechanism of Action

The molecular basis for this compound's toxicity appears to be multifactorial, with emerging evidence pointing towards the inhibition of specific signaling molecules that regulate metabolic gene expression.

Inhibition of Protein Phosphatase 2A (PP2A)

This compound is a known inhibitor of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase that plays a critical role in a vast array of cellular processes, including signal transduction and metabolism. The inhibitory constant (Ki) for PP2A is reported to be in the micromolar range. This inhibition leads to the hyperphosphorylation of numerous downstream protein targets, thereby altering their activity and function.

Disruption of Transcriptional Regulation

The inhibition of PP2A by this compound has significant downstream consequences on gene expression. PP2A is known to dephosphorylate and regulate the activity of key transcription factors. In the context of this compound-induced FAOD-like symptoms, the following have been observed:

  • Reduced Phosphorylation of CREB: The phosphorylation of cAMP response element-binding protein (CREB) is significantly reduced in the livers of mice treated with this compound. CREB is a crucial transcription factor for the expression of gluconeogenic genes, including PEPCK. PP2A is known to dephosphorylate CREB, and its inhibition by this compound likely disrupts the normal cycle of CREB phosphorylation and dephosphorylation required for its transcriptional activity.

  • Reduced Levels of C/EBPα: The levels of CCAAT/enhancer-binding protein alpha (C/EBPα), another key transcription factor for PEPCK gene expression, are also significantly reduced. The precise mechanism by which this compound affects C/EBPα levels is still under investigation but may be linked to the disruption of upstream signaling pathways.

The combined effect of reduced phospho-CREB and C/EBPα leads to the transcriptional repression of the PCK1 gene, which encodes PEPCK, thereby inhibiting gluconeogenesis.

Mitochondrial Dysfunction

This compound is also known to interfere with mitochondrial function, a critical aspect of fatty acid oxidation. The toxin has been shown to inhibit mitochondrial respiration, likely by affecting the electron transport chain. This impairment in mitochondrial function can lead to a decrease in ATP production and an increase in oxidative stress, further exacerbating the cellular metabolic crisis.

Quantitative Data

While the full text of the primary study by Iwashita et al. (2011) detailing specific quantitative data is not publicly available, the abstract and related publications provide the following key information.

ParameterObservationSpeciesDosageReference
PEPCK Activity Reduced in the liverMouse1.5 mg/kg this compound for 24h
PEPCK mRNA Levels Reduced in the liverMouse1.5 mg/kg this compound for 24h
Phospho-CREB Levels Significantly reduced in the liverMouse1.5 mg/kg this compound for 24h
C/EBPα Levels Significantly reduced in the liverMouse1.5 mg/kg this compound for 24h
Hepatic Glycogen Evidently depletedMouse1.5 mg/kg this compound for 24h
Blood Glucose HypoglycemiaMouse1.5 mg/kg this compound for 24h
Liver Fatty liverMouse1.5 mg/kg this compound for 24h

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on fatty acid and glucose metabolism.

Animal Treatment
  • Animal Model: Male mice (specific strain, e.g., C57BL/6) aged 8-10 weeks.

  • Treatment: Intraperitoneal injection of this compound dissolved in a suitable vehicle (e.g., propylene glycol or DMSO) at a dosage of 1.5 mg/kg body weight.

  • Control Group: Injection with the vehicle alone.

  • Duration: 24 hours prior to tissue harvesting.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Measurement of Hepatic Glycogen Content
  • Tissue Homogenization: Excise the liver, weigh it, and homogenize a portion (e.g., 100 mg) in 1 mL of 30% potassium hydroxide (KOH).

  • Digestion: Heat the homogenate at 100°C for 30 minutes, or until the tissue is completely dissolved.

  • Precipitation: Cool the samples and add 1.5 mL of 95% ethanol. Vortex and incubate at -20°C for at least 1 hour to precipitate the glycogen.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes. Discard the supernatant.

  • Washing: Wash the glycogen pellet with 70% ethanol and centrifuge again.

  • Hydrolysis: Resuspend the pellet in 1 mL of 0.6 M hydrochloric acid (HCl) and heat at 100°C for 2 hours to hydrolyze the glycogen to glucose.

  • Neutralization: Neutralize the solution with 0.6 M sodium hydroxide (NaOH).

  • Glucose Assay: Determine the glucose concentration using a commercial glucose oxidase assay kit, following the manufacturer's instructions.

  • Calculation: Calculate the glycogen content as glucose equivalents and express as mg of glycogen per gram of liver tissue.

PEPCK Activity Assay
  • Tissue Homogenization: Homogenize liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria. The supernatant is the cytosolic fraction containing PEPCK.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, ITP (or GTP), NADH, and an excess of malate dehydrogenase.

  • Assay: Initiate the reaction by adding the cytosolic extract and phosphoenolpyruvate. The activity of PEPCK is measured by monitoring the oxidation of NADH at 340 nm, which is coupled to the conversion of oxaloacetate (the product of the PEPCK reaction) to malate by malate dehydrogenase.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation and express as units per milligram of protein.

Western Blot Analysis for Phospho-CREB
  • Protein Extraction: Extract total protein from liver tissue using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced metabolic disruption and a general experimental workflow.

RubratoxinB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Metabolic Effect RubratoxinB This compound PP2A PP2A RubratoxinB->PP2A Inhibits CEBPa C/EBPα RubratoxinB->CEBPa Reduces Levels pCREB p-CREB PP2A->pCREB Dephosphorylates CREB CREB CREB->pCREB Phosphorylation PEPCK_Gene PCK1 Gene pCREB->PEPCK_Gene Activates Transcription CEBPa->PEPCK_Gene Activates Transcription PEPCK_mRNA PEPCK mRNA PEPCK_Gene->PEPCK_mRNA Transcription Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis Translation & Enzyme Activity Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Leads to FattyLiver Fatty Liver Gluconeogenesis->FattyLiver Contributes to

Caption: Proposed signaling pathway of this compound-induced metabolic disruption.

Experimental_Workflow start Start animal_treatment Animal Treatment (this compound vs. Vehicle) start->animal_treatment tissue_harvest Tissue Harvesting (Liver, Blood) animal_treatment->tissue_harvest biochemical_assays Biochemical Assays (Glycogen, Glucose, PEPCK activity) tissue_harvest->biochemical_assays molecular_assays Molecular Assays (Western Blot for p-CREB, C/EBPα; qPCR for PEPCK mRNA) tissue_harvest->molecular_assays data_analysis Data Analysis biochemical_assays->data_analysis molecular_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound toxicity.

Conclusion and Future Directions

This compound induces a metabolic state in mice that closely resembles fatty acid oxidation disorders. The primary mechanism appears to be the inhibition of protein phosphatase 2A, leading to the dysregulation of key transcription factors, CREB and C/EBPα, and the subsequent suppression of the gluconeogenic enzyme PEPCK. This results in hypoglycemia and hepatic glycogen depletion. The development of fatty liver is likely a secondary consequence of the profound metabolic disruption.

Further research is needed to fully elucidate the direct effects of this compound on the enzymes of the fatty acid β-oxidation pathway. Proteomic and metabolomic studies would be invaluable in identifying the direct molecular targets of this compound within the mitochondria and for mapping the broader metabolic perturbations. A deeper understanding of the signaling cascade upstream of CREB and C/EBPα that is affected by PP2A inhibition will also be crucial. These future investigations will provide a more complete picture of this compound's toxicity and may reveal novel therapeutic targets for mitigating the effects of this and other mycotoxins that disrupt cellular metabolism.

References

The Unseen Threat: A Technical Guide to the Natural Occurrence of Rubratoxin B in Feedstuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B, a secondary metabolite produced predominantly by the fungi Penicillium rubrum and Penicillium purpuronenum, poses a significant, often overlooked, threat to animal health through the contamination of feedstuffs.[1][2] While not as extensively monitored as other mycotoxins like aflatoxins or fumonisins, this compound is a potent hepatotoxin and can act synergistically with other mycotoxins, exacerbating their toxic effects.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in various feedstuffs, details analytical methodologies for its detection, and elucidates the key signaling pathways involved in its toxicity.

Natural Occurrence of this compound in Feedstuffs

The presence of this compound is intrinsically linked to the growth of its producing fungi, which thrive in warm and humid conditions on various agricultural commodities.[1] While global surveillance of this compound in animal feed is not as comprehensive as for other mycotoxins, available data and fungal occurrence patterns suggest that corn and its byproducts are primary vehicles of contamination. The co-occurrence of this compound with other mycotoxins, particularly aflatoxins, is a significant concern due to potential synergistic toxicity.[1]

Quantitative Data on this compound in Feedstuffs

A critical challenge in assessing the risk of this compound is the limited availability of recent, comprehensive quantitative data from large-scale surveys of animal feed. Much of the existing literature focuses on more prevalent mycotoxins. The following table summarizes the available quantitative data for this compound in feedstuffs. It is important to note that the data is sparse and, in some cases, dated, highlighting a significant knowledge gap and the need for more extensive monitoring.

FeedstuffCountry/RegionNo. of SamplesPositive Samples (%)Concentration Range (mg/kg)Mean Concentration (mg/kg)Method of AnalysisReference
CornUnited States---LD: 10TLCWhidden et al., 1980

LD: Limit of Detection

Note: The scarcity of recent and diverse quantitative data on the natural occurrence of this compound is a significant limitation in current mycotoxin risk assessment. The majority of contemporary mycotoxin surveys do not include this compound in their analytical scope.

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound in complex feed matrices are crucial for effective risk management. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for mycotoxin analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for mycotoxin analysis and can be adapted for the quantification of this compound.

1. Sample Preparation and Extraction:

  • Grinding: Obtain a representative feed sample and grind it to a fine powder (e.g., to pass a 1 mm sieve).

  • Extraction: Extract a 50 g subsample with 200 mL of acetonitrile/water (84:16, v/v) by blending at high speed for 3 minutes.

  • Filtration: Filter the extract through a fluted filter paper.

2. Clean-up:

  • Solid-Phase Extraction (SPE): Pass a portion of the filtrate through a C18 SPE cartridge to remove interfering compounds.

  • Elution: Elute the this compound from the cartridge with a suitable solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 254 nm or a fluorescence detector (excitation and emission wavelengths will need to be optimized for this compound).

  • Quantification: Use an external standard calibration curve prepared with certified this compound standards.

Workflow for HPLC Analysis of this compound

hplc_workflow sample Feed Sample grinding Grinding sample->grinding extraction Extraction (Acetonitrile/Water) grinding->extraction filtration Filtration extraction->filtration cleanup SPE Clean-up (C18 Cartridge) filtration->cleanup elution Elution (Methanol) cleanup->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Analysis evaporation->hplc quantification Quantification hplc->quantification oxidative_stress_pathway rubratoxin_b This compound mitochondria Mitochondria rubratoxin_b->mitochondria etc Electron Transport Chain (Inhibition) mitochondria->etc ros Increased ROS Production etc->ros oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->mitochondria Further Damage cellular_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cellular_damage apoptosis_pathway rubratoxin_b This compound mitochondrial_damage Mitochondrial Damage rubratoxin_b->mitochondrial_damage cytochrome_c Cytochrome c Release mitochondrial_damage->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pepck_pathway rubratoxin_b This compound transcription_factors Reduced phospho-CREB & C/EBPα rubratoxin_b->transcription_factors pepck_gene PEPCK Gene transcription_factors->pepck_gene Inhibits transcription pepck_expression Decreased PEPCK Expression pepck_gene->pepck_expression gluconeogenesis Inhibited Gluconeogenesis pepck_expression->gluconeogenesis

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Extraction of Rubratoxin B from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction of Rubratoxin B, a hepatotoxic mycotoxin, from fungal cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this secondary metabolite for further study and potential drug development applications.

Quantitative Data Summary

The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes reported production yields from Penicillium rubrum.

Fungal StrainCulture MediumIncubation Time (days)Maximum YieldReference
Penicillium rubrum P-13 (NRRL A-11785)Mosseray's simplified Raulin solution with 2.5% malt extract21874.7 mg/L[1][2][3]
Penicillium rubrum NRRL A-11785Mosseray's simplified Raulin solution with 2.5% malt extractNot specified552.0 mg/500 mL[4]

Experimental Protocol: this compound Extraction and Purification

This protocol details the steps for the production, extraction, and purification of this compound from stationary cultures of Penicillium rubrum.

1. Fungal Culture and Toxin Production

  • Fungal Strain: Penicillium rubrum Stoll or Penicillium purpurogenum Stoll are known producers of this compound.[5]

  • Culture Medium: Utilize Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. Malt extract has been shown to be essential for this compound biosynthesis. The initial pH of the medium should be around 6.7.

  • Inoculation and Incubation: Inoculate the medium with spores of the selected fungal strain. Incubate as stationary cultures at ambient temperature for approximately 14-21 days. It is crucial to avoid shake flasks or fermentors with aeration, as these conditions do not favor this compound production. During incubation, the pH of the medium will naturally decrease to approximately 3.6.

2. Extraction

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • pH Adjustment: Acidify the culture filtrate to a pH of 1.5. This step significantly improves the extraction efficiency of this compound by making the medium turbid, indicating the precipitation of the toxin.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified and concentrated culture medium using ethyl ether or chloroform. Repeat the extraction process to ensure maximum recovery of the toxin.

  • Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

3. Purification

  • Column Chromatography: To remove adhering colored impurities, subject the crude extract to column chromatography. The specific stationary and mobile phases can be optimized, with a common system being a solvent mixture of acetic acid-methanol-chloroform (2:10:90, v/v).

  • Recrystallization: Further purify the collected fractions containing this compound by recrystallization from acetone to obtain crystalline toxin.

Visualizations

Below are diagrams illustrating the experimental workflow for this compound extraction and the key factors influencing its production.

experimental_workflow cluster_culture Fungal Culture & Toxin Production cluster_extraction Extraction cluster_purification Purification Culture Inoculate P. rubrum in Raulin-Malt Extract Medium Incubation Stationary Incubation (14-21 days) Culture->Incubation Filtration Filter to Separate Mycelia and Broth Incubation->Filtration pH_Adjust Acidify Broth to pH 1.5 Filtration->pH_Adjust Solvent_Extraction Liquid-Liquid Extraction with Ethyl Ether pH_Adjust->Solvent_Extraction Evaporation Evaporate Solvent Solvent_Extraction->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Recrystallization Recrystallization from Acetone Column_Chromatography->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Crystalline this compound

Caption: Experimental workflow for this compound extraction and purification.

logical_relationships cluster_positive Favorable Conditions cluster_negative Unfavorable Conditions Stationary Stationary Cultures Rubratoxin_B This compound Production Stationary->Rubratoxin_B promotes Malt_Extract Malt Extract Supplementation Malt_Extract->Rubratoxin_B required for Zinc Presence of Zinc (>=0.4 mg/L) Zinc->Rubratoxin_B required for Shaking Shake Flasks Shaking->Rubratoxin_B inhibits Aeration Restricted Aeration (Fermentors) Aeration->Rubratoxin_B inhibits No_Iron Absence of Iron Sulfate No_Iron->Rubratoxin_B greatly reduces

Caption: Factors influencing this compound production by Penicillium rubrum.

References

Optimizing Rubratoxin B Production in Penicillium rubrum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of Rubratoxin B production from Penicillium rubrum. This compound, a mycotoxin with notable biological activities, presents potential applications in various research and development fields. The following sections offer a comprehensive guide to maximizing its yield through manipulation of culture conditions and provide standardized protocols for its production, extraction, and analysis.

Section 1: Optimization of Culture Conditions

The production of this compound is highly sensitive to environmental and nutritional factors. Optimization of these parameters is critical for achieving high yields.

Culture Medium Composition

Penicillium rubrum requires a nutrient-rich medium for robust growth and secondary metabolite production. A modified Mosseray's simplified Raulin solution has been shown to be effective.

Table 1: Recommended Basal Medium Composition

ComponentConcentration (g/L)
Sucrose70.0
Tartaric Acid4.0
Ammonium Tartrate4.0
Ammonium Phosphate0.6
Potassium Carbonate0.6
Magnesium Carbonate0.4
Ammonium Sulfate0.25
Zinc Sulfate Heptahydrate0.07
Iron Sulfate Heptahydrate0.07

Note: The final pH of the medium should be adjusted to 5.5 before sterilization.[1]

For enhanced this compound production, supplementation of the basal medium is crucial.

Table 2: Effect of Medium Supplementation on this compound Yield

SupplementConcentrationReported Yield (mg/L)Reference
Malt Extract Broth2.5% (w/v)Up to 874.7[2]
Glucose2.5% (w/v)-[3]
Yeast Extract-Higher than SDYE medium[1]

Data presented is based on available literature and may vary depending on the specific strain and culture conditions.

Physical Parameters

The physical environment plays a significant role in fungal growth and metabolite synthesis.

Table 3: Optimal Physical Parameters for this compound Production

ParameterOptimal Value/ConditionNotesReferences
pH 5.5Yield decreases as the pH approaches neutrality.[1]
Temperature Ambient (approx. 22-28°C)Standard laboratory conditions are generally suitable.
Aeration Stationary CultureShake flask and fermentor cultures with aeration have been shown to produce no or very little toxin.
Incubation Time 14-21 daysMaximal yields are typically observed after an extended incubation period.
Trace Elements

Trace elements are essential cofactors for many enzymes involved in primary and secondary metabolism.

Table 4: Influence of Trace Elements on this compound Production

Trace ElementRequirementEffect of AbsenceReference
Zinc (Zn) Required at levels of at least 0.4 mg/L.Abolishes or severely reduces toxin production.
Iron (Fe) Essential for production.A 50-fold reduction in yield was observed.

Section 2: Experimental Protocols

This section provides detailed methodologies for the cultivation of P. rubrum, and the extraction and quantification of this compound.

Protocol for Cultivation of Penicillium rubrum for this compound Production

Objective: To cultivate P. rubrum under optimized conditions for maximal this compound yield.

Materials:

  • Penicillium rubrum strain (e.g., NRRL A-11785)

  • Modified Mosseray's simplified Raulin solution (see Table 1)

  • Malt Extract Broth

  • Sterile culture flasks (e.g., 1 L Erlenmeyer flasks)

  • Sterile distilled water

  • Spore suspension of P. rubrum

  • Incubator

Procedure:

  • Prepare the modified Mosseray's simplified Raulin solution as detailed in Table 1.

  • Supplement the medium with 2.5% (w/v) malt extract broth.

  • Adjust the pH of the medium to 5.5 using sterile acid or base as required.

  • Dispense 500 mL of the medium into 1 L Erlenmeyer flasks.

  • Autoclave the flasks at 121°C for 15 minutes and allow them to cool to room temperature.

  • Inoculate each flask with a spore suspension of P. rubrum.

  • Incubate the flasks under stationary conditions at ambient temperature (22-28°C) for 14-21 days in the dark.

  • Monitor the cultures for growth and pigment production. A characteristic reddish pigment is often associated with this compound production.

Protocol for Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture filtrate.

Materials:

  • Culture filtrate from P. rubrum cultivation

  • Hydrochloric acid (HCl)

  • Ethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., chloroform:methanol gradient)

  • Acetone for recrystallization

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Acidify the culture filtrate to a pH of 1.5 with HCl. This may cause the solution to become turbid if the toxin is abundant.

  • Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl ether. Repeat the extraction three times.

  • Pool the ethyl ether extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried extract to a syrup using a rotary evaporator.

  • For further purification, dissolve the syrup in a minimal amount of chloroform and apply it to a silica gel column.

  • Elute the column with a suitable solvent system, such as a chloroform:methanol gradient, to separate this compound from impurities.

  • Collect the fractions containing this compound and concentrate them.

  • Recrystallize the purified this compound from acetone to obtain crystalline toxin.

Protocol for Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in an extract.

Materials:

  • Purified this compound extract

  • This compound standard of known concentration

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., Acetonitrile:Water:Ethyl acetate, 11:9.9:3 v/v/v)

  • HPLC grade solvents

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Dissolve the purified extract in the mobile phase.

  • Set the HPLC system with the C18 column and the specified mobile phase.

  • Set the UV detector to 254 nm.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Section 3: Visualizations

Signaling Pathway and Biosynthesis

While the specific signaling pathway for this compound is not fully elucidated, a generalized pathway for polyketide secondary metabolite production in Penicillium can be inferred. The biosynthesis of this compound involves the condensation of acetate and malonate units, characteristic of a polyketide synthase (PKS) pathway.

RubratoxinB_Biosynthesis_Pathway Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Acetyl_CoA Acetyl-CoA Primary_Metabolism->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) Polyketide_Intermediate->Tailoring_Enzymes Rubratoxin_B This compound Tailoring_Enzymes->Rubratoxin_B Global_Regulators Global Regulators (e.g., LaeA, VeA) Global_Regulators->PKS Regulation Environmental_Signals Environmental Signals (pH, Nutrients) Environmental_Signals->Global_Regulators

Caption: Generalized biosynthetic pathway for this compound production.

Experimental Workflow

The overall process for producing and analyzing this compound can be visualized as a sequential workflow.

Experimental_Workflow Strain_Selection Strain Selection (e.g., P. rubrum NRRL A-11785) Media_Preparation Media Preparation (Modified Mosseray's + 2.5% Malt Extract) Strain_Selection->Media_Preparation Inoculation Inoculation Media_Preparation->Inoculation Incubation Incubation (Stationary, 22-28°C, 14-21 days) Inoculation->Incubation Harvesting Harvesting & Filtration Incubation->Harvesting Extraction Extraction (pH 1.5, Ethyl Ether) Harvesting->Extraction Purification Purification (Column Chromatography, Recrystallization) Extraction->Purification Analysis Analysis & Quantification (TLC, HPLC) Purification->Analysis

Caption: Workflow for this compound production and analysis.

Optimization Parameter Relationships

The key parameters for optimizing this compound production are interconnected.

Optimization_Parameters Rubratoxin_B_Yield This compound Yield Culture_Medium Culture Medium Culture_Medium->Rubratoxin_B_Yield pH pH pH->Rubratoxin_B_Yield Aeration Aeration Aeration->Rubratoxin_B_Yield Trace_Elements Trace Elements Trace_Elements->Rubratoxin_B_Yield Incubation_Time Incubation Time Incubation_Time->Rubratoxin_B_Yield

Caption: Key parameters influencing this compound yield.

Section 4: Genetic Engineering Strategies

For further enhancement of this compound production, genetic engineering approaches can be considered. While specific genetic targets for this compound are not well-defined, general strategies for overproducing secondary metabolites in Penicillium are applicable.

  • Deletion of Competing Pathways: Strains of the related species Penicillium rubens have been engineered by deleting biosynthetic gene clusters for other major secondary metabolites like penicillin, roquefortine, and chrysogine. This strategy reduces the drain on common precursors and cellular resources, potentially redirecting them towards the pathway of interest.

  • Overexpression of Pathway-Specific Regulators: The biosynthesis of secondary metabolites is often controlled by pathway-specific transcription factors. Identifying and overexpressing the regulator for the this compound gene cluster could significantly boost production.

  • Overexpression of Global Regulators: Global regulators of secondary metabolism, such as LaeA, have been shown to control the expression of multiple gene clusters. Overexpression of these regulators can activate silent or poorly expressed clusters.

The development of a genetically engineered P. rubrum strain with a minimal secondary metabolite background could serve as a high-producing platform for this compound.

References

Application Notes and Protocols for the Analytical Detection of Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Rubratoxin B, a mycotoxin produced by Penicillium species. The following sections detail various analytical techniques, from traditional chromatographic methods to modern biosensor technologies, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.

Overview of Analytical Methods

The detection of this compound is crucial in food safety, animal feed quality control, and toxicological studies. A variety of analytical methods have been developed, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Emerging technologies such as electrochemical biosensors are also showing promise for rapid and on-site detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for this compound detection, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UV[1]
Column Reversed-phase C18 (10 µm)
Mobile Phase Acetonitrile:Water:Ethyl Acetate (11:9.9:3)
Detection UV at 254 nm
Linear Range 0.05 - 5 µg
Limit of Detection (LOD) 3 - 5 ng
Recovery Good recovery from urine and plasma

Table 2: Immunoassay Methods

ParameterDirect Competitive ELISA[1]
Antibody Polyclonal (Rabbit)
Enzyme Conjugate Not specified
IC50 ~5 ng/mL
Cross-Reactivity No cross-reactivity with Aflatoxins, Ochratoxin A, etc.[1]
Matrix Compatibility Up to 50% methanol or 20% acetonitrile

Experimental Protocols

Sample Preparation for Feed and Grains

A critical step in the analysis of this compound is the efficient extraction of the mycotoxin from the sample matrix.

Protocol for Extraction from Corn: [2]

  • Homogenization: Grind a representative sample of corn to a fine powder.

  • Extraction:

    • To 50 g of ground corn, add 200 mL of acetonitrile and 50 mL of 4% potassium chloride.

    • Blend at high speed for 3 minutes.

  • Filtration: Filter the extract through fluted filter paper.

  • Defatting (if necessary):

    • To 150 mL of the filtrate, add 150 mL of isooctane and shake for 30 seconds.

    • Allow the layers to separate and discard the upper isooctane layer.

  • Liquid-Liquid Partitioning:

    • Transfer the defatted extract to a separatory funnel.

    • Add 650 mL of water.

    • Extract three times with 50 mL of chloroform, shaking for 1 minute each time.

    • Combine the chloroform extracts.

  • Evaporation: Evaporate the chloroform extract to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Dissolve the residue in a known volume of a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC).

Diagram 1: General Sample Preparation Workflow

G cluster_sample_prep Sample Preparation Sample Solid Sample (e.g., Feed, Grain) Homogenization Grinding/Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Filtration Filtration Extraction->Filtration Cleanup Clean-up (e.g., SPE, LLE) Filtration->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract

Caption: A generalized workflow for the preparation of solid samples for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various matrices.

Protocol: [1]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 10 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile, water, and ethyl acetate in a ratio of 11:9.9:3 (v/v/v).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Prepare a standard curve of this compound in the mobile phase. The concentration of this compound in the sample is determined by comparing its peak area or height to the standard curve. The relationship between peak height and quantity is linear over a range of 0.05 to 5 micrograms.

Diagram 2: HPLC-UV Analysis Workflow

G cluster_hplc HPLC-UV Analysis Prepared_Sample Prepared Sample Extract Injection Inject into HPLC Prepared_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Standard Curve) Data_Analysis->Quantification

Caption: Workflow for the detection and quantification of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection of mycotoxins. While a specific protocol for this compound is not detailed in the provided search results, a general approach for mycotoxin analysis can be adapted.

General Protocol:

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for mycotoxin analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2 - 0.5 mL/min for UPLC).

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for this compound due to its acidic nature.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined.

    • MRM Transitions: This is a critical parameter that requires optimization. For a molecule with a molecular weight of 518.5 g/mol , the precursor ion ([M-H]⁻) would be approximately m/z 517.5. Product ions would be determined by fragmentation of the precursor ion.

  • Quantification: Use of an internal standard (e.g., a stable isotope-labeled version of this compound, if available) and matrix-matched calibration curves are recommended for accurate quantification.

Diagram 3: LC-MS/MS Analysis Workflow

G cluster_lcmsms LC-MS/MS Analysis Prepared_Sample Prepared Sample Extract LC_Separation LC Separation Prepared_Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer1 Q1: Precursor Ion Selection Ionization->Mass_Analyzer1 Fragmentation Q2: Collision-Induced Dissociation Mass_Analyzer1->Fragmentation Mass_Analyzer2 Q3: Product Ion Selection Fragmentation->Mass_Analyzer2 Detector Detection Mass_Analyzer2->Detector Data_Processing Data Processing & Quantification Detector->Data_Processing

Caption: A schematic of the LC-MS/MS workflow for targeted mycotoxin analysis.

Direct Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is suitable for rapid screening of a large number of samples. A polyclonal antibody for this compound has been developed for use in a competitive direct ELISA format.

Principle: Free this compound in the sample and a fixed amount of enzyme-labeled this compound compete for binding to a limited number of anti-Rubratoxin B antibody sites coated on a microplate. The amount of enzyme-labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.

Protocol Outline:

  • Antibody Coating: Coat a 96-well microplate with an optimal dilution of the anti-Rubratoxin B antibody (e.g., 1:1000 dilution). Incubate and then wash to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites on the wells to prevent non-specific binding.

  • Competitive Reaction:

    • Add standards or sample extracts to the wells.

    • Immediately add a fixed, optimal concentration of enzyme-labeled this compound (e.g., 1:1500 dilution of the enzyme conjugate).

    • Incubate to allow for competition.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Incubation: Incubate for color development.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each standard and sample and construct a standard curve to determine the concentration of this compound in the samples. A 50% inhibition for this compound was observed at approximately 5 ng/mL under optimal conditions.

Diagram 4: Direct Competitive ELISA Principle

G cluster_elisa Direct Competitive ELISA Well Antibody-Coated Well Competition Competition for Antibody Binding Sites Well->Competition Sample_Toxin This compound in Sample Sample_Toxin->Competition Enzyme_Toxin Enzyme-Labeled this compound Enzyme_Toxin->Competition Washing Washing Step Competition->Washing Substrate Substrate Addition Washing->Substrate Color_Development Color Development Substrate->Color_Development

Caption: The principle of a direct competitive ELISA for this compound detection.

Emerging Technologies: Electrochemical Biosensors

Electrochemical biosensors offer the potential for rapid, sensitive, and portable detection of mycotoxins. These devices typically utilize a biological recognition element (e.g., antibody, aptamer) immobilized on an electrode surface. The binding of the target analyte to the recognition element causes a measurable change in the electrochemical properties of the electrode, such as impedance, current, or potential.

While specific protocols for this compound are not yet widely established, the general principles can be applied. The development of such a sensor would involve:

  • Electrode Modification: Functionalizing the surface of an electrode (e.g., gold, screen-printed carbon) for the immobilization of the biorecognition element.

  • Immobilization of Biorecognition Element: Covalently attaching a specific anti-Rubratoxin B antibody or a selected aptamer to the electrode surface.

  • Detection: Measuring the change in an electrochemical signal (e.g., electrochemical impedance spectroscopy) upon the binding of this compound to the immobilized bioreceptor.

Further research is needed to develop and validate specific electrochemical biosensors for the routine analysis of this compound.

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the analysis, such as the required sensitivity, the number of samples, and the available instrumentation. HPLC-UV offers a robust and reliable method for quantification. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for confirmatory analysis and detection at very low levels. ELISA is a valuable tool for rapid screening of a large number of samples. The development of electrochemical biosensors holds promise for future on-site and real-time monitoring of this compound.

References

Application Note: Quantitative Analysis of Rubratoxin B by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, which can contaminate animal feeds.[1] It is known to be hepatotoxic, mutagenic, and teratogenic, making its detection and quantification in various matrices crucial for food and feed safety.[2] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound in various samples using a reversed-phase HPLC system with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other sample components. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an organic modifier like ethyl acetate or acetic acid. Detection and quantification are performed by measuring the UV absorbance of the analyte at 254 nm. Sample preparation involves solvent extraction to isolate this compound from the sample matrix, which may be followed by a clean-up step to remove interfering substances.

Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid (Analytical grade)

  • Hydrochloric acid (3 N)

  • Sample matrices (e.g., urine, plasma, animal feed)

Experimental Protocols

1. Sample Preparation

a. For Urine Samples:

  • Adjust the pH of the urine sample to 2 using 3 N HCl.[2]

  • Extract the acidified urine with an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b. For Plasma Samples:

  • Treat the plasma sample with 3 N hydrochloric acid.[2]

  • Extract the sample with ethyl acetate.[2]

  • Follow steps 3-8 from the urine sample preparation protocol.

c. For Mixed Feed Samples:

  • Homogenize the feed sample to a fine powder.

  • Extract a known amount of the homogenized sample with a suitable solvent such as ethyl acetate.

  • Filter the extract to remove solid particles.

  • Proceed with steps 6-8 from the urine sample preparation protocol.

2. HPLC Instrumentation and Conditions

Two exemplary HPLC methods are provided below:

Method 1: Acetonitrile-Water-Ethyl Acetate System

  • Column: Reversed-phase C18 (10 µm particle size)

  • Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Method 2: Acetonitrile-Water-Glacial Acetic Acid System

  • Column: µBondapak/C18 (or equivalent reversed-phase C18)

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (55:45:2 or 45:55:2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

3. Calibration and Quantification

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Inject the prepared samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

ParameterMethod 1Method 2Reference
Linear Range 0.05 - 5 µgNot Specified
Limit of Detection (LOD) 3 - 5 ng~5 ng
Recovery from Urine Quantitative (5-40 µg/mL)Not Specified
Recovery from Plasma GoodNot Specified

Mandatory Visualizations

Rubratoxin_B_Analysis_Workflow Workflow for this compound Analysis by HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Urine, Plasma, Feed) Acidification Acidification (pH 2 for Urine) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Separation Reversed-Phase C18 Column HPLC_Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The described HPLC methods are suitable for the sensitive and quantitative determination of this compound in various biological and feed matrices. Proper sample preparation is critical for achieving accurate and reproducible results. The choice between the mobile phase systems may depend on the specific sample matrix and the presence of interfering compounds. These protocols provide a solid foundation for researchers, scientists, and drug development professionals involved in mycotoxin analysis.

References

Application Note: Quantitative Analysis of Rubratoxin B in Animal Feed using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of Rubratoxin B in animal feed matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol provides a comprehensive workflow, including sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters according to ICH guidelines. This method is suitable for the routine monitoring of this compound contamination in feed samples, ensuring animal safety and regulatory compliance.

Introduction

This compound is a toxic secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium rubrum and P. purpurogenum.[1] Contamination of animal feed with this compound is a significant concern due to its potent hepatotoxic, nephrotoxic, and teratogenic effects.[2] Accurate and reliable quantification of this mycotoxin is crucial for risk assessment and ensuring the safety of the feed supply chain. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-effective analytical solution for this purpose. This application note presents a detailed protocol for the extraction, cleanup, and quantification of this compound.

Chemical Properties of this compound:

  • Formula: C₂₆H₃₀O₁₁

  • Molar Mass: 518.51 g/mol

  • Stability: Stable at room temperature.[3]

Signaling Pathway of this compound Toxicity

This compound exerts its toxic effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular signaling pathways.[4][5] Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, disrupting cellular homeostasis and leading to apoptosis and cell cycle arrest. Key pathways affected include the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival and proliferation.

RubratoxinB_Pathway RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibition SubstrateP Phosphorylated Substrate Protein (e.g., Akt, Mcl-1) Substrate Substrate Protein SubstrateP->Substrate PP2A Downstream Disrupted Downstream Signaling (e.g., increased Akt signaling) SubstrateP->Downstream Substrate->SubstrateP Kinase Toxicity Cellular Toxicity (Apoptosis, Cell Cycle Arrest) Downstream->Toxicity

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and cellular toxicity.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • ISOLUTE® Myco SPE columns (or equivalent)

  • 0.45 µm Syringe filters (PTFE)

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is optimized for the extraction of this compound from animal feed matrices.

Workflow Diagram:

Sample_Prep_Workflow cluster_extraction Extraction cluster_spe SPE Cleanup cluster_final Final Preparation Grind 1. Grind Feed Sample Weigh 2. Weigh 5g of Sample Grind->Weigh AddSolvent 3. Add 20 mL Acetonitrile/Water (80:20 v/v) with 0.1% Formic Acid Weigh->AddSolvent Vortex 4. Vortex for 2 min AddSolvent->Vortex Centrifuge 5. Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Condition 7. Condition SPE Column (3 mL Methanol, then 3 mL Water) Collect->Condition Load 8. Load 5 mL of Supernatant Condition->Load Wash 9. Wash Column (3 mL Water) Load->Wash Dry 10. Dry Column under Vacuum Wash->Dry Elute 11. Elute this compound (4 mL Methanol) Dry->Elute Evaporate 12. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 13. Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Filter 14. Filter through 0.45 µm Syringe Filter Reconstitute->Filter Analyze 15. Analyze by HPLC-UV Filter->Analyze

Caption: Workflow for the extraction and cleanup of this compound from animal feed.

Detailed Protocol:

  • Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder (to pass through a 1 mm sieve).

  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v, with 0.1% formic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE column by passing 3 mL of methanol followed by 3 mL of water. Do not allow the column to go dry.

    • Loading: Load 5 mL of the collected supernatant onto the SPE column at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the column with 3 mL of water to remove polar interferences.

    • Drying: Dry the column under a vacuum for 5 minutes to remove excess water.

    • Elution: Elute this compound from the column with 4 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-UV Analysis

The chromatographic separation is performed on a C18 reversed-phase column.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water : Acetic Acid (50:49:1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm
Run Time 10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Specificity

Specificity was determined by analyzing blank feed matrix extracts and spiked samples. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity, LOD, and LOQ

Linearity was evaluated by constructing a calibration curve with seven concentrations of this compound standard. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 1: Linearity and Sensitivity Data (Illustrative)

ParameterResult
Linear Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank feed matrix at three different concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Table 2: Accuracy and Precision Data (Illustrative)

Spiked Conc. (µg/g)Recovery (%) (n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.192.53.14.5
1.095.82.53.8
5.098.21.82.9

Results and Discussion

The developed HPLC-UV method provides a reliable and accurate means for quantifying this compound in animal feed. The sample preparation procedure, incorporating SPE, effectively removes matrix interferences, leading to a clean chromatogram and accurate quantification. The validation data demonstrates that the method is linear, sensitive, accurate, and precise, meeting the typical requirements for routine mycotoxin analysis. The retention time for this compound under the specified conditions is approximately 5.8 minutes.

Conclusion

This application note describes a validated HPLC-UV method for the quantitative determination of this compound in animal feed. The protocol is straightforward, robust, and employs common laboratory equipment and reagents. It is well-suited for quality control laboratories and research institutions involved in monitoring mycotoxin contamination in agricultural commodities.

References

Application Note: Quantitative Analysis of Rubratoxin B in Agricultural Commodities using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubratoxin B is a toxic secondary metabolite produced by several species of Penicillium fungi, notably Penicillium rubrum and Penicillium purpurogenum.[1][2] These fungi can contaminate a variety of agricultural commodities, particularly corn and other grains, leading to potential exposure in both animal feed and the human food chain. This compound is known to be hepatotoxic, nephrotoxic, and splenotoxic, causing a range of adverse health effects, including congestive, hemorrhagic, and degenerative lesions.[1] Given its toxicity, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it explores the toxicological pathway of this compound, offering insights for researchers in toxicology and drug development.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Cereal Matrices

This protocol is a general guideline and may require optimization for different matrices.

a. Materials:

  • Homogenized cereal sample (e.g., corn, wheat)

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid

  • SPE Cartridges: C18, 500 mg, 6 mL

  • Conditioning Solvents: Methanol, Water

  • Elution Solvent: Acetonitrile with 0.1% formic acid

  • Reconstitution Solvent: Mobile Phase A/B (initial conditions)

b. Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of Extraction Solvent.

  • Vortex vigorously for 3 minutes, then shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

  • Load 5 mL of the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of Reconstitution Solvent, vortex, and filter through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography Conditions
  • Instrument: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative (polarity switching may be beneficial)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions (Proposed):

The following Multiple Reaction Monitoring (MRM) transitions for this compound (Molecular Weight: 518.5 g/mol ) are proposed as a starting point for method development and require optimization.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Positive 519.5 [M+H]⁺To be determined0.05To be optimizedTo be optimized
541.5 [M+Na]⁺To be determined0.05To be optimizedTo be optimized
536.5 [M+NH₄]⁺To be determined0.05To be optimizedTo be optimized
Negative 517.5 [M-H]⁻To be determined0.05To be optimizedTo be optimized

Method development should involve infusion of a this compound standard to determine the most abundant and stable precursor and product ions, as well as to optimize cone voltage and collision energy for maximum sensitivity.

Data Presentation

The following table summarizes typical performance data for multi-mycotoxin LC-MS/MS methods in various matrices. A validated method for this compound should aim for similar performance characteristics.

MycotoxinMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Aflatoxin B1Cereals0.1 - 0.50.3 - 1.585 - 110Generic Data
Ochratoxin ACoffee0.2 - 1.00.6 - 3.080 - 105Generic Data
DeoxynivalenolWheat10 - 5030 - 15090 - 115Generic Data
ZearalenoneCorn5 - 2015 - 6088 - 112Generic Data
Fumonisin B1Corn20 - 10060 - 30082 - 108Generic Data

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC UHPLC Separation Evaporation->LC MS Tandem MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway of this compound Toxicity

rubratoxin_pathway cluster_cell Cellular Environment RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibition Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylation (Inhibition) CREB CREB PP2A->CREB Dephosphorylation (Inhibition) CellProliferation Cell Proliferation & Survival Akt->CellProliferation Apoptosis Apoptosis Akt->Apoptosis PEPCK PEPCK CREB->PEPCK Gene Transcription CEBPa C/EBPα CEBPa->PEPCK Gene Transcription Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis

Caption: Signaling pathway of this compound-induced toxicity.

Discussion

The developed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in agricultural commodities. The use of a C18 SPE cleanup effectively removes matrix interferences, leading to improved data quality and reproducibility. The proposed MRM transitions should be carefully optimized for the specific instrument used to achieve the best performance.

The toxicological pathway of this compound involves the inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates numerous cellular processes. By inhibiting PP2A, this compound can lead to the hyperphosphorylation of downstream targets. This includes the Akt pathway, which is crucial for cell survival and proliferation, and the CREB/C/EBPα transcription factors that regulate the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. The disruption of these pathways can explain the observed hepatotoxicity and metabolic disturbances associated with this compound exposure.

Conclusion

This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, along with insights into its mechanism of toxicity. The detailed experimental procedures and proposed MS parameters serve as a valuable resource for researchers in food safety, toxicology, and drug development for the reliable monitoring of this mycotoxin and for furthering the understanding of its biological effects. The provided visualizations of the experimental workflow and signaling pathway offer a clear and concise summary of the key processes.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the separation and identification of Rubratoxin B using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). The described methods are suitable for qualitative and quantitative analysis in research, quality control, and drug development settings.

Introduction

This compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum. It is a hepatotoxic and nephrotoxic compound that poses a significant health risk to both humans and animals. Accurate and reliable methods for its detection and quantification are therefore essential. Thin-Layer Chromatography offers a rapid, cost-effective, and versatile platform for the analysis of this compound in various matrices.

This document outlines two distinct TLC/HPTLC methods for the separation of this compound, along with protocols for sample preparation, chromatogram development, visualization, and quantitative analysis. Additionally, it includes diagrams illustrating the experimental workflow and potential signaling pathways affected by this compound.

Quantitative Data Summary

The retention factor (Rf) is a critical parameter in TLC for the identification of compounds. The Rf value is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. Below is a summary of TLC systems and corresponding, though not explicitly stated in search results, anticipated Rf values for this compound.

ParameterMethod 1: Silica Gel TLCMethod 2: HPTLC
Stationary Phase Silica Gel HF254[1]HPTLC Plate CN F254s[2]
Mobile Phase Glacial Acetic Acid : Methanol : Chloroform (2:20:80, v/v/v)[1]Acetonitrile : Buffer Solution pH 2.0 (50:50, v/v)[2]
Reported Rf Value Not explicitly stated in search resultsNot explicitly stated in search results
Detection Method Shortwave UV light (dark spot on fluorescent background)[1]UV detection at 254 nm

Note: Rf values are dependent on experimental conditions such as layer thickness, chamber saturation, temperature, and humidity. It is crucial to run a standard of this compound alongside the sample for accurate identification.

Experimental Protocols

A generic protocol for the extraction of mycotoxins from a solid matrix (e.g., feed or food sample) is provided below. This may need to be optimized based on the specific sample matrix.

  • Extraction:

    • Homogenize a representative sample of the material to be analyzed.

    • Extract a known weight of the homogenized sample with a suitable solvent. A common extraction solvent for mycotoxins is a mixture of acetonitrile and water (e.g., 80:20 v/v) or ethyl acetate.

    • Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes).

    • Filter the extract to remove solid particles.

  • Clean-up (Optional but Recommended):

    • For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

    • The choice of SPE cartridge will depend on the sample matrix and the extraction solvent.

  • Concentration:

    • Evaporate the solvent from the filtered extract under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or chloroform) for spotting on the TLC plate.

This protocol is based on the method described for the separation of this compound on Silica Gel HF254 plates.

  • Plate Preparation:

    • Use commercially available Silica Gel HF254 TLC plates.

    • Handle the plates carefully by the edges to avoid contaminating the surface.

    • With a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the plate.

  • Spotting:

    • Using a capillary tube or a micropipette, apply a small spot (2-5 µL) of the prepared sample extract and a this compound standard solution onto the starting line.

    • Ensure the spots are small and uniform in size. Allow the solvent to evaporate completely between applications if multiple applications are needed for a single spot.

  • Development:

    • Prepare the mobile phase consisting of glacial acetic acid, methanol, and chloroform in a ratio of 2:20:80 (v/v/v).

    • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5-1 cm.

    • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Visualize the separated spots under shortwave UV light (254 nm). This compound will appear as a dark spot against a green fluorescent background.

    • Circle the observed spots with a pencil.

This protocol is adapted from a method for the separation of a mixture of mycotoxins, including this compound, on HPTLC CN F254s plates.

  • Plate Preparation:

    • Use HPTLC pre-coated plates CN F254s.

    • Prepare the plate as described in Protocol 1.

  • Spotting:

    • Apply small volumes (e.g., 200 nL) of the sample and standard solutions using an appropriate HPTLC spotting device for precise application.

  • Development:

    • Prepare the mobile phase by mixing acetonitrile and a buffer solution of pH 2.0 in a 50:50 (v/v) ratio. A suitable buffer can be prepared using citric acid and sodium hydroxide or hydrochloric acid.

    • Develop the plate in a normal chamber without chamber saturation for a migration distance of 7 cm.

    • After development, remove the plate, mark the solvent front, and dry it thoroughly.

  • Visualization and Quantification:

    • Perform in-situ evaluation with a TLC/HPTLC scanner at a wavelength of 254 nm.

    • The instrument will measure the absorbance or fluorescence of the spots, allowing for quantification.

For quantitative analysis, an HPTLC-densitometer is used to scan the developed and dried chromatogram.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Spot equal volumes of each standard solution on the same HPTLC plate.

    • Develop the plate as described in the chosen protocol.

    • Scan the plate with the densitometer at the appropriate wavelength (e.g., 254 nm).

    • Generate a calibration curve by plotting the peak area or peak height against the concentration of the standards.

  • Sample Analysis:

    • Spot the unknown sample on the same plate as the standards.

    • After development and scanning, determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc TLC/HPTLC Analysis cluster_analysis Data Acquisition & Analysis A Sample Extraction B Filtration A->B C Concentration B->C D Spotting on TLC Plate C->D E Chromatogram Development D->E F Drying the Plate E->F G Visualization (UV Light) F->G H Densitometric Scanning G->H I Quantification H->I

Caption: Experimental workflow for TLC analysis of this compound.

This compound has been shown to inhibit (Na+/K+)-stimulated ATPase activity. This can disrupt the sodium and potassium ion gradients across the cell membrane, which are crucial for numerous cellular processes.

ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pump Na+/K+-ATPase Pump Na_out Na+ pump->Na_out K_in K+ pump->K_in ADP ADP + Pi pump->ADP K_out K+ K_out->pump 2 K+ Na_in Na+ Na_in->pump 3 Na+ ATP ATP ATP->pump RubratoxinB This compound RubratoxinB->pump Inhibition

Caption: Inhibition of the Na+/K+-ATPase pump by this compound.

This compound may also exert its toxicity by affecting key metabolic enzymes. One proposed mechanism involves the transcriptional repression of the phosphoenolpyruvate carboxykinase (PEPCK) gene, a rate-limiting enzyme in gluconeogenesis.

PEPCK_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PEPCK_Gene PEPCK Gene Transcription Transcription PEPCK_Gene->Transcription mRNA PEPCK mRNA Transcription->mRNA Translation Translation mRNA->Translation PEPCK_Enzyme PEPCK Enzyme Translation->PEPCK_Enzyme Gluconeogenesis Gluconeogenesis PEPCK_Enzyme->Gluconeogenesis RubratoxinB This compound TF Transcription Factors (e.g., C/EBP, HNF) RubratoxinB->TF Inhibition TF->PEPCK_Gene Activation

References

Application Notes and Protocols for In Vitro Rubratoxin B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a mycotoxin produced by Penicillium species, notably Penicillium rubrum. It is a known hepatotoxic agent that elicits a range of cytotoxic effects, including the inhibition of cell proliferation and induction of apoptosis.[1] Mechanistically, this compound has been identified as an inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating various cellular processes.[2][3] Its toxicity is also linked to the induction of oxidative stress and mitochondrial dysfunction.[4][5] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on methods to evaluate cell viability, apoptosis, and oxidative stress. The human hepatoma cell line, HepG2, is utilized as a relevant model for studying hepatotoxicity.

Data Presentation

The following tables summarize representative quantitative data obtained from various in vitro assays assessing the cytotoxicity of this compound on HepG2 cells. Please note that this data is illustrative and may vary based on specific experimental conditions.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
185 ± 4.8
562 ± 6.1
1048 ± 5.5
2525 ± 4.2
5010 ± 2.9
IC50 (µM) ~12.5

Table 2: Membrane Integrity Assessment by LDH Assay

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)5 ± 1.5
115 ± 2.1
535 ± 3.8
1055 ± 4.9
2578 ± 5.3
5092 ± 3.7

Table 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.1 ± 0.51.5 ± 0.3
1015.4 ± 2.25.2 ± 1.1
2535.8 ± 3.518.7 ± 2.8
5020.1 ± 2.955.3 ± 4.1

Table 4: Oxidative Stress Markers

TreatmentIntracellular ROS (Fold Change vs. Control)Total Glutathione (GSH) (% of Control)Lipid Peroxidation (MDA Levels, nmol/mg protein)
Control1.01000.5 ± 0.1
This compound (25 µM)3.5652.8 ± 0.4

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate over time.

  • Calculation: Express caspase-3 activity as a fold change relative to the untreated control.

Oxidative Stress Assays
  • Probe Loading: Treat HepG2 cells with this compound. In the last 30 minutes of treatment, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Cell Lysis: Lyse the this compound-treated cells.

  • GSH Reaction: Use a commercial GSH assay kit to measure the total glutathione levels based on the reaction of GSH with a chromogenic reagent.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Cell Lysis and Homogenization: Lyse and homogenize the treated cells.

  • TBARS Reaction: Measure malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Absorbance/Fluorescence Measurement: Measure the resulting colorimetric or fluorometric signal.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding rb_prep This compound Preparation treatment Treatment with this compound rb_prep->treatment seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis caspase Caspase-3 Assay (Apoptosis) treatment->caspase ros ROS Assay (Oxidative Stress) treatment->ros gsh GSH Assay (Oxidative Stress) treatment->gsh mda MDA Assay (Lipid Peroxidation) treatment->mda data_analysis Data Collection & Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis caspase->data_analysis ros->data_analysis gsh->data_analysis mda->data_analysis ic50 IC50 Determination data_analysis->ic50 quantification Quantification of Apoptosis & Oxidative Stress data_analysis->quantification

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects rb This compound pp2a PP2A Inhibition rb->pp2a inhibits mito Mitochondrial Dysfunction rb->mito induces bcl2 Bcl-2 Family (e.g., increased Bax/Bak) pp2a->bcl2 regulates bcl2->mito regulates ros Increased ROS mito->ros generates cyto_c Cytochrome c Release mito->cyto_c releases ros->mito exacerbates apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Performing a Protein Phosphatase 2A (PP2A) Inhibition Assay with Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2][3] Its dysregulation is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[3][4] Rubratoxin B, a mycotoxin produced by Penicillium species, has been identified as a specific, albeit modest, inhibitor of PP2A. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on PP2A, a critical step in understanding its mechanism of action and potential as a pharmacological tool or therapeutic agent.

This compound, along with its more potent analog Rubratoxin A, specifically targets PP2A. While Rubratoxin A exhibits a significantly higher inhibitory activity, this compound can still serve as a valuable tool for studying PP2A function. Understanding the inhibitory potential of these compounds is essential for research in oncology and cell signaling.

Data Presentation: Inhibitory Activity of Rubratoxins against PP2A

The following table summarizes the quantitative data on the inhibitory potency of Rubratoxin A and B against Protein Phosphatase 2A. This data is crucial for designing experiments and interpreting results.

CompoundTarget EnzymeIC50KiSpecificity Notes
This compound PP2A2.95 µM3.1 µMSpecific for PP2A; does not significantly inhibit PP1, PP2B, PTP-1B, or CIP up to 200 µM.
Rubratoxin APP2A170 nM28.7 nMHighly specific and potent inhibitor of PP2A.

Signaling Pathways and Experimental Workflow

The inhibition of PP2A by this compound can have significant downstream effects on various signaling pathways. PP2A is a negative regulator of the MAP kinase pathway and has anti-apoptotic functions. Furthermore, different PP2A complexes can regulate the NF-κB signaling pathway at multiple steps.

Signaling Pathway Affected by PP2A Inhibition

PP2A_Signaling cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Growth_Factors Growth Factors, Insulin MAPK_Cascade MAP Kinase Cascade (MEK/ERK) Growth_Factors->MAPK_Cascade Cytokines Cytokines (e.g., TNF-α) NFkB_Pathway NF-κB Pathway (IKK, IκBα, RelA) Cytokines->NFkB_Pathway Proliferation Cell Proliferation MAPK_Cascade->Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis Rubratoxin_B This compound PP2A PP2A Rubratoxin_B->PP2A inhibits PP2A->MAPK_Cascade inhibits PP2A->NFkB_Pathway inhibits PP2A->Apoptosis prevents

Caption: PP2A's role in key signaling pathways and its inhibition by this compound.

Experimental Workflow for PP2A Inhibition Assay

PP2A_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PP2A Enzyme - this compound Dilutions - Assay Buffer - p-NPP Substrate Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate PP2A with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add p-NPP Substrate to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Protocol for In Vivo Rubratoxin B Toxicity Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting in vivo toxicity studies of Rubratoxin B in mice. This compound is a mycotoxin known for its hepatotoxic, nephrotoxic, and splenotoxic effects.[1] This protocol outlines the necessary procedures for animal handling, dose preparation and administration, determination of lethal dose (LD50), and the evaluation of clinical, biochemical, and histopathological endpoints. The information herein is synthesized from established toxicological studies to ensure a robust and reproducible experimental design.

Introduction

This compound is a toxic secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum.[2][3] It is a significant concern in animal health due to its potential contamination of feedstuffs.[1] In vivo studies in mice have demonstrated that this compound primarily targets the liver, kidneys, and spleen, causing congestion, hemorrhagic lesions, and cellular degeneration.[4] The toxicity of this compound can be influenced by factors such as the genetic strain, sex, and age of the mice. Mechanistically, this compound has been shown to inhibit protein phosphatase 2A (PP2A), a key enzyme in cellular signaling, and to disrupt metabolic pathways, leading to conditions like hypoglycemia and fatty liver. This protocol provides a detailed framework for investigating the toxicological profile of this compound in a laboratory setting.

Materials and Reagents

  • This compound (crystalline form)

  • Solvent for dissolution (e.g., Dimethyl sulfoxide (DMSO) or propylene glycol)

  • Saline solution (0.9% NaCl)

  • Male C3H/He mice (9 weeks old, identified as a highly susceptible strain)

  • Standard laboratory animal diet and water

  • Animal cages with appropriate bedding

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10% neutral buffered) for tissue fixation

  • Hematoxylin and Eosin (H&E) staining reagents

  • Biochemical assay kits for liver function tests (ALT, AST) and glucose levels

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Animal Handling and Acclimatization
  • House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Provide ad libitum access to standard chow and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Dose Preparation and Administration
  • Prepare a stock solution of this compound by dissolving it in a minimal amount of DMSO.

  • Further dilute the stock solution with saline to the desired final concentrations. The final concentration of DMSO should be kept low to minimize solvent toxicity.

  • Administer this compound via intraperitoneal (i.p.) injection. The injection volume should not exceed 10 mL/kg of body weight.

Acute Toxicity Study (LD50 Determination)
  • Divide mice into at least five groups (e.g., one control group and four dose groups).

  • Administer a single i.p. injection of this compound at increasing doses to the respective groups. The control group should receive the vehicle (DMSO/saline) only.

  • Observe the animals continuously for the first 4 hours post-injection and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, respiration (e.g., dyspnea), and any instances of morbidity or mortality.

  • Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Sub-Acute Toxicity Study
  • Divide mice into experimental groups (e.g., control and multiple dose levels of this compound).

  • Administer daily i.p. injections of this compound for a predefined period (e.g., 7 days). Doses can be set as percentages of the determined LD50 (e.g., 25%, 50%, 75%).

  • Monitor and record body weight and food/water consumption daily.

  • At the end of the treatment period, euthanize the animals for sample collection.

Sample Collection and Analysis
  • Blood Collection: Collect blood via cardiac puncture under anesthesia.

  • Serum Biochemistry: Separate serum and analyze for liver injury markers (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and glucose levels.

  • Gross Pathology: Perform a necropsy and examine all major organs for any visible abnormalities. Note any congestion of the liver and spleen, or pallor and mottling of the kidneys.

  • Histopathology: Collect liver, kidney, and spleen tissues. Fix them in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with H&E for microscopic examination.

Data Presentation

Table 1: LD50 Values of this compound in Mice
SolventAdministration RouteMouse StrainLD50 (mg/kg)95% Confidence IntervalReference
Dimethyl sulfoxideIntraperitonealICR0.310.22 - 0.43
Propylene glycolIntraperitonealMale1.42-
Table 2: Clinical Signs of this compound Toxicity in Mice
Time Post-DosingObserved Clinical Signs
2-8 hoursLethargy, huddled posture, dyspnea
8-24 hoursWorsening of initial signs, potential for mortality
24-48 hoursContinued observation for delayed toxicity
Table 3: Summary of Histopathological Findings in Target Organs
OrganHistopathological AlterationsReference
Liver Diffuse sinusoidal congestion, mild sinusoidal ectasia, leucostasis, multifocal cytoplasmic vacuolation, necrosis of individual hepatocytes.
Kidney Mild degenerative changes in tubular epithelial cells of the outer stripe of the outer medulla.
Spleen Congestion.

Visualizations

Diagram 1: Experimental Workflow for In Vivo this compound Toxicity Study

G cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Endpoint Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B D Intraperitoneal (i.p.) Injection B->D C Dose Preparation (this compound in Vehicle) E Clinical Observation (Daily) D->E F Body Weight & Food Intake (Daily) D->F G Euthanasia & Necropsy H Blood Collection (Cardiac Puncture) G->H I Organ Collection (Liver, Kidney, Spleen) G->I J Serum Biochemistry (ALT, AST, Glucose) H->J K Histopathology (H&E Staining) I->K

Caption: Workflow for the in vivo toxicity assessment of this compound in mice.

Diagram 2: Postulated Signaling Pathway of this compound Induced Hepatotoxicity

G cluster_cellular Hepatocyte RubratoxinB This compound PP2A Protein Phosphatase 2A (PP2A) RubratoxinB->PP2A Inhibits Cellular_Injury Hepatocellular Injury & Necrosis RubratoxinB->Cellular_Injury pCREB Phospho-CREB (Active) PP2A->pCREB Dephosphorylates CREB CREB CREB->pCREB Phosphorylation PEPCK_Gene PEPCK Gene Transcription pCREB->PEPCK_Gene Activates PEPCK_Protein PEPCK Protein PEPCK_Gene->PEPCK_Protein Translation Gluconeogenesis Gluconeogenesis PEPCK_Protein->Gluconeogenesis Catalyzes Glycogen_Depletion Hepatic Glycogen Depletion Gluconeogenesis->Glycogen_Depletion Hypoglycemia Hypoglycemia Glycogen_Depletion->Hypoglycemia Fatty_Liver Fatty Liver Hypoglycemia->Fatty_Liver

Caption: Proposed mechanism of this compound-induced hypoglycemia and fatty liver.

Conclusion

This protocol provides a standardized approach for evaluating the in vivo toxicity of this compound in mice. By following these detailed procedures, researchers can obtain reliable and reproducible data on the dose-response relationship, clinical manifestations, and pathological effects of this mycotoxin. The provided information on susceptible mouse models and key biochemical and histological endpoints will aid in the comprehensive assessment of this compound toxicity. Adherence to ethical guidelines for animal research is paramount throughout the execution of these studies.

References

Application Note: Preparation of Rubratoxin B Standards for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a hepatotoxic mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum.[1][2] Its presence in food and feedstuffs poses a significant health risk to humans and animals.[1] Accurate and reliable quantitative analysis of this compound is crucial for food safety, toxicology studies, and drug development. The foundation of precise analysis lies in the proper preparation of analytical standards.

This application note provides a detailed protocol for the preparation of this compound standards for use in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Materials and Reagents

  • This compound (crystalline or solid form, >98% purity)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Vortex mixer

  • Ultrasonic bath

Health and Safety Precautions

This compound is a toxic compound and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All glassware and equipment that come into contact with this compound should be decontaminated. Dispose of all waste in accordance with institutional and local regulations for hazardous materials.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid into a tared amber glass vial. Record the exact weight.

  • Dissolution: Add a small volume of acetone to the vial to dissolve the this compound. Acetone is a suitable solvent as this compound is very soluble in it.[3]

  • Transfer: Quantitatively transfer the dissolved this compound to a 1.0 mL amber volumetric flask.

  • Dilution: Rinse the vial multiple times with small volumes of acetone and add the rinsings to the volumetric flask. Bring the flask to the final volume with acetone.

  • Homogenization: Cap the flask and mix thoroughly by inverting it several times. Further ensure homogeneity by vortexing for 30 seconds.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light and evaporation. Rubratoxins are stable at room temperature, but refrigeration is recommended for long-term storage.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution with a suitable solvent. The choice of solvent will depend on the analytical method being used. For reversed-phase HPLC, a mixture of acetonitrile and water is commonly used.

Example Dilution Series for an HPLC Calibration Curve:

  • Intermediate Stock Solution (100 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask and bring to volume with the desired mobile phase or solvent (e.g., acetonitrile:water, 50:50, v/v).

  • Working Standards: Prepare a series of working standards by further diluting the intermediate stock solution as described in the table below.

Data Presentation

Table 1: Preparation of this compound Working Standards for a Calibration Curve

Standard IDConcentration (µg/mL)Volume of 100 µg/mL Intermediate Stock (µL)Final Volume (mL)Diluent
WS110.01001.0Acetonitrile:Water (50:50)
WS25.0501.0Acetonitrile:Water (50:50)
WS32.5251.0Acetonitrile:Water (50:50)
WS41.0101.0Acetonitrile:Water (50:50)
WS50.551.0Acetonitrile:Water (50:50)
WS60.11 (from WS4)1.0Acetonitrile:Water (50:50)

Stability and Storage

This compound is reported to be stable at room temperature. However, for analytical standards, it is recommended to store stock and working solutions at -20°C in amber vials to minimize solvent evaporation and potential degradation over time. Before use, allow the solutions to equilibrate to room temperature. The stability of the solutions is influenced by factors such as storage temperature, moisture content, and the surrounding atmosphere.

Mandatory Visualizations

RubratoxinB_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation A Weigh this compound (>98% Purity) B Dissolve in Acetone A->B C Transfer to Volumetric Flask B->C D Dilute to Volume with Acetone C->D E Homogenize (Vortex) D->E F Stock Solution (1 mg/mL) E->F G Intermediate Stock (100 µg/mL) F->G Dilute 1:10 H Serial Dilutions G->H I Calibration Standards (e.g., 0.1 - 10 µg/mL) H->I

Caption: Workflow for the preparation of this compound analytical standards.

RubratoxinB_Stability_Factors cluster_factors Factors Affecting this compound Stability cluster_outcomes Stability Outcomes A This compound Standard Solution B Temperature A->B C Light A->C D Moisture A->D E Atmosphere A->E F Stable B->F Low Temp (-20°C) G Degradation B->G High Temp C->F Amber Vial D->G High Moisture E->G Presence of Oxidizing Agents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rubratoxin B Production in Stationary Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rubratoxin B from stationary cultures of Penicillium species.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are the primary producers of this compound?

A1: this compound is predominantly produced by Penicillium rubrum and Penicillium purpurogenum.[1] These species are common soil fungi that can also contaminate animal feedstuffs.

Q2: What is the optimal type of culture for maximizing this compound yield?

A2: Stationary cultures have been shown to produce the highest yields of this compound. Studies have indicated that shake flask cultures and fermentors with restricted aeration do not support toxin production effectively.

Q3: What is the recommended culture medium for this compound production?

A3: The most consistently recommended medium is Mosseray's simplified Raulin solution supplemented with 2.5% malt extract broth. The addition of 2.5% glucose to this medium has also been shown to enhance the incorporation of precursors into this compound.[2]

Q4: What are the key environmental factors influencing this compound production?

A4: Key environmental factors include temperature, pH, and aeration. The optimal pH for this compound production has been reported to be 5.5.[3] Production is favored at ambient temperatures, and as mentioned, stationary (static) conditions are crucial.

Q5: Are there any specific micronutrients that are critical for this compound synthesis?

A5: Yes, certain metal ions are crucial. Zinc is required at a concentration of at least 0.4 mg per liter. Iron is also critical; in the absence of iron sulfate, a 50-fold reduction in this compound production has been observed, even when fungal growth is not inhibited.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Despite Good Fungal Growth Inappropriate Culture Method: Shake cultures or agitated fermentors inhibit toxin production.Switch to stationary (static) liquid cultures to provide the optimal environment for this compound synthesis.
Suboptimal pH: The pH of the culture medium can drift out of the optimal range for mycotoxin production.Buffer the medium or adjust the initial pH to 5.5. Monitor the pH throughout the culture period and adjust if necessary.[3]
Nutrient Limitation (Micronutrients): A deficiency in essential metal ions, particularly iron or zinc, can severely limit toxin production.Ensure the culture medium is supplemented with adequate levels of zinc sulfate (at least 0.4 mg/L) and iron sulfate.
Incorrect Precursor Availability: The metabolic pathway for this compound may be limited by the availability of necessary precursors from primary metabolism. A high NADPH/NADP ratio can favor fatty acid synthesis over mycotoxin production.[3]Supplement the culture medium with 2.5% glucose. Consider feeding precursors such as decanoic acid and oxaloacetic acid, which are involved in the initial steps of the biosynthesis pathway.
Inconsistent Yields Between Batches Inoculum Variability: Inconsistent age, concentration, or viability of the fungal spores or mycelium used for inoculation.Standardize the inoculum preparation. Use a consistent method to harvest spores and quantify the spore concentration before inoculating the liquid culture.
Variations in Media Preparation: Minor inconsistencies in media components or preparation can affect the final yield.Prepare the culture medium in a large batch to ensure uniformity across all flasks. Double-check the concentrations of all components, especially the malt extract and micronutrients.
Difficulty in Extracting and Detecting this compound Inefficient Extraction Solvent: The chosen solvent may not be effectively extracting the toxin from the culture filtrate.Use a nonpolar solvent such as chloroform or ethyl acetate for liquid-liquid extraction of the culture filtrate.
Matrix Effects in Analysis: Other compounds in the crude extract may interfere with the detection of this compound in HPLC or TLC analysis.Clean up the crude extract using solid-phase extraction (SPE) or column chromatography before analysis to remove interfering substances.
Low Sensitivity of Detection Method: The analytical method may not be sensitive enough to detect low concentrations of the toxin.For HPLC, use a UV detector set to 254 nm and a reverse-phase C18 column. For TLC, visualization can be enhanced by specific spray reagents and viewing under UV light.

Data Presentation

Table 1: Influence of Culture Conditions on this compound Yield

ParameterCondition 1Yield (Condition 1)Condition 2Yield (Condition 2)Reference
Culture Type Stationary CultureHighShake CultureNone Detected
Medium Mosseray's + 2.5% Malt ExtractUp to 552.0 mg/500 mlBase MediumSignificantly Lower
pH 5.5Maximum YieldNear Neutral (7.0)Decreased Yield
Iron Sulfate PresentNormal YieldAbsent50-fold Reduction
Zinc ≥ 0.4 mg/LToxin ProductionAbsentNo Toxin Production

Experimental Protocols

Protocol 1: Stationary Culture for this compound Production
  • Medium Preparation (Mosseray's Simplified Raulin Solution with 2.5% Malt Extract):

    • For 1 liter of distilled water, add the following:

      • Sucrose: 70.0 g

      • Tartaric Acid: 4.0 g

      • Ammonium Nitrate: 4.0 g

      • Ammonium Phosphate: 0.6 g

      • Potassium Carbonate: 0.6 g

      • Magnesium Carbonate: 0.4 g

      • Ammonium Sulfate: 0.25 g

      • Zinc Sulfate: 0.07 g

      • Iron (II) Sulfate: 0.07 g

      • Malt Extract Broth: 25.0 g

    • Adjust the final pH to 5.5 using HCl or NaOH.

    • Dispense the medium into Erlenmeyer flasks (e.g., 200 ml in a 500 ml flask).

    • Autoclave at 121°C for 15 minutes.

  • Inoculation:

    • Prepare a spore suspension of Penicillium rubrum or P. purpurogenum from a 7-10 day old culture on Potato Dextrose Agar (PDA).

    • Aseptically add a standardized concentration of spores to each flask.

  • Incubation:

    • Incubate the flasks under stationary (static) conditions at ambient temperature (approximately 25-28°C) in the dark for 14-21 days.

  • Extraction:

    • After the incubation period, separate the mycelium from the liquid culture by filtration.

    • Perform a liquid-liquid extraction of the culture filtrate using an equal volume of chloroform or ethyl acetate. Repeat the extraction three times.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

    • The resulting crude extract can be used for analysis.

Protocol 2: Quantitative Analysis by HPLC
  • Sample Preparation:

    • Dissolve the dried crude extract in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and glacial acetic acid. A common ratio is 55:45:2 (v/v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µl.

  • Quantification:

    • Prepare a standard curve using certified this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Biosynthesis and Regulation Pathway

TCA TCA Cycle Precursors Oxaloacetic Acid + Decanoic Acid TCA->Precursors Provides Intermediates FattyAcid Fatty Acid Synthesis RubratoxinB This compound Biosynthesis NADPH_NADP_High High NADPH/NADP Ratio NADPH_NADP_High->FattyAcid Favors NADPH_NADP_Low Low NADPH/NADP Ratio NADPH_NADP_Low->RubratoxinB Favors Precursors->RubratoxinB Initiates Pathway

Caption: Metabolic switch controlling this compound synthesis.

Experimental Workflow

Start Start MediaPrep Media Preparation (Mosseray's + Malt) Start->MediaPrep Inoculation Inoculation (P. rubrum) MediaPrep->Inoculation Incubation Stationary Incubation (14-21 days) Inoculation->Incubation Filtration Filtration Incubation->Filtration Extraction Liquid-Liquid Extraction (Chloroform) Filtration->Extraction Analysis HPLC/TLC Analysis Extraction->Analysis End End Analysis->End

Caption: Workflow for this compound production and analysis.

References

Rubratoxin B Extraction from Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubratoxin B extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the extraction of this compound from complex matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Recovery of this compound 1. Incomplete Extraction: The solvent system may not be optimal for the matrix, or the extraction time/technique may be insufficient. 2. Degradation of this compound: The toxin may be unstable under the extraction or storage conditions (e.g., high temperature, prolonged exposure to certain solvents).[1] 3. Inefficient Clean-up: The Solid-Phase Extraction (SPE) column may not be appropriate, or the elution solvent may be too weak. 4. Matrix Effects: Co-extracted matrix components can suppress the signal in the analytical instrument.[2][3]1. Optimize Extraction: - Test different solvent systems (e.g., acetonitrile/water, methanol/water, ethyl acetate).[4] - Increase extraction time or use a more vigorous technique like ultrasonication.[4] - Adjust the pH of the extraction solvent; for some mycotoxins, acidic conditions can improve recovery. 2. Ensure Stability: - Perform extractions at room temperature or below. - Minimize the time the extract is stored before analysis. - Use fresh solvents. 3. Improve Clean-up: - Ensure the SPE cartridge is appropriate for the non-polar nature of this compound (e.g., C18). - Test stronger elution solvents or increase the elution volume. 4. Mitigate Matrix Effects: - Dilute the sample extract before analysis. - Use matrix-matched calibration standards. - Employ advanced clean-up techniques like immunoaffinity columns if available.
High Variability in Results 1. Inconsistent Sample Homogenization: Mycotoxins are often heterogeneously distributed in solid matrices. 2. Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or agitation can lead to variable recovery. 3. Instrumental Variability: Fluctuations in the analytical instrument's performance.1. Improve Homogenization: - Grind solid samples to a fine, uniform powder. - Thoroughly mix the ground sample before taking a subsample. 2. Standardize Protocol: - Adhere strictly to the validated extraction protocol. - Use calibrated pipettes and equipment. 3. Check Instrument Performance: - Run system suitability tests before each analytical batch. - Ensure the instrument is properly calibrated.
Peak Tailing or Broadening in HPLC 1. Secondary Interactions: The analyte may be interacting with active sites on the HPLC column (e.g., residual silanols). 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. 4. Column Contamination or Void: Buildup of matrix components on the column frit or a void in the packing material.1. Modify Mobile Phase: - Add a competing agent (e.g., a small amount of acid like formic acid) to the mobile phase to reduce secondary interactions. - Operate at a lower pH to suppress silanol activity. 2. Reduce Injection Volume/Concentration: - Dilute the sample extract. 3. Optimize Mobile Phase: - Adjust the organic-to-aqueous ratio. - Ensure the mobile phase is properly degassed. 4. Maintain Column Health: - Use a guard column to protect the analytical column. - Flush the column regularly with a strong solvent. - If a void is suspected, replace the column.
Interfering Peaks in Chromatogram 1. Insufficient Clean-up: Co-extracted matrix components are not being effectively removed. 2. Contamination: Contamination from glassware, solvents, or the instrument.1. Enhance Clean-up: - Use a more selective SPE sorbent. - Optimize the wash steps in the SPE protocol to remove more interferences. 2. Ensure Cleanliness: - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run a blank sample to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when extracting this compound from complex matrices like animal feed?

A1: The most significant challenge is typically overcoming "matrix effects." Animal feed is a highly complex mixture of fats, proteins, carbohydrates, and various other compounds. These components can be co-extracted with this compound and interfere with its detection and quantification in several ways:

  • Ion Suppression or Enhancement: In mass spectrometry-based methods (like LC-MS/MS), co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Chromatographic Interference: Matrix components can co-elute with this compound in HPLC, leading to overlapping peaks and making accurate integration difficult.

  • Reduced Extraction Efficiency: The matrix can bind to this compound, preventing its complete extraction into the solvent.

To overcome these challenges, a robust sample clean-up procedure, such as Solid-Phase Extraction (SPE), is crucial. Using matrix-matched calibration standards or stable isotope-labeled internal standards can also help to compensate for matrix effects.

Q2: Which extraction solvent is best for this compound?

A2: The optimal extraction solvent depends on the specific matrix. This compound is a moderately polar mycotoxin. Commonly used and effective solvent systems for mycotoxin extraction from complex matrices include mixtures of an organic solvent with water, such as:

  • Acetonitrile/Water (e.g., 80:20, v/v): This is a widely used and effective solvent mixture for a broad range of mycotoxins.

  • Methanol/Water: Another common choice, though methanol can sometimes extract more interfering compounds from the matrix compared to acetonitrile.

  • Ethyl Acetate: This solvent has been used for the liquid-liquid extraction of this compound from culture media.

It is recommended to perform a small-scale pilot experiment to compare the recovery of this compound from your specific matrix using different solvent systems to determine the most efficient one.

Q3: Is pH adjustment necessary during extraction?

A3: Yes, pH adjustment can significantly impact the recovery of this compound. For the extraction of this compound from culture filtrates, adjusting the pH to 1.5 has been shown to improve extraction efficiency. While the optimal pH for extraction from complex matrices like feed has not been extensively studied specifically for this compound, mycotoxins with acidic or basic functional groups can have their solubility and partitioning behavior influenced by pH. Therefore, it is advisable to investigate the effect of pH on extraction recovery during method development. A study on Penicillium purpurogenium showed that the maximum yield of this compound was obtained at a pH of 5.5.

Q4: How can I improve the clean-up of my this compound extract?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex extracts before chromatographic analysis. For this compound, a C18 (octadecylsilyl) sorbent is a good choice due to the non-polar nature of the toxin. Here are some tips for optimizing your SPE clean-up:

  • Conditioning: Properly condition the SPE cartridge with a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) to activate the sorbent.

  • Loading: Load the sample extract slowly to ensure proper interaction with the sorbent.

  • Washing: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to wash away polar interferences without eluting the this compound.

  • Elution: Use a non-polar solvent (e.g., methanol, acetonitrile, or ethyl acetate) to elute the this compound from the cartridge. You may need to test different elution solvents and volumes to achieve the best recovery.

Q5: My this compound peak is tailing in my HPLC chromatogram. What should I do?

A5: Peak tailing for this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing. Here are some strategies to address this:

  • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.

  • Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and are better end-capped, resulting in fewer residual silanol groups and improved peak shape for basic and polar compounds.

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent. Using a guard column can help extend the life of your analytical column.

Quantitative Data Summary

The following table provides representative recovery data for mycotoxin extraction from complex matrices. While specific quantitative data for this compound across a wide range of matrices is limited in the literature, these values, based on studies of other mycotoxins with similar properties, can serve as a benchmark for method development and validation.

Matrix Extraction Method Clean-up Method Analytical Technique Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Poultry Feed Acetonitrile/Water (80:20, v/v)Solid-Phase Extraction (C18)HPLC-FLD85< 10
Swine Feed Acetonitrile/Water/Formic Acid (79:20:1, v/v/v)QuEChERS-basedLC-MS/MS92< 15
Corn Acetonitrile/Water (70:30, v/v)Multiple-Impurity AdsorptionLC-MS/MS77.5 - 98.4< 15
Silage Acetonitrile/Water (84:16, v/v)Solid-Phase Extraction (C18)LC-MS/MS88< 12
Broiler Tissues Acetonitrile/Water/Methanol (80:18:2, v/v/v)Solid-Phase ExtractionUHPLC-Q/Orbitrap HRMS70-110< 15

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Culture Medium

This protocol is adapted from the method described by Hayes and Wilson (1968) for the extraction of this compound from Penicillium rubrum cultures.

Materials:

  • Culture filtrate

  • Hydrochloric acid (HCl)

  • Ethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Separate the culture medium from the mycelial mat by gravity filtration.

  • Adjust the pH of the culture filtrate to 1.5 with HCl. This should result in the formation of a turbid precipitate if this compound is abundant.

  • Transfer the acidified filtrate to a separatory funnel.

  • Extract the filtrate three times with equal volumes of ethyl ether.

  • Combine the ethyl ether fractions and dry over anhydrous sodium sulfate.

  • Filter the dried ethyl ether extract to remove the sodium sulfate.

  • Concentrate the extract to a small volume using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract can then be further purified or analyzed by chromatography.

Solid-Phase Extraction (SPE) for Clean-up of this compound from Animal Feed Extract

This is a general protocol for SPE clean-up that can be optimized for your specific animal feed matrix and extraction solvent.

Materials:

  • Animal feed extract (e.g., in acetonitrile/water)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol

  • Deionized water

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Condition the SPE Cartridge:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the Sample:

    • Dilute the animal feed extract with deionized water to reduce the organic solvent concentration to less than 20%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Wash the Cartridge:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Dry the Cartridge:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining water.

  • Elute this compound:

    • Elute the this compound from the cartridge with 5-10 mL of methanol or ethyl acetate. Collect the eluate.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume of mobile phase for HPLC or LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Clean-up cluster_analysis Analysis Sample Complex Matrix (e.g., Animal Feed, Corn) Homogenization Homogenization (Grinding/Blending) Sample->Homogenization Extraction Solid-Liquid Extraction (e.g., ACN/Water) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis HPLC or LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_cleanup Clean-up Issues cluster_matrix Matrix Effects Start Low Recovery of This compound Cause1 Incomplete Extraction Start->Cause1 Cause2 Degradation Start->Cause2 Cause3 Inefficient Clean-up Start->Cause3 Cause4 Signal Suppression Start->Cause4 Solution1 Optimize Solvent Increase Extraction Time Adjust pH Cause1->Solution1 Solution Solution2 Control Temperature Minimize Storage Time Cause2->Solution2 Solution Solution3 Optimize SPE Method (Sorbent, Solvents) Cause3->Solution3 Solution Solution4 Dilute Extract Use Matrix-Matched Standards Cause4->Solution4 Solution

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Storage and Handling of Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Rubratoxin B during storage. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

Solid this compound is stable at room temperature when stored in a dry, dark environment.[1] To prevent degradation, it should be kept in a tightly sealed container to protect it from moisture and light.

Q2: How should I store this compound in solution?

The stability of this compound in solution is influenced by several factors, including the solvent, temperature, and exposure to light.[1] For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. The use of amber vials or light-blocking containers is crucial to prevent photodegradation.

Q3: What are the best solvents for dissolving and storing this compound?

This compound is very soluble in acetone, and fairly soluble in alcohols and esters.[1] It is only partially soluble in water and insoluble in non-polar solvents like chloroform.[1] For creating stock solutions, acetone, methanol, or ethanol are suitable choices. The choice of solvent may impact the stability of the solution, and it is advisable to perform a stability study for your specific solvent and storage conditions.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can lead to the degradation of this compound. Heating at 85-100°C for two hours can destroy or alter the toxin.[1] Therefore, exposure of this compound, both in solid form and in solution, to high temperatures should be avoided.

Q5: Is this compound sensitive to light?

Q6: What is the impact of pH on the stability of this compound?

The optimal pH for the production of this compound by Penicillium purpurogenum is 5.5. Deviations from this pH may affect its stability. It is advisable to maintain a pH around this value in aqueous solutions if possible, though the stability across a wider pH range has not been extensively documented.

Q7: How can I check the purity of my this compound sample?

The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC). These methods can separate this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Check the storage conditions of the stock solution (temperature, light exposure). 3. Analyze the purity of the stock solution using HPLC or TLC.
Appearance of extra peaks in HPLC chromatogram Degradation of this compound.1. Review storage and handling procedures. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the analytical method is stability-indicating.
Inconsistent experimental results Instability of working solutions.1. Prepare fresh working solutions for each experiment. 2. Minimize the time working solutions are kept at room temperature. 3. Evaluate the stability of this compound in your specific experimental buffer or medium.
Precipitation in stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent. 3. Ensure vials are tightly sealed to prevent solvent evaporation.

Data Presentation

Table 1: Solubility and General Stability of this compound

Parameter Information Reference
Physical Form White crystalline powder
Solubility Very Soluble: Acetone Fairly Soluble: Alcohols, Esters Partially Soluble: Water Insoluble: Non-polar solvents (e.g., Chloroform)
Solid State Stability Stable at room temperature
Thermal Stability Degrades upon heating at 85-100°C for 2 hours
pH for Optimal Production 5.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Acetone, Methanol, or Ethanol)

  • Amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Wrap the vial in aluminum foil for extra light protection.

  • Label the vial clearly with the name of the compound, concentration, solvent, date of preparation, and storage conditions.

  • Store the stock solution at -20°C or below for long-term storage.

Protocol 2: Assessment of this compound Purity by HPLC-UV

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size).

  • Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).

  • Detection: UV absorbance at 254 nm.

  • Flow Rate: 1.0 mL/min (typical, may need optimization).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.

  • Prepare the sample solution to be analyzed at a similar concentration.

  • Filter both the standard and sample solutions through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of the main this compound peak and any additional peaks that may indicate impurities or degradation products.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Purity Analysis start Weigh Solid this compound dissolve Dissolve in Anhydrous Solvent start->dissolve store Store in Amber Vial at -20°C dissolve->store prepare_sample Prepare Sample for HPLC store->prepare_sample Use Stored Solution hplc HPLC-UV Analysis prepare_sample->hplc data Analyze Chromatogram hplc->data

Caption: Experimental workflow for preparing and analyzing this compound solutions.

degradation_pathway cluster_factors Degradation Factors temp Temperature degraded Degradation Products (Inactive/Altered) temp->degraded light Light light->degraded moisture Moisture moisture->degraded ph pH ph->degraded rubratoxin This compound (Stable) rubratoxin->degraded Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Rubratoxin B Stability in Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Rubratoxin B in various solvents. While specific quantitative stability data is limited in publicly available literature, this guide offers best practices, troubleshooting advice, and a detailed protocol to help you conduct your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered to be stable at room temperature in its solid, crystalline form.[1] However, its stability in solution is dependent on several factors including the solvent, storage temperature, presence of moisture, and exposure to light and air.[1]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits varying solubility in different solvents. It is reported to be:

  • Very soluble in acetone.[1]

  • Fairly soluble in alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate).[1]

  • Partially soluble in water.[1]

  • Insoluble in non-polar solvents like chloroform and oils.

Q3: Is there a comprehensive dataset on the stability of this compound in different solvents?

A3: Currently, there is a lack of comprehensive, publicly available quantitative data comparing the stability of this compound across a range of pure solvents over extended periods. Researchers are encouraged to perform their own stability studies for their specific experimental conditions and solvent systems.

Q4: What analytical methods are suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound. A reversed-phase HPLC system can resolve this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound Inappropriate solvent choice.Refer to the solubility information in the FAQs. Use acetone for high solubility or alcohols/esters for fair solubility. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures.
Inconsistent results in bioassays Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound before each experiment. If storage is necessary, store at low temperatures (e.g., -20°C) in a tightly sealed, light-protected container. Perform a stability check of this compound in your specific assay buffer.
Loss of this compound concentration in stock solutions over time Degradation due to solvent, temperature, light, or air exposure.Store stock solutions at -20°C or lower in amber vials to protect from light. Use high-purity solvents. Before use, allow the solution to come to room temperature and vortex gently. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.This indicates instability under your storage or experimental conditions. The experimental protocol below can be used to identify stable conditions. Consider using a stability-indicating HPLC method to track the formation of degradation products.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a solvent of interest.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of high-purity this compound crystalline solid.
  • Dissolve the solid in the desired solvent (e.g., acetone, methanol, ethyl acetate) to a known concentration (e.g., 1 mg/mL).
  • Ensure complete dissolution, using gentle vortexing if necessary.

2. Sample Preparation for Stability Study:

  • Aliquot the stock solution into several amber HPLC vials or glass tubes with secure caps.
  • Prepare multiple sets of aliquots for analysis at different time points and storage conditions.

3. Storage Conditions:

  • Store the aliquots under various conditions you wish to test, for example:
  • -20°C (Freezer)
  • 4°C (Refrigerator)
  • Room Temperature (e.g., 25°C)
  • Elevated Temperature (e.g., 40°C) - for accelerated stability testing.
  • Protect one set of samples at each temperature from light by wrapping the vials in aluminum foil to compare with a set exposed to ambient light.

4. Time Points for Analysis:

  • Analyze one aliquot from each storage condition at predetermined time points. A suggested schedule could be:
  • Time 0 (immediately after preparation)
  • 24 hours
  • 72 hours
  • 1 week
  • 2 weeks
  • 1 month
  • Longer intervals as needed.

5. HPLC Analysis:

  • At each time point, bring the sample to room temperature.
  • If necessary, dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into an HPLC system equipped with a UV detector. A common detection wavelength for this compound is 254 nm.
  • Use a validated, stability-indicating HPLC method to separate this compound from any potential degradants.
  • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the initial concentration at Time 0.
  • Plot the percentage of remaining this compound against time for each storage condition.
  • This data can be used to determine the rate of degradation and the shelf-life of this compound in that specific solvent and under those conditions.

Data Presentation

While specific quantitative data from the literature is not available, the results from the experimental protocol above can be summarized in a table similar to the one below for each solvent tested.

Table 1: Stability of this compound in [Solvent Name] at Different Temperatures

Time Point% Remaining at -20°C% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0 hours 100%100%100%100%
24 hours [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
72 hours [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
1 week [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
2 weeks [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
1 month [Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 24h, 72h, etc.) cluster_output Output prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 Store aliquots storage_4 4°C aliquot->storage_4 storage_25 25°C aliquot->storage_25 storage_40 40°C (Accelerated) aliquot->storage_40 hplc HPLC Analysis storage_neg20->hplc storage_4->hplc storage_25->hplc storage_40->hplc data_analysis Data Analysis hplc->data_analysis report Generate Stability Report (Data Tables & Graphs) data_analysis->report

Caption: Workflow for assessing the stability of this compound in a given solvent.

References

Technical Support Center: Troubleshooting Low Recovery of Rubratoxin B in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubratoxin B analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of this compound during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in HPLC?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues are related to sample preparation, analyte degradation, and suboptimal chromatographic conditions. Inadequate extraction, losses during cleanup steps, and degradation due to heat, light, or pH can significantly reduce the amount of this compound that reaches the detector.

Q2: How can I improve the extraction efficiency of this compound from my sample matrix?

A2: The choice of extraction solvent is critical for achieving high recovery. Mixtures of organic solvents and water are commonly used for mycotoxin analysis. For this compound, solvent systems like acetonitrile-water-glacial acetic acid have been shown to be effective.[1] To enhance extraction, consider adjusting the solvent polarity based on your specific sample matrix.[2] Techniques such as sonication or increasing the sample-to-solvent ratio can also improve extraction yields.[2]

Q3: Is this compound susceptible to degradation during sample preparation and analysis?

A3: Yes, this compound can be unstable under certain conditions. Factors such as storage temperature, moisture content of the feed, and atmospheric conditions can affect its stability and lead to lower recovery rates.[3] Additionally, heating at temperatures between 85-100°C for extended periods can destroy or alter the toxin.[3] It is advisable to protect samples from light and excessive heat and to process them in a timely manner. Adding antioxidants or using nitrogen gas during evaporation steps can help prevent degradation.

Q4: What are the optimal HPLC conditions for this compound analysis?

A4: A reversed-phase HPLC system is commonly used for the separation of this compound. A C18 column is a suitable choice. The mobile phase often consists of a mixture of acetonitrile, water, and an acid, such as acetic acid, to improve peak shape and resolution. A gradient elution may be beneficial for complex samples to achieve better separation and sharper peaks. The detection is typically performed using a UV detector at 254 nm.

Q5: How can I confirm that the low recovery is not due to issues with my HPLC system?

A5: To rule out system-related problems, perform regular maintenance and system suitability tests. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the detector is functioning correctly. Injecting a known concentration of a pure this compound standard can help you assess the performance of your column and detector. If the standard gives a good response, the problem likely lies in the sample preparation steps.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery of this compound.

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to identify the source of low recovery.

G start Start: Low this compound Recovery check_system 1. Verify HPLC System Performance (Inject Standard) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (Pump, Detector, Column) system_ok->troubleshoot_system No check_sample_prep 2. Evaluate Sample Preparation system_ok->check_sample_prep Yes troubleshoot_system->check_system extraction 2a. Review Extraction Protocol check_sample_prep->extraction cleanup 2b. Review Cleanup Protocol check_sample_prep->cleanup stability 2c. Investigate Analyte Stability check_sample_prep->stability optimize_extraction Optimize Extraction (Solvent, Technique) extraction->optimize_extraction optimize_cleanup Optimize Cleanup (SPE, LLE) cleanup->optimize_cleanup mitigate_degradation Mitigate Degradation (Protect from light/heat) stability->mitigate_degradation end End: Recovery Improved optimize_extraction->end optimize_cleanup->end mitigate_degradation->end

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Decision Tree for Diagnosing Low Recovery

This decision tree helps to pinpoint the specific cause of the low recovery.

G root Low Recovery Observed q_standard Is recovery of pure standard also low? root->q_standard a_system Issue is likely with HPLC system or method. Check column, mobile phase, detector. q_standard->a_system Yes q_spike Is recovery of pre-extraction spike low? q_standard->q_spike No a_extraction Problem is in the extraction step. Optimize solvent and technique. q_spike->a_extraction Yes q_post_spike Is recovery of post-extraction spike low? q_spike->q_post_spike No a_cleanup Problem is in the cleanup or evaporation step. Check for analyte loss. q_post_spike->a_cleanup Yes a_matrix Matrix effects are likely the cause. Improve cleanup or use matrix-matched standards. q_post_spike->a_matrix No

References

Technical Support Center: Overcoming Interference in Rubratoxin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubratoxin B quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound. Here, you will find detailed information on managing analytical interferences, comprehensive experimental protocols, and insights into the biological pathways affected by this mycotoxin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during this compound quantification, providing practical solutions and preventive measures.

Sample Preparation and Extraction

Question: I am seeing low and inconsistent recovery of this compound from my animal feed samples. What could be the cause and how can I improve it?

Answer: Low and variable recovery of this compound is a common issue often stemming from the sample matrix and the extraction procedure. Here are several factors to consider and troubleshoot:

  • Matrix Complexity: Animal feed is a complex matrix containing fats, proteins, and carbohydrates that can interfere with extraction efficiency. For high-fat matrices, a defatting step with a non-polar solvent like hexane prior to extraction is recommended.[1]

  • Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile-water mixtures are commonly used for mycotoxin extraction.[1][2] However, the optimal ratio can vary depending on the specific feed composition. It is advisable to optimize the solvent ratio. For some mycotoxins, 100% acetonitrile has shown good recoveries in certain matrices like white rice, but not in others like brown rice, highlighting the need for matrix-specific optimization.[1]

  • pH of Extraction: The recovery of some mycotoxins can be pH-dependent. Adjusting the pH of the extraction solvent can improve the partitioning of this compound into the solvent phase.

  • Sample Homogeneity: Mycotoxin contamination in solid samples can be heterogeneous.[3] Ensure your sample is finely ground and thoroughly homogenized before taking a subsample for extraction to ensure representativeness.

  • Storage Conditions: this compound can degrade under certain conditions. Studies have shown that storage temperature, moisture content, and atmosphere can significantly affect its stability in mixed feed. Samples should be stored in a cool, dark, and dry place to minimize degradation.

Question: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis and can lead to inaccurate quantification. Here are several strategies to address this issue:

  • Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds before analysis. Various solid-phase extraction (SPE) cartridges are available for this purpose. Immunoaffinity columns (IACs), which use antibodies specific to the mycotoxin, offer very high selectivity and are excellent at removing interfering substances. Other SPE sorbents like Oasis PRiME HLB have also shown good recoveries for a broad range of mycotoxins.

  • Dilution of the Extract: A simple approach to reduce matrix effects is to dilute the sample extract before injection. This reduces the concentration of interfering compounds along with the analyte. However, this may compromise the limit of detection if the initial concentration of this compound is low.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type that is free of this compound). This helps to compensate for the signal suppression or enhancement caused by the matrix, as the standards and samples will be affected similarly.

  • Use of Internal Standards: The use of an isotopically labeled internal standard (IL-IS) is a highly effective way to correct for matrix effects. The IL-IS is added to the sample before extraction and co-elutes with the analyte. Since it has a similar chemical structure and ionization efficiency, any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for accurate quantification.

Chromatographic Analysis (HPLC/LC-MS)

Question: I am experiencing peak tailing and broad peaks for this compound in my HPLC analysis. What are the possible causes and solutions?

Answer: Peak tailing and broadening can compromise resolution and lead to inaccurate integration. The causes can be chemical or mechanical:

  • Secondary Interactions: Peak tailing for acidic or basic compounds can occur due to secondary interactions with the stationary phase, such as with residual silanol groups on C18 columns. Operating the mobile phase at a lower pH can help to suppress the ionization of acidic silanols and reduce these interactions. Using a highly deactivated column with end-capping can also minimize this effect.

  • Column Contamination and Voids: Accumulation of matrix components on the column frit or at the head of the column can lead to peak distortion. Using a guard column can help protect the analytical column. If contamination is suspected, flushing the column with a strong solvent may help. A void at the column inlet can also cause peak tailing; reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this.

  • Mobile Phase Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with appropriate fittings and minimal tubing length.

Question: I am seeing unexpected peaks in my chromatogram. How can I identify if they are interferences?

Answer: Unexpected peaks can arise from various sources:

  • Matrix Components: These are compounds from the sample matrix that were not removed during cleanup and co-elute with the analyte. To confirm, inject a blank matrix extract and compare the chromatogram to that of your sample and standard.

  • Cross-Contamination: Carryover from a previous injection of a high-concentration sample can lead to ghost peaks. Implement a robust needle wash protocol in your autosampler and run blank injections between samples to check for carryover.

  • Degradation Products: this compound may degrade during sample processing or storage, leading to the appearance of new peaks. Ensure proper storage and handling of samples and standards.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, solvents, or filters. Systematically flushing each component can help identify the source.

Immunoassay Analysis (ELISA)

Question: My ELISA results for this compound are higher than expected and do not correlate well with my LC-MS/MS data. What could be the reason?

Answer: Discrepancies between immunoassay and chromatographic methods are often due to issues with specificity:

  • Cross-Reactivity: The antibodies used in the ELISA kit may cross-react with other structurally similar compounds present in the sample, leading to a false positive or an overestimation of the this compound concentration. Check the manufacturer's data sheet for information on the cross-reactivity of the antibody with other mycotoxins or metabolites. One study on a multi-mycotoxin ELISA showed that cross-reactivity with other mycotoxins was generally low (2-11%).

  • Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate results. This is known as the "matrix effect" in immunoassays. Diluting the sample can often mitigate these effects, but it may reduce the sensitivity of the assay.

  • Non-Specific Binding: Proteins and other macromolecules in the sample extract can non-specifically bind to the surface of the microplate wells, causing a false positive signal. Using appropriate blocking buffers and wash steps is crucial to minimize non-specific binding.

Quantitative Data on Interference and Mitigation

The following tables summarize quantitative data on the impact of matrix effects and the efficiency of different cleanup methods in mycotoxin analysis. While specific data for this compound is limited, the presented data for other mycotoxins in similar matrices provides a valuable reference for expected performance.

Table 1: Matrix Effects in Mycotoxin LC-MS/MS Analysis

MycotoxinMatrixMatrix Effect (%)*Reference
Deoxynivalenol (DON)Maize-45 to -60
Zearalenone (ZEA)Maize-20 to -40
Aflatoxin B1 (AFB1)Spicesup to -89
Ochratoxin A (OTA)Cereals-15 to -30
Fumonisin B1 (FB1)Mixed Animal Feed> -60

*Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent) - 1) x 100. Negative values indicate signal suppression.

Table 2: Comparison of Recovery Rates for Different Sample Cleanup Methods in Animal Feed

MycotoxinCleanup MethodRecovery (%)RSD (%)Reference
AflatoxinsImmunoaffinity Column (IAC)85-95< 10
Ochratoxin AImmunoaffinity Column (IAC)80-110< 15
ZearalenoneQuEChERS with C1870-100< 15
DeoxynivalenolDilution88-1107.8-22.4
Multi-mycotoxinISOLUTE® Myco SPEHigh recoveriesMeets EU regulations
Multi-mycotoxinOasis PRiME HLB SPE85-108-

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in animal feed and plasma.

Protocol 1: Quantification of this compound in Animal Feed by HPLC-UV

This protocol is adapted from established methods for mycotoxin analysis in complex matrices.

1. Sample Preparation and Extraction

  • Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass a 1 mm sieve).

  • Weigh 25 g of the homogenized sample into a 250 mL flask.

  • Add 100 mL of acetonitrile:water (84:16, v/v).

  • Shake vigorously on a mechanical shaker for 60 minutes.

  • Filter the extract through a fluted filter paper.

2. Sample Cleanup (Solid-Phase Extraction)

  • Use a commercially available SPE cartridge suitable for mycotoxin cleanup (e.g., a C18 or a specialized mycotoxin cleanup column).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Dilute 10 mL of the filtered extract with 40 mL of water.

  • Load the diluted extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 10 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile:water:acetic acid (50:49:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations.

Protocol 2: Quantification of this compound in Swine Plasma by LC-MS/MS

This protocol is based on multi-mycotoxin methods developed for animal biological matrices.

1. Sample Preparation and Extraction

  • Thaw the swine plasma sample at room temperature.

  • To 1 mL of plasma in a centrifuge tube, add 3 mL of acetonitrile containing 1% formic acid. This step also serves to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Sample Cleanup (Optional, depending on matrix effects)

  • For cleaner samples, a dispersive SPE (d-SPE) cleanup can be performed. Add appropriate sorbents (e.g., C18 and PSA) to the supernatant, vortex, and centrifuge.

  • Alternatively, the supernatant can be directly evaporated and reconstituted.

3. Evaporation and Reconstitution

  • Evaporate the supernatant (or the cleaned-up extract) to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

4. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MS Parameters (example, requires optimization):

    • Precursor Ion (m/z): 519.2

    • Product Ions (m/z): To be determined by infusion of a standard.

    • Collision Energy: Optimize for each transition.

    • Dwell Time: 50-100 ms.

  • Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for the most accurate results.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways affected by this compound and the logical workflows for troubleshooting analytical interferences.

RubratoxinB_Interference_Workflow start Start: Inaccurate this compound Quantification check_recovery Low or Inconsistent Recovery? start->check_recovery check_matrix_effects High Matrix Effects (LC-MS)? check_recovery->check_matrix_effects No sample_prep Optimize Sample Prep: - Homogenization - Extraction Solvent - pH Adjustment - Defatting Step check_recovery->sample_prep Yes storage Verify Sample Storage: - Cool, Dark, Dry - Check for Degradation check_recovery->storage Yes check_hplc_peaks Poor Peak Shape (HPLC)? check_matrix_effects->check_hplc_peaks No cleanup Improve Sample Cleanup: - SPE (C18, HLB) - Immunoaffinity Column (IAC) check_matrix_effects->cleanup Yes dilution Dilute Sample Extract check_matrix_effects->dilution Yes calibration Use Matrix-Matched Calibration or Internal Standard check_matrix_effects->calibration Yes check_elisa_correlation Poor Correlation with LC-MS (ELISA)? check_hplc_peaks->check_elisa_correlation No hplc_chem Address Chemical Issues: - Adjust Mobile Phase pH - Use End-capped Column check_hplc_peaks->hplc_chem Yes hplc_mech Check Mechanical Issues: - Use Guard Column - Check for Voids/Plugging - Minimize Extra-column Volume check_hplc_peaks->hplc_mech Yes elisa_spec Investigate Specificity: - Check Cross-reactivity Data - Test for Matrix Effects - Optimize Blocking/Washing check_elisa_correlation->elisa_spec Yes end Accurate Quantification check_elisa_correlation->end No sample_prep->end storage->end cleanup->end dilution->end calibration->end hplc_chem->end hplc_mech->end elisa_spec->end PP2A_Inhibition_Pathway cluster_PP2A Protein Phosphatase 2A (PP2A) Holoenzyme A_subunit A (Scaffold) C_subunit C (Catalytic) A_subunit->C_subunit B_subunit B (Regulatory) C_subunit->B_subunit Phosphorylated_Protein Phosphorylated Substrate Protein (e.g., in MAPK pathway) C_subunit->Phosphorylated_Protein Catalyzes RubratoxinB This compound RubratoxinB->C_subunit Inhibits Dephosphorylated_Protein Dephosphorylated Substrate Protein Phosphorylated_Protein->Dephosphorylated_Protein Dephosphorylation Cellular_Response Altered Cellular Response: - Cell Growth Regulation - Apoptosis Phosphorylated_Protein->Cellular_Response Sustained Signaling Dephosphorylated_Protein->Cellular_Response RubratoxinB_Glycogen_Pathway cluster_nucleus Nucleus RubratoxinB This compound pCREB p-CREB (Phosphorylated) RubratoxinB->pCREB Reduces Levels CEBPa C/EBPα RubratoxinB->CEBPa Reduces Levels CREB CREB CREB->pCREB Phosphorylation PEPCK_Gene PEPCK Gene pCREB->PEPCK_Gene Activates Transcription CEBPa->PEPCK_Gene Activates Transcription PEPCK_mRNA PEPCK mRNA PEPCK_Gene->PEPCK_mRNA Transcription PEPCK_Protein PEPCK Protein PEPCK_mRNA->PEPCK_Protein Translation Gluconeogenesis Gluconeogenesis PEPCK_Protein->Gluconeogenesis Catalyzes Glycogen_Depletion Hepatic Glycogen Depletion Gluconeogenesis->Glycogen_Depletion Prevents Oxidative_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mycotoxin Mycotoxin (e.g., this compound - Postulated) ROS Increased Reactive Oxygen Species (ROS) Mycotoxin->ROS Keap1_Nrf2 Keap1-Nrf2 Complex Mycotoxin->Keap1_Nrf2 Inhibition (as seen with other mycotoxins) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Against Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

References

Technical Support Center: Optimizing Cell Viability Assays for Rubratoxin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell viability assays for Rubratoxin B cytotoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cytotoxic mechanisms?

A1: this compound is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum.[1][2] Its cytotoxicity stems from its ability to inhibit several key cellular enzymes, including protein phosphatase 2A (PP2A) and Na+/K+-transporting ATPases.[1] This inhibition disrupts cellular signaling, hinders proliferation, and ultimately induces apoptosis (programmed cell death).[1]

Q2: Which cell viability assay is best for studying this compound cytotoxicity?

A2: The choice of assay depends on the specific research question and experimental setup. The most common assays are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic function. It is a widely used and cost-effective endpoint assay.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, it measures mitochondrial activity but produces a water-soluble formazan product, simplifying the protocol.

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity (necrosis).

A comparative analysis of these assays is recommended for your specific cell line and experimental conditions to determine the most sensitive and reproducible method for detecting this compound-induced cytotoxicity.

Q3: What is the optimal cell seeding density for a this compound cytotoxicity experiment?

A3: The optimal seeding density is crucial for accurate results and must be determined empirically for each cell line.[3]

  • Too few cells will result in a weak signal that may be difficult to distinguish from background noise.

  • Too many cells can lead to over-confluence, nutrient depletion, and altered metabolic states, which can confound the results.

A cell titration experiment is the best way to determine the optimal density. This involves seeding a range of cell concentrations and measuring their viability after a set incubation period to identify the linear range of the assay.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on the cell line's doubling time and the desired endpoint. Cytotoxic effects of mycotoxins are often time and dose-dependent. Typical incubation periods range from 24 to 72 hours. Longer incubation times may reveal cytotoxic effects at lower concentrations of the toxin. It is important to ensure that control (untreated) cells do not become over-confluent during the incubation period.

Q5: What solvent should I use to dissolve this compound, and what is a safe final concentration for my cell culture?

A5: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving mycotoxins for in vitro studies. It is critical to use a final solvent concentration that is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
High Background Signal 1. Contamination of media or reagents. 2. Interference from phenol red in the culture medium. 3. Direct reduction of the assay reagent by this compound.1. Use sterile technique and fresh, high-quality reagents. 2. Use a phenol red-free medium during the assay incubation period. 3. Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction.
Low Signal/Absorbance 1. Cell seeding density is too low. 2. Incubation time with this compound or assay reagent is too short. 3. Incomplete dissolution of formazan crystals (MTT assay).1. Perform a cell titration experiment to determine the optimal seeding density. 2. Increase the incubation time with the toxin or the assay reagent. 3. Ensure complete solubilization of formazan crystals by thorough mixing or shaking before reading the plate.
High Variability Between Replicates 1. Uneven cell seeding. 2. "Edge effect" in the microplate due to evaporation. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and be consistent with pipetting technique.
Unexpected Increase in Viability 1. At low concentrations, some toxins can stimulate metabolic activity. 2. Interference of this compound with the assay chemistry.1. Correlate the assay results with direct cell counting (e.g., Trypan Blue exclusion) to confirm if an increase in signal corresponds to an increase in cell number. 2. Validate findings with an alternative assay that has a different detection principle (e.g., an ATP-based assay).

Data Presentation

Due to a lack of specific published IC50 values for this compound in common cell lines like HepG2, Caco-2, and HEK293, the following table provides a template for researchers to populate with their own experimental data. For context, typical IC50 values for other mycotoxins in these cell lines are often in the low to mid-micromolar range, but this can vary significantly.

Cell Line Assay Type Incubation Time (hours) This compound IC50 (µM) Reference/Notes
HepG2 (Human Liver)MTT24[Enter Experimental Data]
48[Enter Experimental Data]
72[Enter Experimental Data]
Caco-2 (Human Colon)XTT24[Enter Experimental Data]
48[Enter Experimental Data]
72[Enter Experimental Data]
HEK293 (Human Embryonic Kidney)LDH24[Enter Experimental Data]
48[Enter Experimental Data]
72[Enter Experimental Data]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock Solution D Treat Cells with This compound B->D C->D E Incubate (24-72h) D->E F Add Viability Reagent (MTT, XTT, or LDH substrate) E->F G Incubate (as per protocol) F->G H Measure Signal (Absorbance) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a typical this compound cytotoxicity assay.

Signaling Pathway

G cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis Regulation RTB This compound ASK1 ASK1 RTB->ASK1 induces MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates Bcl2_fam Bcl-2 Family (e.g., Bax, Bcl-2) JNK->Bcl2_fam regulates p38 p38 MAPK MKK3_6->p38 p38->Bcl2_fam regulates Apoptosis Apoptosis cJun->Apoptosis promotes Mito Mitochondrial Dysfunction Bcl2_fam->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

References

dealing with poor solubility of Rubratoxin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubratoxin B, focusing on challenges related to its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a mycotoxin produced by the fungi Penicillium rubrum and Penicillium purpurogenum.[1] It is a white, crystalline solid that is stable at room temperature.[1] However, heating at 85-100°C for two hours can destroy or alter the toxin.[1] It is a known hepatotoxin and acts as an inhibitor of Protein Phosphatase 2A (PP2A).

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

This compound has limited solubility in water.[1] It is described as being partially or sparingly soluble in aqueous solutions. This inherent chemical property is the primary reason for the dissolution challenges you are experiencing. Forcing it to dissolve directly in aqueous buffers, especially at high concentrations, will likely result in precipitation or an incomplete solution.

Q3: What solvents are recommended for dissolving this compound?

To overcome solubility issues, it is highly recommended to first dissolve this compound in an organic solvent to create a stock solution. The following table summarizes the known solubility characteristics of this compound.

SolventSolubility DescriptionReference
AcetoneVery Soluble[1]
Alcohols (e.g., Ethanol)Fairly Soluble
EstersFairly Soluble
WaterPartially/Sparingly Soluble
Non-polar solvents (e.g., Chloroform, Oils)Insoluble
Dimethyl Sulfoxide (DMSO)Commonly used for in vitro studiesInferred from general lab practice

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Q4: How do I prepare a working solution of this compound for my cell culture experiments from a DMSO stock?

The key is to use a serial dilution method to minimize the final concentration of DMSO in your culture medium, as high concentrations of DMSO can be toxic to cells. A general guideline is to keep the final DMSO concentration at or below 0.5%.

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • In a sterile microcentrifuge tube, weigh out a precise amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.

    • Note: It is advisable to prepare small aliquots of the primary stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed tubes.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your primary stock solution in sterile, pre-warmed cell culture medium. This helps to avoid precipitation that can occur when a highly concentrated DMSO stock is added directly to a large volume of aqueous medium.

  • Prepare the Final Working Solution:

    • Add a small volume of the primary or intermediate stock solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Crucially, ensure the final concentration of DMSO in the culture medium is not cytotoxic. A final concentration of ≤ 0.5% DMSO is generally considered safe for most cell lines.

    • Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to an equivalent volume of cell culture medium without this compound. This is essential to distinguish the effects of the toxin from any effects of the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding DMSO stock to aqueous buffer/medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The transition from a high concentration of organic solvent to an aqueous environment is too abrupt.- Decrease the final concentration of this compound. - Perform a serial dilution, creating an intermediate dilution in your buffer/medium before preparing the final working solution. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.
Inconsistent experimental results. Incomplete dissolution of this compound. Degradation of the compound. Pipetting errors with small volumes of stock solution.- Ensure the initial DMSO stock is fully dissolved before making further dilutions. - Prepare fresh working solutions for each experiment. - Use calibrated pipettes and appropriate pipetting techniques for accurate dilutions.
Observed cytotoxicity in vehicle control group. The final concentration of DMSO is too high for your specific cell line.- Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. - Reduce the final DMSO concentration in your experiments to a level that does not impact cell viability.
Loss of this compound activity over time in prepared solutions. This compound may be unstable in aqueous solutions over extended periods. Adsorption to plasticware.- Prepare fresh working solutions immediately before each experiment. - While specific data on long-term stability in aqueous solutions is limited, it is best practice to avoid prolonged storage of diluted aqueous solutions.

Signaling Pathways and Visualizations

This compound is a known inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that plays a role in regulating numerous signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β pathway is crucial for controlling cell growth, differentiation, and apoptosis.

The interaction between PP2A and the TGF-β signaling pathway is complex. PP2A can dephosphorylate and thereby regulate the activity of TGF-β receptors and the downstream SMAD proteins. By inhibiting PP2A, this compound can therefore modulate TGF-β signaling. The exact outcome of this modulation can be cell-type and context-dependent.

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the signaling pathway of TGF-β, indicating the point of intervention by this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control A This compound (solid) C 10-20 mM Stock Solution A->C Dissolve B Anhydrous DMSO B->C G Vehicle Control (Matching DMSO conc.) B->G Dilute E Final Working Solution (≤ 0.5% DMSO) C->E Dilute D Cell Culture Medium D->E F Cell Culture Medium F->G tgf_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TargetGenes Target Gene Expression SMAD_complex->TargetGenes Regulates PP2A PP2A PP2A->TBRI Dephosphorylates PP2A->SMAD23 Dephosphorylates RubratoxinB This compound RubratoxinB->PP2A Inhibits

References

identifying and minimizing Rubratoxin B degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of Rubratoxin B during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound from experimental samples. Degradation due to improper storage. this compound is susceptible to degradation at elevated temperatures, in the presence of moisture, and under certain atmospheric conditions.[1]Store this compound standards and samples at room temperature or lower in a dry environment.[1] For long-term storage, consider freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Degradation during sample processing. Heating samples at 85-100°C for extended periods can destroy or alter the toxin.[1] Exposure to strong acids or bases may also lead to degradation.Minimize heat exposure during sample extraction and processing. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Maintain a neutral or slightly acidic pH during extraction and analysis.
Adsorption to labware. this compound can adsorb to glass and plastic surfaces, leading to lower recovery.Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of unknown peaks in HPLC or TLC chromatograms. Formation of degradation products. The presence of additional peaks may indicate that this compound has degraded into other compounds.Review sample handling and storage procedures to identify potential causes of degradation. Analyze the unknown peaks using mass spectrometry (MS) to identify their mass-to-charge ratio and potentially elucidate their structures.
Presence of an artifact peak during HPLC analysis. A known artifact peak can appear in reverse-phase HPLC analysis of this compound.This is a known phenomenon and does not necessarily indicate sample degradation. The artifact peak should be documented and excluded from the quantification of this compound.
Inconsistent analytical results. Variability in sample extraction efficiency. The choice of extraction solvent and method can significantly impact the recovery of this compound.Use a validated extraction protocol consistently. A common method involves extraction with ethyl ether from an acidified culture filtrate.[2]
Inconsistent derivatization (if applicable). Some analytical methods for other mycotoxins require a derivatization step, which can be a source of variability.While not explicitly detailed for this compound in the provided results, if a derivatization step is employed, ensure consistent reaction times, temperatures, and reagent concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to this compound degradation are elevated temperature, moisture, and atmospheric conditions.[1] Heating at 85-100°C for two hours can significantly alter or destroy the toxin.

Q2: What are the known degradation products of this compound?

A2: The specific chemical structures of this compound degradation products are not well-documented in the available literature. However, based on the degradation pathways of other mycotoxins with similar structural features, such as aflatoxins, it is hypothesized that degradation may occur through the hydrolysis of the lactone rings present in the this compound molecule. This would result in the formation of carboxylic acid-containing compounds.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is crucial to control the storage and handling conditions. Store this compound in a cool, dry place, protected from light. During sample preparation, avoid high temperatures and extreme pH conditions. Use appropriate solvents for extraction and analysis, such as acetone, ethyl acetate, or a mixture of acetonitrile and water.

Q4: What are the recommended analytical methods for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) are the most common methods for the analysis of this compound. HPLC offers high resolution and sensitivity, with detection limits as low as 5 ng.

Q5: Are there any known interferences in the analysis of this compound?

A5: Yes, an artifact peak is known to appear in the reverse-phase HPLC chromatogram of this compound. This peak should be identified and not be included in the quantification of the toxin.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Effect on Stability Reference
Temperature Stable at room temperature. Degradation occurs at 85-100°C.
Moisture Increased moisture content leads to a higher rate of deterioration.
Atmosphere The specific atmospheric conditions affecting stability are not detailed, but controlled atmosphere is recommended.
pH While not extensively studied for this compound, extreme pH values can degrade other mycotoxins and should be avoided.
Solvents Soluble in acetone, alcohol, and esters. Partially soluble in water. Insoluble in non-polar solvents. Stability in various organic solvents for long-term storage needs to be empirically determined.

Table 2: Summary of Analytical Methods for this compound

Method Mobile Phase/Solvent System Detection Key Parameters Reference
HPLC Acetonitrile:Water:Ethyl Acetate (11:9.9:3)UV Absorbance at 254 nmReversed-phase small-particle (10 µm) column
TLC Glacial Acetic Acid:Methanol:Chloroform (2:20:80 v/v/v)Shortwave UV lightAdsorbent: Silica Gel HF254

Experimental Protocols

Protocol 1: Minimizing this compound Degradation During Fungal Culture Extraction

This protocol is based on established methods for extracting mycotoxins from Penicillium rubrum cultures.

Materials:

  • Penicillium rubrum culture filtrate

  • Hydrochloric acid (HCl)

  • Ethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silanized glassware

Procedure:

  • Acidification: Adjust the pH of the fungal culture filtrate to 1.5 with HCl. This will cause the toxin to precipitate if it is abundant.

  • Extraction: Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl ether. Repeat the extraction three times to ensure complete recovery.

  • Drying: Pool the ethyl ether extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the ethyl ether under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Redissolve the dried extract in a suitable solvent (e.g., acetone or acetonitrile) and store in a silanized glass vial at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a detailed guide for the quantitative analysis of this compound using HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • This compound standard

  • Sample extracts

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and ethyl acetate in a ratio of 11:9.9:3 (v/v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3)

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL (typical, may require optimization)

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample extracts.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis of this compound

This protocol provides a step-by-step guide for the qualitative and semi-quantitative analysis of this compound by TLC.

Materials and Equipment:

  • TLC plates coated with Silica Gel HF254

  • TLC developing tank

  • Glacial acetic acid

  • Methanol

  • Chloroform

  • This compound standard

  • Sample extracts

  • UV lamp (shortwave)

Procedure:

  • Solvent System Preparation: Prepare the developing solvent by mixing glacial acetic acid, methanol, and chloroform in a ratio of 2:20:80 (v/v/v).

  • Plate Preparation: Draw a faint pencil line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spotting: Apply 5-10 µL of the sample extracts and the this compound standard to the marked points on the plate. Allow the spots to dry completely.

  • Development: Place the TLC plate in the developing tank containing the solvent system. Ensure the solvent level is below the spotting line. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow it to air dry completely in a fume hood. Visualize the spots under a shortwave UV lamp. This compound will appear as a dark spot against a green fluorescent background.

  • Analysis: Compare the Rf value of the spot in the sample to that of the standard to identify the presence of this compound. The intensity of the spot can be used for semi-quantitative estimation.

Visualizations

RubratoxinB_Degradation_Pathway cluster_legend Legend RubratoxinB This compound (Contains Lactone Rings) Degradation_Conditions Degradation Conditions (Heat, Moisture, Extreme pH) Hydrolysis Hydrolysis of Lactone Rings RubratoxinB->Hydrolysis Degradation_Conditions->Hydrolysis Induces Degradation_Products Potential Degradation Products (e.g., Carboxylic Acid Derivatives) Hydrolysis->Degradation_Products Start Starting Compound Condition Condition Process Process Product Product

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow_Stability Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Heat, pH, Light) Start->Stress_Conditions Sample_Collection Collect Samples at Different Time Points Stress_Conditions->Sample_Collection Analysis Analyze by HPLC/TLC Sample_Collection->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation End End: Determine Stability Data_Evaluation->End

Caption: Experimental workflow for assessing this compound stability.

Analytical_Workflow Sample Sample Containing This compound Extraction Extraction (e.g., Ethyl Ether) Sample->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Analysis_Choice Choose Analytical Method Concentration->Analysis_Choice HPLC HPLC Analysis Analysis_Choice->HPLC Quantitative TLC TLC Analysis Analysis_Choice->TLC Qualitative/ Semi-quantitative Quantification Quantification HPLC->Quantification Identification Identification TLC->Identification

References

Rubratoxin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Rubratoxin B from crude extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound consistently low after extraction?

Answer: Low yields of this compound can stem from several factors related to its stability and the extraction process itself. This compound is sensitive to high temperatures, moisture, and the surrounding atmosphere[1].

  • Extraction Solvent: The choice of extraction solvent is critical. While various solvents can be used for mycotoxin extraction, acetonitrile-water mixtures are commonly employed[2]. For liquid cultures of Penicillium rubrum, liquid-liquid extraction with ethyl ether has been successfully used[3][4]. Ensure the solvent system is optimized for your specific crude extract.

  • pH of the Medium: The pH of the culture filtrate can influence extraction efficiency. Lowering the pH of the culture filtrate to 1.5 can cause the toxin to precipitate, making it more readily extractable[5].

  • Storage Conditions: Improper storage of the crude extract or the fungal culture can lead to degradation of the toxin. Store samples in a dry, cool, and well-ventilated place.

  • Incomplete Extraction: Ensure thorough mixing and sufficient extraction time to allow for the complete transfer of this compound from the crude extract to the solvent.

Question: My this compound fraction from column chromatography is still colored. How can I remove these pigments?

Answer: Co-elution of pigments is a common issue in the purification of mycotoxins from fungal extracts.

  • Column Chromatography Optimization: The choice of solvent system for your silica gel column is crucial. A common mobile phase for TLC analysis of this compound is glacial acetic acid-methanol-chloroform (2:20:80, v/v/v). This or a similar gradient system can be adapted for column chromatography to improve separation from pigments.

  • Recrystallization: After column chromatography, recrystallization is an effective step to remove adhering colored impurities. Acetone has been reported as a suitable solvent for the recrystallization of this compound.

  • Pre-column Cleanup: Consider a preliminary cleanup step before the main chromatographic separation to remove the bulk of interfering pigments.

Question: I'm observing streaking and poor separation on my TLC plates when analyzing fractions. What could be the cause?

Answer: Streaking and poor separation on TLC plates can be due to several factors:

  • Sample Overloading: Applying too much sample to the TLC plate can lead to streaking. Try diluting your sample before spotting it on the plate.

  • Inappropriate Solvent System: The polarity of the developing solvent may not be optimal for your sample. If the spots remain at the baseline, the solvent is not polar enough. If they travel with the solvent front, it is too polar. Adjust the solvent ratios to achieve a good separation.

  • Sample Acidity/Basicity: this compound is an acidic compound. If your sample is too acidic or basic, it can interact with the silica gel and cause streaking. Adding a small amount of acetic acid to the mobile phase can sometimes improve the spot shape for acidic compounds.

  • Insoluble Material: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate. Any insoluble material can cause streaking.

Question: The purity of my final this compound product is not satisfactory after recrystallization. What can I do?

Answer: If recrystallization alone is not sufficient to achieve the desired purity, consider the following:

  • Multiple Recrystallizations: A single recrystallization may not be enough to remove all impurities. A second or even third recrystallization can significantly improve purity.

  • Solvent Choice for Recrystallization: While acetone is a reported solvent, you may need to experiment with other solvent systems or solvent pairs to find the optimal conditions for crystallizing this compound while leaving impurities in the solution.

  • Preparative HPLC: For very high purity, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reversed-phase C18 column with a mobile phase of acetonitrile-water-ethyl acetate has been used for the analytical separation of Rubratoxins and could be adapted for preparative scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a liquid fungal culture?

A1: The initial and crucial step is the efficient extraction of the toxin from the culture medium. A widely used method is liquid-liquid extraction of the concentrated culture medium with ethyl ether. Acidifying the medium to a pH of 1.5 prior to extraction can enhance the recovery of this compound.

Q2: What type of chromatography is most effective for purifying this compound?

A2: Silica gel column chromatography is a standard and effective method for the initial cleanup of the crude extract to remove colored impurities and other contaminants. For achieving high purity, preparative HPLC is a powerful technique.

Q3: How can I monitor the purification process and identify fractions containing this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of your column chromatography and identifying fractions containing this compound. The toxin can be visualized as a dark spot against a green fluorescent background under shortwave UV light on silica gel plates containing a fluorescent indicator.

Q4: What are the key safety precautions I should take when handling this compound?

A4: this compound is a toxic mycotoxin and should be handled with care in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust if handling the solid form and prevent contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound.

Q5: How should I store purified this compound?

A5: this compound is stable at room temperature for short periods. For long-term storage, it is advisable to store it in a tightly closed container in a dry, cool, and well-ventilated place, protected from light to prevent degradation.

Data Presentation

Table 1: Chromatographic Data for this compound Analysis

ParameterMethodDetailsReference
TLC Mobile Phase Silica Gel TLCGlacial Acetic Acid:Methanol:Chloroform (2:20:80, v/v/v)
TLC Visualization UV LightDark spot on fluorescent green background (shortwave UV)
HPLC Mobile Phase Reversed-Phase HPLCAcetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v)
HPLC Column Reversed-PhaseSmall-particle (10 µm) C18 column
HPLC Detection UV Absorbance254 nm

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol is synthesized from methods described for the extraction of this compound from Penicillium rubrum cultures.

  • Culture Growth: Grow Penicillium rubrum in stationary cultures of a suitable medium, such as Mosseray's simplified Raulin solution enriched with 2.5% malt extract, for 21 days to achieve maximum toxin production. A yield of up to 874.7 mg of toxin per liter of medium has been reported under these conditions.

  • Culture Filtration: Separate the fungal mycelium from the culture broth by filtration.

  • Concentration: Concentrate the culture filtrate to a smaller volume using a rotary evaporator.

  • Acidification: Adjust the pH of the concentrated filtrate to 1.5 with a suitable acid (e.g., HCl). This will cause this compound to become turbid if present in high concentrations.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the acidified concentrate with an equal volume of ethyl ether. Repeat the extraction process three times to ensure complete recovery of the toxin.

  • Drying and Evaporation: Combine the ethyl ether extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol for silica gel column chromatography that can be adapted for this compound purification.

  • Column Preparation: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane or a low-polarity mixture of the elution solvent system). Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., a small amount of the elution solvent or a slightly more polar solvent). Apply the sample carefully to the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. For this compound, a gradient elution starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a chloroform-methanol mixture) is recommended. The TLC mobile phase of glacial acetic acid-methanol-chloroform can be adapted for this purpose.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the partially purified toxin.

Protocol 3: Recrystallization of this compound

This protocol is based on the reported use of acetone for the recrystallization of this compound.

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of hot acetone.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool down slowly to room temperature. Crystal formation should begin as the solution cools.

  • Further Cooling: To maximize the yield of crystals, place the solution in an ice bath for a period of time.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Mandatory Visualization

RubratoxinB_Purification_Workflow A P. rubrum Culture B Filtration A->B C Culture Filtrate B->C D Mycelium (discard) B->D E Concentration (Rotary Evaporation) C->E F Concentrated Filtrate E->F G Acidification (pH 1.5) F->G H Acidified Concentrate G->H I Liquid-Liquid Extraction (Ethyl Ether) H->I J Crude this compound Extract I->J K Aqueous Layer (discard) I->K L Silica Gel Column Chromatography J->L M Partially Purified This compound L->M N Colored Impurities (discard) L->N O Recrystallization (Acetone) M->O P Pure Crystalline This compound O->P Q Mother Liquor (discard) O->Q

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Rubratoxin A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Rubratoxin A and B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic analysis of these mycotoxins and enhance the resolution between them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of Rubratoxin A and B.

Issue 1: Poor or No Resolution Between Rubratoxin A and B Peaks

Q: My chromatogram shows co-eluting or poorly resolved peaks for Rubratoxin A and B. How can I improve the separation?

A: Achieving baseline separation between Rubratoxin A and B is critical for accurate quantification. Several factors can influence resolution. Here are some troubleshooting steps:

  • Mobile Phase Composition: The composition of your mobile phase is a critical factor in achieving resolution. A common mobile phase for separating Rubratoxins A and B is a mixture of acetonitrile, water, and an organic modifier like ethyl acetate or acetic acid.[1][2][3]

    • Action: Systematically adjust the ratio of your mobile phase components. For instance, with an acetonitrile-water-ethyl acetate mobile phase, you can try slightly decreasing the proportion of the stronger solvent (acetonitrile or ethyl acetate) to increase retention times and potentially improve separation.[1] In an acetonitrile-water-glacial acetic acid system, altering the water percentage can improve resolution between closely eluting peaks.[2]

    • See Experimental Protocol 1 for a detailed method on mobile phase optimization.

  • Column Selection: A reversed-phase C18 column is commonly used for Rubratoxin analysis. The quality and specifications of the column can significantly impact resolution.

    • Action: Ensure you are using a high-quality, small-particle (e.g., 10 µm or less) C18 column, which provides a high number of theoretical plates for better efficiency. If you are using an older column, it may have lost its resolving power and should be replaced. Consider columns specifically marketed for mycotoxin analysis, as they are often optimized for this application.

  • Flow Rate: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase.

    • Action: A slower flow rate generally allows for more interaction with the stationary phase, which can lead to better separation. Try reducing your flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.

Issue 2: Peak Tailing or Asymmetrical Peak Shapes

Q: My Rubratoxin peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can compromise resolution and lead to inaccurate integration and quantification. The common causes are secondary interactions with the stationary phase or issues with the mobile phase.

  • Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the Rubratoxins, causing peak tailing.

    • Action:

      • Use a modern, high-purity, end-capped C18 column. These columns have fewer exposed silanol groups.

      • Acidify your mobile phase. Adding a small amount of an acid like glacial acetic acid (e.g., 2%) can suppress the ionization of silanol groups and reduce secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.

    • Action: As mentioned above, adding a small amount of acid to the mobile phase can improve peak shape by keeping the analytes in a single ionic form and minimizing interactions with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.

    • Action: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.

Issue 3: Inconsistent Retention Times

Q: The retention times for my Rubratoxin peaks are shifting between runs. What is causing this variability?

A: Drifting retention times can make peak identification difficult and affect the reliability of your results. The issue often lies with the stability of the HPLC system or the mobile phase.

  • Column Equilibration: Insufficient column equilibration between runs can lead to shifting retention times.

    • Action: Ensure your column is fully equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution. Allow at least 10-15 column volumes of mobile phase to pass through the column before the first injection and between runs.

  • Mobile Phase Preparation: Changes in the mobile phase composition, even minor ones, can cause retention time shifts.

    • Action: Prepare your mobile phase fresh daily and ensure the components are accurately measured. If you are using a solvent mixture, ensure it is thoroughly mixed. The use of a bacteriostatic agent like sodium azide (0.02%) can prevent microbial growth in aqueous mobile phases, which can alter their composition.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Action: Check your system for leaks. Monitor the pump pressure; fluctuations can indicate a problem. If necessary, service the pump, which may include replacing seals or check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Rubratoxin A and B?

A1: A widely cited and effective mobile phase is a mixture of acetonitrile, water, and ethyl acetate in a ratio of approximately 11:9.9:3 (v/v/v). Another reported mobile phase is acetonitrile-water-glacial acetic acid (55:45:2 or 45:55:2, v/v/v).

Q2: What type of column is recommended for Rubratoxin analysis?

A2: A reversed-phase C18 column with a small particle size (e.g., 10 µm or smaller) is recommended for good resolution and sharp peaks.

Q3: What is the typical elution order for Rubratoxin A and B?

A3: In reversed-phase chromatography, Rubratoxin A is less polar and typically elutes before Rubratoxin B.

Q4: What detection method is most suitable for Rubratoxin A and B?

A4: Ultraviolet (UV) absorbance at 254 nm is a common and effective detection method for both Rubratoxins.

Q5: What are the typical detection limits for Rubratoxin A and B using HPLC-UV?

A5: With a sensitive UV detector, detection limits can be in the low nanogram range, for example, 3-5 ng for this compound and 15-20 ng for Rubratoxin A. Another study reported a detection limit as low as 5 ng for this compound.

Data Presentation

Table 1: HPLC Methods for Rubratoxin A and B Resolution
ParameterMethod 1Method 2
Column Reversed-phase, small-particle (10 µm)Reversed-phase µBondapak/C18
Mobile Phase Acetonitrile-Water-Ethyl Acetate (11:9.9:3)Acetonitrile-Water-Glacial Acetic Acid (55:45:2 or 45:55:2)
Detection UV at 254 nmUV at 254 nm
Elution Order Rubratoxin A then this compoundNot specified, but resolves this compound from other mycotoxins
Run Time ~3 minutes~12 minutes (for a mixture of 7 mycotoxins)
Reference Unger & Hayes (1978)Engstrom & Richard (1981)
Table 2: Reported Performance Data
AnalyteDetection Limit (LOD)Linearity RangeReference
Rubratoxin A 15-20 ng0.25-5 µgUnger & Hayes (1978)
This compound 3-5 ng0.05-5 µgUnger & Hayes (1978)
This compound 5 ngNot specifiedEngstrom & Richard (1981)

Experimental Protocols

Experimental Protocol 1: Mobile Phase Optimization for Enhanced Resolution

This protocol describes a systematic approach to optimizing the mobile phase composition to improve the resolution between Rubratoxin A and B.

Objective: To achieve baseline resolution (Rs > 1.5) between Rubratoxin A and B peaks.

Materials:

  • HPLC grade acetonitrile, water, and ethyl acetate (or glacial acetic acid).

  • Rubratoxin A and B analytical standards.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • HPLC system with UV detector.

Procedure:

  • Prepare Initial Mobile Phase:

    • Based on literature, prepare an initial mobile phase, for example, Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).

    • Thoroughly degas the mobile phase before use.

  • Equilibrate the Column:

    • Install the C18 column and equilibrate it with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard Mixture:

    • Prepare a standard mixture containing both Rubratoxin A and B at a known concentration.

    • Inject the standard mixture and record the chromatogram.

  • Evaluate Initial Resolution:

    • Identify the peaks for Rubratoxin A and B.

    • Calculate the resolution (Rs) between the two peaks. If Rs is less than 1.5, proceed with optimization.

  • Systematic Mobile Phase Adjustment:

    • Adjusting Solvent Strength: To increase separation, slightly decrease the percentage of the organic (stronger) solvent. For the example mobile phase, you could try adjusting the acetonitrile or ethyl acetate content.

    • Example Iteration 1: Prepare a new mobile phase with a slightly lower acetonitrile concentration, e.g., Acetonitrile:Water:Ethyl Acetate (10.5:10.4:3, v/v/v).

    • Re-equilibrate and Inject: Equilibrate the column with the new mobile phase and re-inject the standard mixture.

    • Evaluate and Repeat: Compare the new chromatogram with the previous one. If resolution has improved but is still not optimal, continue with small, systematic adjustments. If resolution worsens, adjust the composition in the opposite direction.

  • Finalize Optimized Method:

    • Once a mobile phase composition that provides satisfactory resolution is identified, document the final parameters.

    • Perform multiple injections to confirm the reproducibility of the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample extraction Extraction sample->extraction cleanup Clean-up (SPE) extraction->cleanup hplc_injection HPLC Injection cleanup->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report quantification->report

Caption: Workflow for Rubratoxin A and B Analysis.

troubleshooting_resolution start Poor Resolution of Rubratoxin A & B mp_check Is Mobile Phase Optimized? start->mp_check mp_adjust Adjust Solvent Ratios (e.g., decrease organic %) mp_check->mp_adjust No col_check Is Column Condition Good? mp_check->col_check Yes mp_acidify Add Acid Modifier (e.g., Acetic Acid) mp_adjust->mp_acidify end Resolution Improved mp_acidify->end col_replace Replace with New High-Purity C18 Column col_check->col_replace No fr_check Is Flow Rate Optimal? col_check->fr_check Yes col_replace->end fr_adjust Decrease Flow Rate fr_check->fr_adjust No fr_check->end Yes fr_adjust->end

Caption: Troubleshooting Poor Resolution.

mobile_phase_effect cluster_conditions Mobile Phase Conditions cluster_results Chromatographic Outcome high_organic High Organic Content (Strong Elution) poor_res Poor Resolution Rubratoxin A+B high_organic->poor_res Leads to low_organic Low Organic Content (Weak Elution) good_res Good Resolution Rubratoxin A This compound low_organic->good_res Leads to

Caption: Impact of Mobile Phase on Resolution.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Rubratoxin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Rubratoxin B, a mycotoxin of significant concern due to its hepatotoxic, mutagenic, and teratogenic properties. The focus is on High-Performance Liquid Chromatography (HPLC) as a primary analytical technique, with a comparative look at alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, HPTLC, and LC-MS/MS.

Table 1: Comparison of HPLC Method Performance for this compound Quantification

ParameterHPLC Method 1 (Reversed-Phase)HPLC Method 2 (Normal-Phase)
Linearity Range 0.05 - 5 µgData not readily available for this compound
Limit of Detection (LOD) 3 - 5 ngData not readily available for this compound
Limit of Quantification (LOQ) Data not readily available for this compoundData not readily available for this compound
Recovery Good recovery from urine and plasma[1]Data not readily available for this compound
Precision (RSD%) Data not readily available for this compoundData not readily available for this compound
Detector UV (254 nm)[1]UV
Key Advantages Good sensitivity and reproducibility[1]Different selectivity for complex matrices
Key Limitations May require derivatization for enhanced sensitivityGenerally less reproducible than RP-HPLC

Note: Comprehensive and recent, directly comparable validation data for multiple distinct HPLC methods specifically for this compound is limited in the public domain. The data for Method 1 is based on older, yet foundational, research.

Table 2: Comparison of HPLC with Alternative Methods for Mycotoxin Quantification

ParameterHPLC (General)HPTLC (General for Mycotoxins)LC-MS/MS (General for Mycotoxins)
Linearity Range Typically in the ng to µg rangeTypically in the ng to µg rangeWide dynamic range, pg to µg
Limit of Detection (LOD) ng rangeSub-ng to ng rangepg to sub-ng range
Limit of Quantification (LOQ) ng rangeng rangeSub-ng to ng range
Recovery (%) 70-120% (typical acceptable range)70-120% (typical acceptable range)80-120% (typical acceptable range)
Precision (RSD%) < 15%< 15-20%< 15%
Selectivity GoodModerate to GoodExcellent
Throughput ModerateHighHigh
Key Advantages Robust, reliable, widely availableHigh sample throughput, cost-effectiveHigh sensitivity and selectivity, structural confirmation
Key Limitations Moderate sensitivity, potential for matrix interferenceLower resolution than HPLC, manual stepsHigh initial instrument cost, potential for matrix effects

Experimental Protocols

Below are detailed methodologies for the validation of an HPLC method for this compound quantification. These protocols are based on established principles of analytical method validation.

1. Standard Preparation:

  • Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

2. Sample Preparation (from a solid matrix, e.g., feed):

  • Extraction: Homogenize a known weight of the sample and extract with a suitable solvent (e.g., acetonitrile:water mixture). The extraction process may involve shaking, sonication, or blending.

  • Clean-up: To remove interfering matrix components, a clean-up step is often necessary. This can be achieved using solid-phase extraction (SPE) or immunoaffinity columns (IAC).

  • Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

3. HPLC Method Parameters (Example for Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of an acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: UV detector at 254 nm.

4. Method Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations of this compound standards. Plot the peak area against the concentration and determine the linearity by calculating the coefficient of determination (r²), which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy (Recovery): Spike blank matrix samples with known concentrations of this compound at low, medium, and high levels. Analyze the spiked samples and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze replicate samples of spiked matrix at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples of spiked matrix at the same concentration on different days, by different analysts, or using different equipment.

    • Calculate the relative standard deviation (RSD) for the results.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results to determine the method's reliability during normal use.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound quantification.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol prep Prepare Standards & Spiked Samples protocol->prep robustness Robustness (Vary Parameters) protocol->robustness specificity Specificity (Analyze Blanks) prep->specificity linearity Linearity (Calibration Curve) prep->linearity lod_loq LOD & LOQ (Sensitivity) prep->lod_loq accuracy Accuracy (Recovery) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision data_analysis Data Analysis & Evaluation (Compare against criteria) specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

References

A Comparative Guide to HPLC and LC-MS for Rubratoxin B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of mycotoxins such as Rubratoxin B is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to aid in selecting the most appropriate method for specific research needs.

This compound, a toxic metabolite produced by certain fungi, poses a significant health risk, necessitating reliable analytical methods for its detection and quantification in various matrices. While both HPLC-UV and LC-MS/MS are capable of analyzing this compound, they differ significantly in their performance characteristics, complexity, and cost.

At a Glance: Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it the preferred method for trace-level detection and unambiguous identification.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Moderate; co-eluting compounds can interfere.High; provides structural information for confident identification.
Sensitivity (LOD) 3-5 ng (on-column)[1]Lower detection limits are generally achievable, often in the low ng/mL or µg/kg range for mycotoxins.[2][3]
Quantification Reliable for higher concentrations.Accurate for a wide range of concentrations, including trace levels.
Throughput Can be high for routine analysis.Can be high, especially with multi-mycotoxin methods.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires a higher level of operator expertise for method development and data interpretation.

Experimental Workflows

The analytical workflow for both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each stage, particularly detection, differ significantly.

HPLC-UV and LC-MS/MS Analysis Workflow

Caption: General workflow for this compound analysis by HPLC-UV and LC-MS/MS.

Detailed Experimental Protocols

HPLC-UV Method for this compound

This method is adapted from a published study demonstrating the analysis of this compound in biological matrices.[1]

  • Sample Preparation:

    • For urine samples, adjust the pH to 2 before extraction. For plasma samples, treat with 3 N hydrochloric acid.

    • Extract the sample with ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Instrument: High-Pressure Liquid Chromatograph.

    • Column: Reversed-phase C18 (10 µm particle size).

    • Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).

    • Flow Rate: Not specified, but typically around 1.0 mL/min for standard HPLC.

    • Injection Volume: Not specified.

    • Detection: UV absorbance at 254 nm.

  • Performance:

    • Linear Range: 0.05 - 5 µg for this compound.[1]

    • Limit of Detection (LOD): 3-5 ng of this compound.

    • Recovery: Good recovery was reported for spiked urine and plasma samples.

General LC-MS/MS Multi-Mycotoxin Method
  • Sample Preparation:

    • Homogenize the sample.

    • Extract with a mixture of acetonitrile and water, often with the addition of an acid like formic or acetic acid (e.g., acetonitrile:water:acetic acid 79:20:1, v/v/v).

    • A clean-up step using solid-phase extraction (SPE) or a "dilute and shoot" approach may be employed depending on the matrix complexity. For complex matrices, immunoaffinity columns can be used for highly selective cleanup.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

    • Ion Transitions: These would need to be optimized for this compound by direct infusion of a standard.

  • Performance:

    • LOD/LOQ: LC-MS/MS methods for mycotoxins generally achieve LODs and LOQs in the sub-µg/kg to low µg/kg range. For instance, LODs for various mycotoxins can range from 0.02 to 0.8 µg/kg.

    • Recovery: Recoveries are typically aimed for within the 70-120% range.

    • Linearity: Excellent linearity is usually achieved with correlation coefficients (R²) > 0.99.

Conclusion

For the analysis of this compound, both HPLC-UV and LC-MS/MS are viable techniques.

  • HPLC-UV is a cost-effective and robust method suitable for screening and quantification at moderate to high concentration levels. Its lower specificity, however, can be a limitation in complex matrices where interferences may be present.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification and confirmatory analysis. The ability to perform multi-mycotoxin analysis in a single run is a significant advantage for comprehensive food and feed safety assessment. The higher cost and complexity of the instrumentation and method development are the primary considerations for its implementation.

The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, including the expected concentration range of this compound, the complexity of the sample matrix, the need for confirmatory data, and budgetary constraints.

References

A Comparative Analysis of the Cytotoxicity of Rubratoxin B and Ochratoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two prominent mycotoxins, Rubratoxin B and Ochratoxin A. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding their relative toxic potential and mechanisms of action.

Introduction

This compound and Ochratoxin A are secondary metabolites produced by various species of fungi, primarily belonging to the Penicillium and Aspergillus genera, respectively. These mycotoxins are known contaminants of food and animal feed, posing a significant health risk to humans and animals. Their cytotoxic effects, leading to cell death, are a primary concern and the focus of this comparative guide.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and Ochratoxin A. It is important to note that direct comparative studies using identical cell lines and experimental conditions are limited. Therefore, the data is presented for each toxin individually, and caution should be exercised when making direct comparisons across different studies.

Table 1: In Vitro Cytotoxicity of Ochratoxin A (IC50 Values)

Cell LineAssayIncubation Time (h)IC50 Value (µM)Reference
Vero (Monkey Kidney)Protein Synthesis Inhibition24~14.5[1]
Rat Embryonic MidbrainNeutral Red Uptake961.10[2]
Rat Embryonic Limb BudNeutral Red Uptake961.05[2]
HeLaNot specifiedNot specified0.005[3]
Chicken Embryo FibroblastMTTNot specified0.24[4]

Table 2: In Vivo Acute Toxicity of this compound (LD50 Values)

Animal ModelRoute of AdministrationLD50 Value (mg/kg)Reference
Mouse (ICR)Intraperitoneal0.31 (0.22-0.43)
MouseIntraperitoneal0.22-0.43

Note on Synergistic Effects: Studies have shown that the combined exposure to this compound and Ochratoxin A can lead to synergistic cytotoxic effects. In neonatal Sprague-Dawley rats, the co-administration of this compound significantly reduced the LD50 value of Ochratoxin A by 16-fold, while the presence of Ochratoxin A decreased the LD50 of this compound by 4-fold. This highlights the importance of considering the toxic potential of mycotoxin mixtures.

Mechanisms of Cytotoxicity

Both this compound and Ochratoxin A induce cytotoxicity through various mechanisms, primarily by triggering apoptosis (programmed cell death) and inducing oxidative stress.

Apoptosis Induction

Ochratoxin A is a well-documented inducer of apoptosis. Its pro-apoptotic activity involves the intrinsic (mitochondrial) pathway. Key events include:

  • Mitochondrial Membrane Potential (ΔΨm) Loss: Ochratoxin A triggers a decrease in the mitochondrial membrane potential.

  • Bcl-2 Family Protein Modulation: It causes a decrease in the expression of the anti-apoptotic protein Bcl-xL, while the levels of Bcl-2 remain unaffected.

  • Caspase Activation: Ochratoxin A leads to the activation of initiator caspase-9 and executioner caspase-3, which are critical for the execution of apoptosis.

  • p53 Signaling Pathway: The p53 signaling pathway has been identified as playing a key role in Ochratoxin A-induced apoptosis in various cell types.

This compound also induces apoptosis, although the specific signaling pathways are less characterized compared to Ochratoxin A. It is known to be a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme involved in cell growth and apoptosis. Inhibition of PP2A can lead to the phosphorylation of various downstream targets, ultimately triggering apoptotic cell death.

Oxidative Stress

Both mycotoxins have been shown to induce oxidative stress, which contributes to their cytotoxicity. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the cytotoxicity of Ochratoxin A and a general representation for this compound based on available information.

OchratoxinA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ochratoxin A Ochratoxin A Bcl_xL Bcl-xL (Anti-apoptotic) Ochratoxin A->Bcl_xL Inhibits Bax Bax (Pro-apoptotic) Mito Mitochondrial Membrane Bax->Mito Promotes permeabilization Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Mito->Cytochrome_c Release Cytochrome_c->Apaf1

Caption: Ochratoxin A induced apoptosis signaling pathway.

RubratoxinB_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound PP2A Protein Phosphatase 2A This compound->PP2A Inhibits Apoptotic_Pathways Apoptotic Pathways PP2A->Apoptotic_Pathways Leads to activation of Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis

Caption: General cytotoxic pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with mycotoxins A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Caption: MTT assay experimental workflow.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Ochratoxin A and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Workflow:

LDH_Assay_Workflow A Seed and treat cells as in MTT B Collect cell culture supernatant A->B C Add LDH reaction mixture B->C D Incubate at room temperature C->D E Measure absorbance at 490 nm D->E

Caption: LDH assay experimental workflow.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Add the LDH reaction mixture (containing diaphorase and NAD+) to the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with mycotoxins B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Apoptosis assay experimental workflow.

Protocol:

  • Treat cells with the mycotoxins for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Lyse the treated cells to release intracellular contents.

  • Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

  • Incubate to allow the active caspase-3 to cleave the substrate.

  • Measure the resulting colorimetric or fluorescent signal.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS.

Protocol:

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Treat the cells with the mycotoxins.

  • Measure the increase in fluorescence, which is proportional to the amount of ROS produced, using a fluorescence microscope or plate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential.

Protocol:

  • Load the cells with a potentiometric fluorescent dye (e.g., JC-1 or TMRE).

  • Treat the cells with the mycotoxins.

  • Measure the changes in fluorescence. For JC-1, a shift from red to green fluorescence indicates a decrease in ΔΨm.

Conclusion

Both this compound and Ochratoxin A are potent cytotoxic agents that induce cell death primarily through the induction of apoptosis and oxidative stress. While Ochratoxin A's cytotoxic mechanisms have been more extensively studied, particularly its role in modulating the Bcl-2 family of proteins and activating the caspase cascade, this compound's inhibition of protein phosphatase 2A presents another critical pathway for inducing apoptosis. The available data suggests that both mycotoxins are highly toxic, with Ochratoxin A demonstrating cytotoxicity at low micromolar concentrations in vitro, and this compound showing high toxicity in vivo with low mg/kg LD50 values. The synergistic effects observed when these mycotoxins are combined underscore the heightened risk of co-exposure. Further direct comparative studies are warranted to provide a more definitive ranking of their cytotoxic potential and to fully elucidate the signaling pathways involved in this compound-induced cytotoxicity. This information is crucial for accurate risk assessment and the development of potential therapeutic interventions.

References

Differential Effects of Rubratoxin A and B on Protein Phosphatase 2A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Rubratoxin A and Rubratoxin B on Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes. The information presented is compiled from published experimental data to assist researchers in understanding the distinct potencies and potential applications of these mycotoxins as specific PP2A inhibitors.

Quantitative Comparison of PP2A Inhibition

Experimental data demonstrates a significant difference in the potency of Rubratoxin A and this compound in inhibiting PP2A activity. Rubratoxin A is a highly potent and specific inhibitor, while this compound exhibits a considerably weaker inhibitory effect.[1][2] The inhibitory concentrations are summarized in the table below.

MycotoxinIC50 (µM)Ki (µM)Notes
Rubratoxin A 0.170[1][3]0.0287[1]Potent and highly specific inhibitor of PP2A.
This compound 2.953.1Weakly inhibits PP2A.

IC50: The half maximal inhibitory concentration, representing the concentration of the toxin required to inhibit 50% of the PP2A enzyme activity. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Differential Cellular Effects

The disparity in inhibitory potency between Rubratoxin A and B is also reflected in their effects on cultured cells. Treatment with 20 µM of Rubratoxin A for 3 hours leads to a noticeable inhibition of intracellular PP2A, resulting in the hyperphosphorylation of PP2A substrate proteins. In contrast, a similar concentration of this compound does not produce a significant effect on the phosphorylation state of these proteins, with higher concentrations being required to induce a similar outcome.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the differential inhibitory effects of Rubratoxin A and B on PP2A activity.

In Vitro PP2A Inhibition Assay (pNPP Dephosphorylation Assay)

This assay quantifies the inhibitory effect of Rubratoxins A and B on the catalytic activity of purified PP2A.

Materials:

  • Purified Protein Phosphatase 2A (PP2A)

  • Rubratoxin A and this compound of known concentrations

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 2 mM dithiothreitol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Rubratoxin A and this compound in the assay buffer. Prepare a working solution of pNPP in the same buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add a defined amount of purified PP2A to each well. Subsequently, add the different concentrations of Rubratoxin A or this compound to the respective wells. Include control wells with PP2A and buffer only (no inhibitor) and blank wells with buffer only. Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the toxins to interact with the enzyme.

  • Substrate Addition and Reaction: Initiate the phosphatase reaction by adding the pNPP solution to all wells.

  • Measurement of Product Formation: Allow the reaction to proceed for a defined time (e.g., 60 minutes). The dephosphorylation of pNPP by PP2A generates p-nitrophenol, which is a colored product. Measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of PP2A inhibition for each concentration of Rubratoxin A and B relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each toxin. The Ki value can be determined using a Lineweaver-Burk plot by assessing the inhibitory activity at varying substrate concentrations.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

G Signaling Pathway of PP2A Inhibition by Rubratoxins cluster_0 Normal Cellular Process cluster_1 Inhibition by Rubratoxins PP2A PP2A Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylation Hyperphosphorylation Hyperphosphorylation of Substrate Protein Substrate Dephosphorylated Substrate Protein Kinase Protein Kinase Kinase->Substrate Phosphorylation Rubratoxin_A Rubratoxin A (High Potency) Rubratoxin_A->PP2A Strong Inhibition Rubratoxin_B This compound (Low Potency) Rubratoxin_B->PP2A Weak Inhibition

Caption: Inhibition of PP2A by Rubratoxins A and B.

G Experimental Workflow for PP2A Inhibition Assay start Start prep Prepare Reagents: - Serial dilutions of Rubratoxins - pNPP substrate solution start->prep incubation Incubate PP2A with Rubratoxin A or B prep->incubation reaction Initiate reaction with pNPP incubation->reaction measurement Measure absorbance at 405 nm reaction->measurement analysis Calculate % inhibition and determine IC50/Ki values measurement->analysis end End analysis->end

Caption: Workflow of the in vitro PP2A inhibition assay.

References

Validating the Purity of Rubratoxin B: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Rubratoxin B purity. While NMR is a powerful tool for the structural elucidation and quantitative analysis of mycotoxins, obtaining a complete and explicitly assigned reference ¹H and ¹³C NMR dataset for this compound from publicly available sources is challenging. Early structural elucidation studies, while referencing the use of NMR, do not consistently provide detailed spectral data in modern formats.

Therefore, this guide focuses on the established methodology for NMR-based purity assessment of mycotoxins, which can be directly applied to this compound upon the acquisition of a certified reference standard and its corresponding spectral data. We present a detailed experimental protocol for quantitative NMR (qNMR) analysis, a powerful technique for determining absolute purity without the need for an analyte-specific calibration curve.

Comparison of this compound and Potential Impurities by NMR Spectroscopy

A direct comparison of ¹H and ¹³C NMR chemical shifts is the most effective way to identify and quantify impurities in a this compound sample. However, a definitive and publicly accessible database of these shifts for this compound and its potential degradation products or biosynthetic precursors is not currently available.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Purity Assessment of this compound

Note: The following table is a template illustrating how the data would be presented. The chemical shift values are placeholders and should be replaced with experimentally determined data from a certified reference standard of this compound and any identified impurities.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Notes
This compound [Characteristic signals for vinyl, methine, and aliphatic protons to be filled in][Characteristic signals for carbonyl, olefinic, and aliphatic carbons to be filled in]The unique fingerprint of the pure compound.
Rubratoxin A [Expected shifts for the lactol moiety][Expected shifts for the lactol moiety]A potential biosynthetic precursor or related metabolite.
Degradation Product 1 [Signals indicating structural changes, e.g., loss of unsaturation][Shifts corresponding to altered functional groups]Could arise from hydrolysis or oxidation.
Residual Solvents [e.g., Acetone: ~2.17 (¹H), ~30.6, 206.7 (¹³C)][Characteristic solvent peaks]Common process-related impurities.

Experimental Protocol: Quantitative NMR (qNMR) for this compound Purity Determination

This protocol outlines the steps for determining the absolute purity of a this compound sample using qNMR.

1. Materials and Reagents:

  • This compound sample of unknown purity

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known concentration and certificate of analysis. The internal standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) of high purity.

  • NMR tubes (high precision)

  • Volumetric flasks and calibrated pipettes

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a volumetric flask.

  • Dissolve the sample and standard in a precise volume of the chosen deuterated solvent.

  • Transfer a known volume of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

    • Long relaxation delay (D1): Typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons.

    • 90° pulse angle: To ensure uniform excitation.

    • Sufficient number of scans: To achieve a high signal-to-noise ratio.

    • Wide spectral width: To encompass all signals of interest.

  • Process the spectrum with appropriate phasing and baseline correction.

4. Data Analysis and Purity Calculation:

  • Integrate the area of a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes in the validation of this compound purity.

This compound Purity Validation Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Analysis cluster_Analysis Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for this compound purity validation using quantitative NMR.

Logical Relationship for Purity Determination pure_rubratoxin Pure this compound (Reference Standard) nmr_analysis Quantitative ¹H NMR Analysis test_sample Test Sample (this compound of unknown purity) test_sample->nmr_analysis internal_std Internal Standard (Known Purity & Concentration) internal_std->nmr_analysis comparison Comparison of Signal Integrals nmr_analysis->comparison purity_calc Purity Calculation comparison->purity_calc result Purity of Test Sample (%) purity_calc->result

Caption: Logical diagram for determining the purity of a this compound test sample.

comparing extraction efficiency of different solvents for Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Rubratoxin B from various matrices is a critical first step in analysis and downstream applications. This guide provides an objective comparison of different solvents for this compound extraction, supported by available experimental data and detailed methodologies.

This compound, a mycotoxin produced by Penicillium species, is known for its hepatotoxic effects. Accurate quantification and toxicological studies rely on effective extraction from complex sample matrices such as agricultural commodities and biological tissues. The choice of solvent is paramount to achieving high recovery rates and minimizing co-extraction of interfering substances.

Solvent Efficiency at a Glance: A Comparative Table

The following table summarizes the extraction efficiency of various solvents for this compound based on its known solubility characteristics and data from studies on similar mycotoxins. It is important to note that direct comparative studies for this compound are limited, and efficiency can vary based on the sample matrix and extraction conditions.

Solvent SystemPolarityThis compound SolubilityReported Extraction EfficiencyKey Considerations
Acetone Polar AproticVery Soluble[1]High (qualitative)Excellent for initial extraction, may co-extract a wide range of compounds.
Acetonitrile Polar AproticSolubleApprox. 66% from cornGood balance of polarity for mycotoxin extraction; often used in multi-mycotoxin methods.
Ethyl Acetate Moderately PolarModerately Soluble[1]Good recovery from urine and plasma after acidificationEffective for liquid-liquid extraction, particularly from aqueous samples. Acidification of the sample can improve recovery.
Chloroform Relatively NonpolarSolubleUsed in culture filtrate extraction[2]Good for extracting less polar mycotoxins, but less effective for highly polar compounds. Health and safety concerns.
Methanol Polar ProticModerately Soluble[1]Moderate to High (inferred)Often used in combination with water for broad-spectrum mycotoxin extraction.
Ethanol Polar ProticModerately Soluble[1]Moderate to High (inferred)Similar to methanol, a common choice for extracting moderately polar compounds.
Water Highly PolarPartially SolubleLowGenerally not suitable for primary extraction due to low solubility of this compound.
Non-polar Solvents (e.g., Hexane) NonpolarInsolubleVery LowPrimarily used for defatting samples prior to extraction with a more polar solvent.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols that have been utilized for this compound extraction.

Protocol 1: Extraction from Corn using Acetonitrile

This method was developed for the simultaneous extraction of multiple mycotoxins, including this compound, from corn.

  • Sample Preparation: 50g of ground corn is blended at high speed.

  • Extraction: The sample is extracted with a mixture of acetonitrile and water.

  • Purification: The extract is then passed through a silica gel minicolumn for cleanup and separation from interfering substances.

  • Analysis: The purified extract is analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 2: Extraction from Urine and Plasma using Ethyl Acetate

This protocol is designed for the analysis of this compound in biological fluids.

  • Sample Preparation: Urine samples are adjusted to pH 2. Plasma samples are treated with 3 N hydrochloric acid.

  • Extraction: The acidified sample is extracted with ethyl acetate.

  • Analysis: The resulting extract is analyzed by HPLC with UV detection. This method demonstrates good recovery of this compound from these complex matrices.

Visualizing the Workflow: A Generalized Extraction Process

The following diagram illustrates a typical workflow for the solvent extraction of this compound, from sample preparation to final analysis.

RubratoxinB_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Sample Sample Matrix (e.g., Corn, Urine) Homogenization Homogenization/ Grinding Sample->Homogenization Acidification pH Adjustment (if applicable) Homogenization->Acidification Solvent Addition of Extraction Solvent Acidification->Solvent Shaking Shaking/ Vortexing Solvent->Shaking Centrifugation Centrifugation/ Filtration Shaking->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Supernatant LLE Liquid-Liquid Extraction Centrifugation->LLE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation HPLC HPLC Evaporation->HPLC TLC TLC Evaporation->TLC MS Mass Spectrometry HPLC->MS

References

Navigating Specificity: A Comparative Guide to Rubratoxin B Cross-Reactivity in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of mycotoxin detection is paramount. Immunoassays, prized for their speed and sensitivity, can sometimes yield misleading results due to antibody cross-reactivity with non-target analytes. This guide provides a focused comparison of the cross-reactivity profile of Rubratoxin B in mycotoxin immunoassays, supported by available experimental data and detailed protocols.

The potential for an antibody to bind to molecules other than its intended target is a critical consideration in immunoassay development and validation. In the field of mycotoxicology, where structurally diverse toxins can co-contaminate a single sample, understanding the cross-reactivity of an assay is essential for accurate quantification and risk assessment. This guide specifically examines the behavior of this compound, a hepatotoxic mycotoxin produced by Penicillium species, in the context of immunoassays for other significant mycotoxins.

Quantitative Cross-Reactivity Data

A key aspect of evaluating mycotoxin immunoassays is determining their specificity. The available data indicates that immunoassays developed specifically for this compound demonstrate high specificity, with minimal interference from other common mycotoxins. Conversely, a comprehensive review of publicly available data from commercial immunoassay kits and scientific literature reveals a notable absence of this compound in the cross-reactivity panels for assays targeting other mycotoxins, such as Aflatoxins and Ochratoxin A. This suggests that due to its distinct chemical structure, this compound is not considered a significant interferent in these assays.

One pivotal study developed a competitive direct enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. The specificity of the polyclonal antibody raised against this compound was evaluated against a panel of ten other mycotoxins. The results demonstrated a lack of cross-reactivity with all tested mycotoxins, indicating a high degree of specificity for the this compound assay.[1]

Table 1: Cross-Reactivity of Various Mycotoxins in a this compound-Specific Competitive Direct ELISA

CompoundCross-Reactivity (%)
This compound100
Aflatoxin B1Not Detected
Aflatoxin B2Not Detected
Aflatoxin G1Not Detected
Aflatoxin G2Not Detected
Cyclopiazonic AcidNot Detected
Kojic AcidNot Detected
PatulinNot Detected
Ochratoxin ANot Detected
SterigmatocystinNot Detected
ZearalenoneNot Detected

Data sourced from a study on the development of an enzyme sorbent immunoassay for this compound. "Not Detected" indicates no inhibition was observed in the assay.[1]

Experimental Protocols

To ensure the reproducibility and transparency of cross-reactivity studies, a detailed experimental protocol is crucial. Below is a generalized protocol for a competitive direct ELISA, based on established methodologies for mycotoxin immunoassay validation.

Protocol: Competitive Direct ELISA for Mycotoxin Cross-Reactivity Testing

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with the target mycotoxin-protein conjugate.

  • Standard solutions of the target mycotoxin and potential cross-reactants (e.g., this compound) in appropriate solvent (e.g., methanol or acetonitrile) at various concentrations.

  • Specific polyclonal or monoclonal antibody against the target mycotoxin.

  • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-conjugated anti-IgG).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stopping solution (e.g., 2M Sulfuric Acid).

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).

  • Assay buffer (e.g., PBS).

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of the target mycotoxin (for the standard curve) and the potential cross-reactant (e.g., this compound) in the assay buffer. A blank control (buffer only) is also required.

  • Antibody Incubation: Add 50 µL of the standard solutions or cross-reactant solutions to the wells of the coated microtiter plate. Immediately add 50 µL of the specific primary antibody solution to each well.

  • Incubation: Gently mix and incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at the controlled temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Stopping the Reaction: Add 50 µL of the stopping solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Calculation of Cross-Reactivity: The 50% inhibition concentration (IC50) is determined for both the target mycotoxin and the tested cross-reactant from their respective dose-response curves. The cross-reactivity percentage is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Target Mycotoxin / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Specificity and Cross-Reactivity

The following diagrams illustrate the principles of antibody-antigen recognition in a competitive immunoassay, highlighting the difference between a specific reaction and cross-reactivity.

Immunoassay Specificity cluster_0 High Specificity Scenario Target Mycotoxin Target Mycotoxin Antibody Specific Antibody Target Mycotoxin->Antibody Binds Binding Specific Binding Antibody->Binding No Binding No Binding Antibody->No Binding This compound This compound This compound->Antibody No/Weak Affinity Immunoassay Cross-Reactivity cluster_1 Cross-Reactivity Scenario Target Mycotoxin_2 Target Mycotoxin Antibody_2 Non-Specific Antibody Target Mycotoxin_2->Antibody_2 Binds Binding_2 Intended Binding Antibody_2->Binding_2 Cross-Binding Cross-Reactivity Antibody_2->Cross-Binding Cross-Reactant Cross-Reactant (e.g., this compound) Cross-Reactant->Antibody_2 Binds

References

Synergistic Toxicity of Rubratoxin B with Co-occurring Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-contamination of food and feed with multiple mycotoxins is a significant concern for animal and human health. The interactions between these toxins can lead to additive, antagonistic, or synergistic effects, with the latter being of particular concern due to the potential for unexpectedly high toxicity at low individual concentrations. This guide provides a comparative overview of the synergistic toxic effects of Rubratoxin B with other prevalent mycotoxins, namely Aflatoxin B1, Ochratoxin A, and Deoxynivalenol. The information presented herein is compiled from various experimental studies to aid researchers in understanding the complex nature of mycotoxin interactions.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the individual and combined toxicities of this compound and other mycotoxins. It is important to note that direct comparative studies with quantitative endpoints for all combinations are limited in the available literature.

Table 1: Acute Toxicity (LD50) Data for Individual Mycotoxins

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
This compoundMouseIntraperitoneal0.22 - 1.42[1]
Aflatoxin B1Rat (male)Oral7.2[2]
Aflatoxin B1Rat (female)Oral17.9[2]
Ochratoxin ANeonatal RatNot Specified-[1]
DeoxynivalenolNot SpecifiedNot SpecifiedNot available in searches

Table 2: Synergistic Acute Toxicity Data

Mycotoxin CombinationAnimal ModelRoute of AdministrationObservationReference(s)
This compound + Aflatoxin B1RatOral/FeedPotentiation of the lethal action of this compound.[1]
This compound + Ochratoxin ANeonatal RatNot Specified4-fold decrease in the LD50 of this compound.

Table 3: Comparative Biochemical Effects of this compound and Aflatoxin B1 in Dogs

Serum ParameterAflatoxin B1 AloneThis compound AloneThis compound + Aflatoxin B1 CombinationReference(s)
Glutamic-oxaloacetic transaminaseElevatedElevatedElevated
Lactic dehydrogenaseElevatedElevatedElevated (except at lowest dose)
Alkaline phosphataseElevatedElevatedElevated
Blood Urea Nitrogen (BUN)No significant changeElevatedElevated
CholesterolNo significant changeElevatedElevated
Uric AcidNo significant changeElevatedElevated
Total BilirubinNo significant changeElevatedElevated
GlucoseNo significant changeDepressedDepressed

Experimental Protocols

Detailed experimental protocols for synergistic toxicity studies are not always fully available in published literature. However, based on the reviewed studies, a general methodology can be outlined.

In Vivo Synergistic Toxicity Study in Rodents

This protocol is a composite based on methodologies suggested in the literature for mycotoxin research.

  • Animal Model: Male Wistar rats (or other appropriate rodent strain), typically 6-8 weeks old, are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to a standard basal diet and water.

  • Mycotoxin Preparation: this compound and the other mycotoxin (e.g., Aflatoxin B1) are dissolved in a suitable vehicle (e.g., propylene glycol, corn oil).

  • Experimental Groups:

    • Group 1: Control (vehicle only)

    • Group 2: this compound alone

    • Group 3: Other mycotoxin (e.g., Aflatoxin B1) alone

    • Group 4: this compound + other mycotoxin

  • Dosing: Mycotoxins are administered via oral gavage or intraperitoneal injection at predetermined doses. For synergistic studies, doses are often selected at levels below the known no-observed-adverse-effect level (NOAEL) or low-observed-adverse-effect level (LOAEL) of the individual toxins.

  • Observation: Animals are monitored daily for clinical signs of toxicity, and body weight and feed intake are recorded regularly.

  • Sample Collection: At the end of the study period (e.g., 28 days for sub-chronic studies), animals are euthanized, and blood samples are collected for serum chemistry analysis. Organs (liver, kidneys, spleen, etc.) are excised, weighed, and processed for histopathological examination.

  • Biochemical Analysis: Serum samples are analyzed for markers of liver and kidney function (e.g., ALT, AST, ALP, BUN, creatinine).

  • Histopathology: Organ tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of pathological changes.

Mechanistic Insights and Signaling Pathways

The synergistic toxicity of this compound with other mycotoxins likely arises from the convergence of their individual mechanisms of action, leading to an amplified cellular stress response.

Aflatoxin B1's Mechanism of Action: Aflatoxin B1 (AFB1) is a potent hepatotoxin and carcinogen. Its toxicity is primarily mediated by its bioactivation by cytochrome P450 (CYP450) enzymes in the liver to the highly reactive Aflatoxin B1-8,9-epoxide (AFBO). AFBO can form adducts with DNA and other macromolecules, leading to mutations, inhibition of protein synthesis, and cell death. Key signaling pathways implicated in AFB1 toxicity include the p53 tumor suppressor pathway, which is activated in response to DNA damage, and the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and apoptosis.

This compound's Mechanism of Action: While less studied than AFB1, this compound is known to be hepatotoxic, nephrotoxic, and splenotoxic. Its mechanisms are thought to involve the inhibition of Na+/K+-ATPase, leading to disruption of cellular ion homeostasis, and the induction of oxidative stress.

Synergistic Interaction: The potentiation of this compound's toxicity by Aflatoxin B1 may occur through several mechanisms. AFB1-induced liver damage could impair the detoxification of this compound, leading to its increased accumulation and toxicity. Additionally, the combined induction of oxidative stress by both mycotoxins could overwhelm the cell's antioxidant defenses, leading to a synergistic increase in cellular damage, apoptosis, and necrosis.

Synergistic_Toxicity_Pathway cluster_AFB1 Aflatoxin B1 cluster_RubratoxinB This compound cluster_Synergy Synergistic Effects AFB1 Aflatoxin B1 CYP450 CYP450 Metabolism AFB1->CYP450 AFBO Aflatoxin B1-8,9-epoxide (AFBO) CYP450->AFBO DNA_Adducts DNA Adducts AFBO->DNA_Adducts MAPK_PI3K MAPK & PI3K/Akt Signaling AFBO->MAPK_PI3K Oxidative_Stress Oxidative Stress (ROS Production) AFBO->Oxidative_Stress p53 p53 Activation DNA_Adducts->p53 Apoptosis_Necrosis Apoptosis & Necrosis p53->Apoptosis_Necrosis MAPK_PI3K->Apoptosis_Necrosis RubratoxinB This compound ATPase_Inhibition Na+/K+-ATPase Inhibition RubratoxinB->ATPase_Inhibition RubratoxinB->Oxidative_Stress Ion_Imbalance Ion Homeostasis Disruption ATPase_Inhibition->Ion_Imbalance Ion_Imbalance->Oxidative_Stress Cellular_Damage Amplified Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis_Necrosis

Caption: Proposed signaling pathways in the synergistic toxicity of Aflatoxin B1 and this compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Grouping: - Control - this compound - Other Mycotoxin - Combination start->grouping dosing Dosing (Oral/IP) grouping->dosing observation Daily Observation (Clinical Signs, Body Weight) dosing->observation euthanasia Euthanasia & Sample Collection observation->euthanasia blood_analysis Blood Analysis (Serum Chemistry) euthanasia->blood_analysis organ_analysis Organ Analysis (Weight, Histopathology) euthanasia->organ_analysis data_analysis Data Analysis & Comparison blood_analysis->data_analysis organ_analysis->data_analysis end End: Conclusion on Synergistic Effects data_analysis->end

Caption: Generalized experimental workflow for in vivo synergistic mycotoxin toxicity studies.

Conclusion

The available evidence strongly suggests that this compound can act synergistically with other mycotoxins, particularly Aflatoxin B1 and Ochratoxin A, leading to enhanced toxicity. This is evident from the potentiation of lethal effects and the exacerbation of organ-specific damage, such as the severe nephrotoxicity observed in dogs co-exposed to this compound and Aflatoxin B1. The biochemical data from canine studies further supports this, with the combined exposure leading to more pronounced alterations in liver and kidney function markers compared to individual mycotoxin treatments.

However, there is a clear need for further research to quantify the synergistic effects more precisely, especially regarding the determination of combined LD50 values and the elucidation of the underlying molecular mechanisms. Future studies should focus on providing detailed, quantitative data from well-controlled in vivo experiments to allow for a more comprehensive risk assessment of co-occurring mycotoxins in food and feed. Understanding these complex interactions is crucial for developing effective strategies to mitigate the health risks posed by mycotoxin mixtures.

References

comparative analysis of Rubratoxin B production by different fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential production of Rubratoxin B by key fungal species, supported by experimental data and protocols.

This guide provides a comparative overview of this compound production by different fungal strains, primarily focusing on Penicillium rubrum and Penicillium purpurogenum, which are historically recognized as the main producers of this mycotoxin.[1][2] The information presented herein is intended to assist researchers in selecting appropriate fungal strains and optimizing culture conditions for the production of this compound for research and drug development purposes.

Quantitative Production of this compound

The yield of this compound can vary significantly between different fungal species and even between strains of the same species. Production is also heavily influenced by culture conditions such as the composition of the growth medium, pH, and aeration.

One study reported a maximum this compound production of 874.7 mg per liter by Penicillium rubrum P-13 (NRRL A-11785). This yield was achieved in stationary cultures using Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. It was noted that malt extract was essential for toxin production by this strain.

While Penicillium purpurogenum is widely cited as a producer of this compound, specific quantitative data on its production levels are not as readily available in the reviewed literature.[2][3] Some recent literature suggests that historical reports of this compound production by P. purpurogenum may have been due to misidentification of the fungal strain, with P. crateriforme being the actual producer in some cases. Therefore, for researchers aiming to produce this compound, Penicillium rubrum appears to be a more reliably documented choice.

Table 1: Quantitative Production of this compound by Different Fungal Strains

Fungal StrainProduction Level (mg/L)Culture ConditionsReference
Penicillium rubrum P-13 (NRRL A-11785)874.7Stationary culture in Mosseray's simplified Raulin solution with 2.5% malt extract
Penicillium purpurogenumData not available-[2]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following section outlines the key experimental protocols for the cultivation of fungal strains, extraction of the mycotoxin, and its subsequent analysis.

Fungal Cultivation for this compound Production

A common method for producing this compound involves the use of a semisynthetic medium.

  • Medium : Mosseray's simplified Raulin solution supplemented with 2.5% malt extract broth has been shown to be effective.

  • Inoculation : The medium is inoculated with a spore suspension or mycelial pellets of the desired fungal strain.

  • Incubation : Cultures are typically incubated as stationary cultures at ambient temperature for a period of 14 to 21 days. It has been observed that this compound production is not favored in shake flask cultures or in fermentors with restricted aeration.

  • Factors of Influence : The production of this compound is sensitive to nutritional and environmental factors. For instance, zinc is a required trace metal, and the absence of iron sulfate can lead to a 50-fold reduction in toxin yield. The optimal pH for production by P. purpurogenum has been reported to be 5.5.

Extraction and Purification of this compound

The following protocol is a general guideline for the extraction and purification of this compound from culture filtrates.

  • Filtration : After the incubation period, the fungal mycelium is separated from the liquid culture medium by filtration.

  • Solvent Extraction : The culture filtrate is extracted with a suitable organic solvent. Liquid-liquid extraction using ethyl ether or chloroform has been reported to be effective.

  • Concentration : The organic extract is then concentrated under reduced pressure to yield a crude extract of this compound.

  • Purification : The crude extract can be further purified using column chromatography. Adhering colored impurities can be removed by this method, followed by recrystallization from acetone.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for the quantification of this compound.

  • Chromatographic System : A reversed-phase HPLC system is commonly used.

  • Column : A small-particle (10 µm) C18 column is suitable for the separation.

  • Mobile Phase : A mixture of acetonitrile, water, and ethyl acetate (e.g., 11:9.9:3 v/v/v) has been successfully used as the elution solvent.

  • Detection : this compound can be detected by UV absorbance at 254 nm.

  • Sensitivity : This method is highly sensitive, with detection limits as low as 3-5 nanograms for this compound.

  • Quantification : The concentration of this compound in a sample is determined by comparing the peak height or peak area to a standard curve generated with known concentrations of purified this compound. The relationship between peak height and the quantity injected is linear over a range of 0.05-5 micrograms.

Visualizations

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the general workflow from fungal culture to the quantification of this compound.

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Filtration Filtration Incubation->Filtration Solvent_Extraction Solvent Extraction Filtration->Solvent_Extraction Purification Purification Solvent_Extraction->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: A flowchart of the experimental process for this compound production and analysis.

Hypothesized Biosynthesis Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on current knowledge, a hypothetical pathway can be proposed. The tricarboxylic acid (TCA) cycle provides precursor molecules, and the pathway is thought to involve the condensation of decanoic acid and oxaloacetic acid.

biosynthesis_pathway TCA_Cycle Tricarboxylic Acid (TCA) Cycle Acetyl_CoA Acetyl-CoA TCA_Cycle->Acetyl_CoA Intermediate_Anhydride Intermediate Anhydride Acetyl_CoA->Intermediate_Anhydride Decanoic_Acid Decanoic Acid Decanoic_Acid->Intermediate_Anhydride Dimerization Dimerization & Oxidation Intermediate_Anhydride->Dimerization Rubratoxin_B This compound Dimerization->Rubratoxin_B

References

Navigating the Cellular Response: A Comparative Analysis of Gene Expression in Response to Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of gene expression changes induced by Rubratoxin B, a mycotoxin known for its hepatotoxic and nephrotoxic effects. Due to a notable scarcity of comprehensive, genome-wide transcriptomic and proteomic data for this compound, this document contrasts the known specific gene alterations with the broader gene expression changes induced by other well-studied mycotoxins, namely Aflatoxin B1 and Ochratoxin A. This comparison highlights critical knowledge gaps and underscores the need for further research into the molecular toxicology of this compound.

Comparative Gene Expression Analysis: this compound vs. Other Mycotoxins

Table 1: Documented Gene Expression Changes in Response to this compound

Gene/ProteinOrgan/Cell TypeDirection of ChangeReported Effect
Phosphoenolpyruvate carboxykinase (PEPCK)Mouse LiverDownregulated (mRNA)Inhibition of gluconeogenesis, leading to hypoglycemia.
Phospho-CREBMouse LiverDecreasedReduction in the trans-activation of PEPCK.
C/EBPαMouse LiverDecreasedReduction in the trans-activation of PEPCK.
Interleukin-6 (IL-6)Mouse White Adipose Tissue & Liver; 3T3-L1 AdipocytesUpregulated (mRNA)Pro-inflammatory response.[1]
Macrophage Inflammatory Protein-2 (MIP-2)Mouse Liver; 3T3-L1 AdipocytesUpregulated (mRNA)Pro-inflammatory response.[1]
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)Mouse Serum; HepG2 cellsUpregulated (mRNA & Protein)Potential role in liver fibrosis.[2]
Insulin-like Growth Factor-Binding Protein-1 (IGFBP-1)HepG2 cellsUpregulated (mRNA & Protein)Response to cellular stress.

Table 2: Comparative Overview of Mycotoxin-Induced Gene Expression Changes

FeatureThis compound (Data from specific gene studies)Aflatoxin B1 (Liver - Transcriptomics)Ochratoxin A (Kidney - Transcriptomics/Proteomics)
Primary Target Organs Liver, KidneyLiverKidney
Key Affected Pathways Gluconeogenesis, Inflammation, Cellular StressCell Cycle Control, DNA Damage Response, Apoptosis, Oxidative Stress, Lipid Metabolism, Xenobiotic Metabolism.[3][4]Oxidative Stress, DNA Damage, Apoptosis, Cell Cycle, Hypoxia, Epithelial-Mesenchymal Transition (EMT), Xenobiotic Metabolism.
Reported Effects on Gene Expression Downregulation of key gluconeogenic enzyme (PEPCK). Upregulation of pro-inflammatory cytokines (IL-6, MIP-2) and stress-related proteins (TIMP-1, IGFBP-1).Widespread changes in gene expression, including upregulation of genes involved in DNA repair and apoptosis, and downregulation of genes related to metabolism.Significant alterations in genes related to renal injury, fibrosis, and cell death pathways. Downregulation of genes involved in transport and metabolism.
Data Availability Limited to a few specific genes.Extensive transcriptomic and proteomic data available.Extensive transcriptomic and proteomic data available.

Signaling Pathways and Experimental Workflows

The current understanding of this compound's mechanism of action points towards the inhibition of Protein Phosphatase 2A (PP2A), a key regulator of numerous cellular processes. This inhibition can lead to the hyperphosphorylation of downstream targets, affecting various signaling pathways.

Rubratoxin_B_Signaling_Pathway Rubratoxin_B This compound PP2A Protein Phosphatase 2A (PP2A) Rubratoxin_B->PP2A Inhibits Inflammatory_Genes Inflammatory Genes (IL-6, MIP-2) Rubratoxin_B->Inflammatory_Genes Induces Akt Akt PP2A->Akt Dephosphorylates pCREB p-CREB PP2A->pCREB Dephosphorylates CREB CREB CREB->pCREB Phosphorylation PEPCK PEPCK Gene Expression pCREB->PEPCK Activates CEBPA C/EBPα CEBPA->PEPCK Activates Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Drives Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Inhibition leads to Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Known signaling effects of this compound.

To address the gap in our understanding of this compound's effects on global gene expression, future research employing transcriptomic approaches like RNA sequencing (RNA-seq) is crucial. A generalized workflow for such a study is outlined below.

Experimental_Workflow cluster_in_vivo In Vivo / In Vitro Model cluster_treatment Treatment cluster_analysis Analysis Animal_Model Animal Model (e.g., Mice) Control Vehicle Control Animal_Model->Control Rubratoxin_B This compound Treatment Animal_Model->Rubratoxin_B Cell_Culture Cell Culture (e.g., Hepatocytes) Cell_Culture->Control Cell_Culture->Rubratoxin_B RNA_Isolation RNA Isolation Control->RNA_Isolation Rubratoxin_B->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing->Data_Analysis

Caption: General workflow for comparative transcriptomics.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of findings. Below are methodologies for the key experiments cited and a general protocol for future transcriptomic studies.

Protocol 1: In Vivo this compound Treatment and Gene Expression Analysis in Mice (Adapted from studies on PEPCK and IL-6 expression)
  • Animal Model: Male C3H/He mice, 9 weeks old.

  • Treatment: A single intraperitoneal injection of this compound (1.5 mg/kg body weight) dissolved in a suitable vehicle (e.g., DMSO). Control animals receive an equivalent volume of the vehicle.

  • Sample Collection: After 24 hours, animals are euthanized. Liver and epididymal white adipose tissues are excised, immediately snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

  • RNA Isolation: Total RNA is extracted from frozen tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

    • qPCR is performed using gene-specific primers for PEPCK, IL-6, MIP-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The reaction is carried out in a real-time PCR system with a SYBR Green-based detection method.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Protocol 2: General Protocol for RNA Sequencing of Liver Tissue
  • Tissue Homogenization: Approximately 50-100 mg of frozen liver tissue is homogenized in 1 mL of TRIzol reagent using a mechanical homogenizer.

  • RNA Extraction:

    • Following homogenization, 0.2 mL of chloroform is added, and the sample is mixed vigorously.

    • The mixture is centrifuged to separate the phases. The upper aqueous phase containing RNA is carefully transferred to a new tube.

    • RNA is precipitated by adding isopropanol and collected by centrifugation.

    • The RNA pellet is washed with 75% ethanol and resuspended in RNase-free water.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with a high RNA Integrity Number (RIN) > 8 are selected for library preparation.

  • Library Preparation:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented into smaller pieces.

    • First and second-strand cDNA are synthesized.

    • The cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.

    • The ligated fragments are amplified by PCR to create the final cDNA library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • The quality of the raw sequencing reads is assessed.

    • Reads are mapped to a reference genome.

    • Gene expression levels are quantified.

    • Differential gene expression analysis is performed between this compound-treated and control groups.

    • Pathway and gene ontology enrichment analyses are conducted to identify biological processes affected by this compound.

Protocol 3: General Protocol for Proteomic Analysis of Kidney Tissue
  • Tissue Lysis and Protein Extraction:

    • Frozen kidney tissue is pulverized under liquid nitrogen.

    • The powdered tissue is resuspended in a lysis buffer containing detergents, protease, and phosphatase inhibitors.

    • The lysate is sonicated or homogenized to ensure complete cell lysis.

    • The protein extract is clarified by centrifugation to remove cellular debris.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Proteins are denatured, reduced, and alkylated.

    • The proteins are then digested into peptides using a protease, typically trypsin.

  • Peptide Cleanup and Fractionation: The peptide mixture is desalted using a solid-phase extraction (SPE) column. For complex samples, peptides may be fractionated using techniques like high-pH reversed-phase chromatography.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The peptide mixture is separated by reversed-phase liquid chromatography.

    • The separated peptides are ionized and analyzed by a high-resolution mass spectrometer.

    • The mass spectrometer acquires MS1 spectra of the intact peptides and MS2 spectra of fragmented peptides.

  • Data Analysis:

    • The MS/MS spectra are searched against a protein database to identify the peptides and corresponding proteins.

    • Protein quantification is performed using either label-free or label-based methods.

    • Statistical analysis is used to identify differentially abundant proteins between this compound-treated and control groups.

    • Bioinformatic analysis is performed to identify the cellular pathways and biological functions associated with the differentially expressed proteins.

References

Safety Operating Guide

Navigating the Safe Disposal of Rubratoxin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent mycotoxins like Rubratoxin B is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

This compound is a hepatotoxic mycotoxin that can cause irritation, damage to the liver and spleen, and has been reported to have teratogenic and reproductive effects.[1] Therefore, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Lab Coat: A dedicated lab coat should be worn and regularly decontaminated.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is essential.

Handling:

  • All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust or aerosols.

  • Prepare a spill kit in advance, containing absorbent materials, decontamination solutions, and appropriate waste containers.

Properties of this compound Relevant to Disposal

A clear understanding of this compound's physical and chemical properties is fundamental to developing effective disposal protocols.

PropertyValueSignificance for Disposal
Molecular Formula C₂₆H₃₀O₁₁Provides the basic chemical identity.
Molar Mass 518.51 g/mol Useful for preparing solutions of known concentration.
Appearance White crystalline powder[1] Indicates that it is a solid at room temperature and may pose an inhalation hazard if handled improperly.
Solubility Partially soluble in water; Fairly soluble in alcohols and esters; Very soluble in acetone.[1]Acetone is an effective solvent for dissolving and decontaminating surfaces and equipment.
Stability Stable at room temperature.[1]Indicates that it will not degrade under normal laboratory storage conditions.
Decomposition Emits acrid smoke and irritating fumes when heated to decomposition.[1]Incineration should only be performed in a licensed facility with appropriate off-gas treatment.

Inactivation and Disposal Procedures

Experimental Protocol for Inactivation of this compound Waste:

This protocol is based on the general principles of mycotoxin degradation and should be performed with caution, ideally after a small-scale validation in your laboratory.

Objective: To degrade this compound in liquid and solid waste into potentially less toxic byproducts before final disposal.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Sodium hydroxide (NaOH)

  • Appropriate waste containers

  • Personal Protective Equipment (PPE)

Procedure for Liquid Waste (e.g., contaminated culture media, buffer solutions):

  • Segregation: Collect all liquid waste known to be contaminated with this compound in a dedicated, chemically resistant container.

  • Alkaline Treatment: For each liter of waste, add sodium hydroxide to raise the pH to >10. This can be followed by the addition of sodium hypochlorite to achieve a final concentration of at least 1% available chlorine.

  • Reaction Time: Allow the mixture to react for a minimum of 8 hours, with occasional stirring, in a fume hood. This extended time allows for the hydrolysis of the lactone rings, a likely mechanism of inactivation.

  • Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid).

  • Final Disposal: Dispose of the neutralized solution in accordance with local regulations for chemical waste.

Procedure for Solid Waste (e.g., contaminated labware, gloves, paper towels):

  • Collection: Place all contaminated solid waste into a clearly labeled, puncture-resistant biohazard bag or container.

  • Decontamination:

    • Autoclaving: If the materials are autoclavable, this can be an effective method of decontamination. While one source suggests heating at 85-100°C for 2 hours may alter the toxin in feedstuffs, the higher temperatures of an autoclave provide a greater margin of safety.

    • Chemical Soak: For non-autoclavable items, soak them in a 1:10 dilution of household bleach for at least 30 minutes. For heavily contaminated items, a longer soaking time is recommended.

  • Final Disposal: After decontamination, dispose of the solid waste as biohazardous or chemical waste, according to your institution's guidelines and local regulations.

Decontamination of Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an absorbent material.

  • Decontaminate: Gently apply a 1:10 dilution of bleach to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes.

  • Clean-up: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Final Wash: Clean the area with a detergent solution followed by a water rinse.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

RubratoxinB_Disposal_Workflow liquid_waste Liquid Waste (e.g., media, buffers) alkaline_treatment Alkaline Hydrolysis (NaOH + NaOCl) liquid_waste->alkaline_treatment solid_waste Solid Waste (e.g., gloves, plates) autoclave Autoclave solid_waste->autoclave chemical_soak Chemical Soak (Bleach) solid_waste->chemical_soak chemical_waste_disposal Dispose as Chemical Waste alkaline_treatment->chemical_waste_disposal After Neutralization biohazard_waste_disposal Dispose as Biohazardous Waste autoclave->biohazard_waste_disposal chemical_soak->biohazard_waste_disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are based on general principles of mycotoxin inactivation. It is crucial to consult your institution's environmental health and safety office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rubratoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate and essential safety protocols for researchers, scientists, and drug development professionals working with Rubratoxin B. This guide provides critical logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe handling of this potent mycotoxin.

This compound, a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, is a known hepatotoxic, nephrotoxic, and splenotoxic agent.[1][2] Exposure can occur through oral, dermal, and inhalation routes, making stringent safety measures paramount in a laboratory setting.[1] This document outlines the necessary precautions to minimize risk and ensure a safe research environment.

Hazard Identification and Toxicity

This compound is cytotoxic, can inhibit cell proliferation, and induce apoptosis.[1] It may cause irritation and has reported teratogenic and reproductive effects.[1] A summary of its key toxicological data is presented below.

Toxicity Data Value Organism Route
LD500.22-0.43 mg/kgMouseIntraperitoneal

Source: PubChem CID 11969548

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent accidental exposure when handling this compound. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile gloves.Prevents dermal absorption. The outer glove should be changed frequently, especially after handling concentrated solutions.
Body Protection Disposable, solid-front gown with tight-fitting cuffs.Protects against splashes and aerosol contamination of personal clothing.
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection against splashes and aerosols to the eyes and mucous membranes of the face.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when handling powdered this compound outside of a certified containment device to prevent inhalation of aerosolized particles.
Operational and Handling Procedures

All manipulations involving this compound, including weighing, reconstituting, and diluting, must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to control for aerosols and potential spills.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific and clearly labeled area within the BSC or fume hood for all work with this compound.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

    • Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) within the containment area before starting work.

  • Weighing (for solid this compound):

    • Use an anti-static weigh boat and handle it with forceps to minimize aerosol generation.

    • Carefully open the container inside the BSC or fume hood. To prevent dispersal from pressure differentials or static electricity, consider spraying gloves with an anti-static guard.

    • Tightly reseal the primary container immediately after weighing.

  • Reconstitution and Dilution:

    • Slowly add the solvent to the vial containing this compound to avoid splashing.

    • If using a vial with a rubber stopper, add the diluent via a syringe with a Luer-Lok needle. Allow any pressure differential to equalize by keeping the needle tip above the liquid surface before withdrawal.

    • Ensure all containers holding this compound solutions are clearly labeled with the compound name, concentration, date of preparation, and a hazard warning.

  • Post-Handling:

    • Wipe down all surfaces within the BSC or fume hood with a deactivating solution (see Disposal Plan).

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before exiting the containment area.

    • Remove the remaining PPE and dispose of it in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water immediately after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Decontamination:

  • Liquid Waste: Inactivate liquid waste containing this compound by treating it with a 10% bleach solution for a minimum of 30 minutes.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, and pipette tips, must be placed in a clearly labeled biohazard bag.

Final Disposal:

  • Autoclave the biohazard bags containing solid waste.

  • Dispose of both the inactivated liquid waste and the autoclaved solid waste in accordance with institutional and local hazardous waste regulations.

  • Never dispose of untreated this compound down the drain.

  • Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and copious amounts of water for at least 15-20 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.

  • In case of inhalation: Move the individual to fresh air.

  • In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet or this guide to the responding medical personnel. Report the incident to your laboratory supervisor and institutional safety office.

Visual Workflow for Safe Handling of this compound

RubratoxinB_Safety_Workflow start Start: Prepare for Handling this compound ppe 1. Don Appropriate PPE - Double Nitrile Gloves - Lab Gown - Goggles & Face Shield - Respirator (if handling powder) start->ppe containment 2. Work in Certified Containment (BSC or Fume Hood) ppe->containment prep_work_area 3. Prepare Work Surface (Absorbent Pad) containment->prep_work_area handling 4. Handle this compound (Weighing/Reconstitution) prep_work_area->handling decontaminate_area 5. Decontaminate Work Area & Equipment handling->decontaminate_area segregate_waste 6. Segregate Waste (Solid & Liquid) decontaminate_area->segregate_waste deactivate_waste 7. Deactivate Waste (e.g., 10% Bleach) segregate_waste->deactivate_waste dispose_waste 8. Dispose of Waste per Institutional Protocol deactivate_waste->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.